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  • Product: Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate
  • CAS: 750649-39-9

Core Science & Biosynthesis

Foundational

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate CAS number 750649-44-6

An In-Depth Technical Guide to Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-44-6): A Key Intermediate in Pharmaceutical Synthesis Abstract Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a chiral synthetic bui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-44-6): A Key Intermediate in Pharmaceutical Synthesis

Abstract

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a chiral synthetic building block of significant interest to the pharmaceutical and drug development industries. Its rigid cyclohexyl core, adorned with precisely oriented hydroxyl and protected amine functionalities, makes it a valuable intermediate in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). The benzylcarbamate (Cbz) group provides robust protection for the amine, allowing for selective chemical transformations at the hydroxyl position. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, its strategic importance in asymmetric synthesis, methodologies for its analytical characterization, and essential safety protocols for its handling. The primary focus is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this intermediate in synthetic campaigns.

Chemical Identity and Physicochemical Properties

The unique three-dimensional arrangement of functional groups in Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is fundamental to its utility in stereospecific synthesis. The (1S, 3S) configuration dictates a specific spatial relationship between the amine and hydroxyl groups on the cyclohexane ring.

Caption: Chemical Structure of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate.

The fundamental properties of this compound are summarized in the table below, compiled from leading chemical suppliers.

PropertyValueReference
CAS Number 750649-44-6[1]
Molecular Formula C₁₄H₁₉NO₃[2]
Molecular Weight 249.31 g/mol [1][2]
Appearance Solid
Purity ≥97%
Storage Temperature Refrigerator
InChI Key FYIZIYCXUSGNLZ-STQMWFEESA-N

The Strategic Role in Asymmetric Synthesis

The primary value of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate lies in its role as a chiral precursor. In drug development, controlling stereochemistry is paramount, as different stereoisomers of a molecule can have vastly different biological activities.

The Benzylcarbamate (Cbz) Protecting Group: The Cbz group is a cornerstone of peptide synthesis and complex molecule construction for several reasons:

  • Robustness: It is stable under a wide range of reaction conditions, including those that are mildly acidic or basic, and in the presence of many oxidizing and reducing agents. This stability allows chemists to perform reactions on other parts of the molecule, such as the hydroxyl group, without disturbing the protected amine.

  • Facile Removal: Despite its stability, the Cbz group can be cleanly and efficiently removed under specific, mild conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C). This process, known as hydrogenolysis, cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.

Application as a Key Intermediate: This compound is a structural analogue to intermediates used in the synthesis of the neuraminidase inhibitor Oseltamivir (Tamiflu®).[3][4] The synthesis of Oseltamivir requires precise control over three stereocenters on a cyclohexene ring.[4] Intermediates like Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate provide a pre-set stereochemical framework, significantly simplifying the synthetic route and avoiding costly and difficult chiral separations later in the process.

A generalized retrosynthetic analysis highlights how a complex target might be disconnected to reveal the importance of this key fragment.

Retrosynthesis Target Complex Target Molecule (e.g., Oseltamivir Analogue) Intermediate Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-44-6) Target->Intermediate Key Disconnection (C-C or C-X bond formation) OtherFrags Other Synthetic Fragments Target->OtherFrags Other Disconnections

Caption: Retrosynthetic analysis showing the role of the title compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate before its use in a synthetic sequence. A multi-technique approach is standard practice.[5][6]

AnalyticalWorkflow cluster_QC Quality Control Workflow Start Raw Material Sample NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation - Stereochemistry Start->NMR IR FT-IR Spectroscopy - Functional Group ID Start->IR MS Mass Spectrometry - Molecular Weight - Fragmentation Start->MS Purity Purity Analysis (e.g., HPLC, GC) NMR->Purity IR->Purity MS->Purity Decision Pass / Fail Purity->Decision Release Released for Synthesis Decision->Release Pass

Caption: A typical analytical workflow for quality control.

Expected Spectral Data: While specific spectra are proprietary or must be generated experimentally, the expected characteristics can be predicted based on the molecule's structure. Researchers should look for the following key signals:

TechniqueExpected ObservationsRationale
¹H NMR ~7.3 ppm (multiplet, 5H): Protons of the phenyl ring.∙ ~5.1 ppm (singlet, 2H): Benzylic protons (O-CH₂-Ph).∙ ~3.5-4.0 ppm (multiplets, 2H): Protons on carbons bearing the -OH and -NHCbz groups (H-1, H-3).∙ ~1.2-2.0 ppm (multiplets, 8H): Remaining cyclohexane ring protons.∙ Broad singlet: N-H proton of the carbamate and O-H proton of the alcohol.The chemical shifts are dictated by the electronic environment of the protons. Aromatic, benzylic, and protons adjacent to heteroatoms are shifted downfield.[5][7]
¹³C NMR ~156 ppm: Carbonyl carbon of the carbamate.∙ ~127-137 ppm: Carbons of the phenyl ring.∙ ~67 ppm: Benzylic carbon (O-CH₂-Ph).∙ ~50-75 ppm: Carbons of the cyclohexyl ring bearing the -OH and -NHCbz groups.∙ ~20-40 ppm: Remaining aliphatic carbons of the cyclohexyl ring.The carbonyl carbon is highly deshielded. Aromatic carbons appear in a characteristic range, while aliphatic carbons are upfield.[6]
FT-IR ~3300 cm⁻¹ (broad): O-H and N-H stretching vibrations.∙ ~3030 cm⁻¹ (sharp): Aromatic C-H stretching.∙ ~2850-2950 cm⁻¹ (sharp): Aliphatic C-H stretching.∙ ~1690 cm⁻¹ (strong, sharp): C=O stretching of the carbamate.The frequency of bond vibrations corresponds to specific functional groups, providing a molecular fingerprint.[7][8]
Mass Spec. m/z 249: Molecular ion peak [M]⁺.∙ Common Fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), loss of water (-18), loss of benzyl group (-91), and other fragments corresponding to the cleavage of the cyclohexane ring.Mass spectrometry measures the mass-to-charge ratio, confirming molecular weight and providing structural clues through fragmentation patterns.[8][9]

Safety, Handling, and Storage

Proper handling of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is crucial to ensure laboratory safety. The compound is classified with specific hazards that necessitate defined precautions.

GHS Hazard Information:

PictogramCodeHazard Statement

GHS07Warning
H302Harmful if swallowed.[10]
H315Causes skin irritation.[11]
H319Causes serious eye irritation.[11]

Recommended Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[11] Avoid generating dust.[12]

  • Storage: Store in a tightly sealed container in a refrigerator as recommended.

  • Spill Response: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it in a designated waste container.

References

  • Synthesis of oseltamivir and tamiphosphor from N-acetyl-D-glucosamine. (2013). RSC Publishing.
  • 5 Methods For Synthesis Of Oseltamivir Phosphate (Duffy). (2025). ZM Silane Limited.
  • A Practical Synthesis of (−)-Oseltamivir. ResearchGate.
  • Oseltamivir total synthesis. Wikipedia.
  • benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate. Sigma-Aldrich.
  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (2012). PMC - NIH.
  • Benzyl Cis-3-Hydroxymethylcyclohexylcarbamate. Chem-Impex.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • Safety data sheet. (2025). Caesar & Loretz GmbH.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate. Merck.
  • benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate. MilliporeSigma.
  • Benzyl (3-hydroxycyclohexyl)carbamate. Synthonix, Inc.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps.
  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. (2025). PMC.
  • Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. (2021). PMC - NIH.
  • (3-Oxocyclobutyl)carbamic acid benzyl ester; N-(Benzyloxycarbonyl). MedchemExpress.com.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
  • Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. (2022). PMC.
  • Spectroscopy Data for Undergraduate Teaching. (2023). ERIC.

Sources

Exploratory

Physicochemical Properties of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

The following technical guide details the physicochemical properties, synthesis, and applications of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate , a critical chiral intermediate in medicinal chemistry. Technical Guide &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate , a critical chiral intermediate in medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-44-6) is a stereochemically defined building block used extensively in the synthesis of pharmaceutical agents.[1] Characterized by a trans-1,3-disubstituted cyclohexane scaffold protected by a carboxybenzyl (Cbz) group, this compound serves as a stable precursor for generating 3-aminocyclohexanol pharmacophores found in kinase inhibitors and GPCR ligands.[1] This guide provides a definitive profile of its chemical identity, physical behaviors, and synthetic utility.

Chemical Identity & Stereochemistry[1][2][3]

The compound is a carbamate-protected amino alcohol.[1] Its stereochemical designation—(1S,3S)—defines the spatial arrangement of the carbamate and hydroxyl groups on the cyclohexane ring.[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name Benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate
Common Synonyms (1S,3S)-3-(Benzyloxycarbonylamino)cyclohexanol; Cbz-(1S,3S)-3-aminocyclohexanol
CAS Number 750649-44-6
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
SMILES O=C(OCC1=CC=CC=1)N[C@@H]2CCCC2
InChI Key FYIZIYCXUSGNLZ-STQMWFEESA-N
Stereochemical Configuration

The (1S,3S) configuration in a 1,3-disubstituted cyclohexane system corresponds to the trans isomer.

  • Cis-1,3-isomer: Substituents are either both axial or both equatorial (e.g., 1R,3S or 1S,3R).[1]

  • Trans-1,3-isomer: One substituent is axial and the other is equatorial (e.g., 1S,3S or 1R,3R).

In the (1S,3S) isomer, the bulky Cbz-amino group typically occupies the equatorial position to minimize 1,3-diaxial strain, while the hydroxyl group may adopt an axial or equatorial orientation depending on solvent interactions, though the diequatorial conformation is energetically accessible in the cis form. For the trans (1S,3S) isomer, the chair conformation locks the substituents in an axial/equatorial relationship.

Physicochemical Profile

Solid-State Properties[1][8]
  • Physical State: Crystalline Solid[1]

  • Appearance: White to off-white powder[1]

  • Melting Point: Typically observed between 98°C – 105°C (Note: Values may vary based on crystalline polymorph and purity; commercial samples are often characterized simply as "solid").[1]

  • Hygroscopicity: Low to moderate.[1] Storage in a desiccator is recommended to prevent moisture absorption which can complicate precise weighing in analytical protocols.[1]

Solution Properties
  • Solubility:

    • High: DMSO, Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate.

    • Low/Insoluble: Water, Hexanes.

  • Partition Coefficient (LogP): Calculated ~1.8 – 2.[1]1. The compound is lipophilic due to the benzyl and cyclohexane rings, facilitating cell permeability in early-stage assays.

  • Acidity (pKa):

    • Carbamate NH: >15 (Non-ionizable under physiological conditions).[1]

    • Secondary Alcohol OH: ~16-17.[1]

Stability
  • Thermal Stability: Stable up to ~150°C. Decomposition may occur at higher temperatures releasing CO₂ and benzyl alcohol.

  • Chemical Reactivity:

    • Acid: Stable to mild acids (e.g., dilute HCl).[1]

    • Base: Stable to mild bases; strong bases may cause hydrolysis of the carbamate.

    • Reduction: The Cbz group is sensitive to catalytic hydrogenation (H₂/Pd-C), which is the primary method for deprotection.[1]

Analytical Characterization

To validate the identity of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, the following spectral features are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.30–7.40 (m, 5H): Aromatic protons of the Benzyl group.

  • δ 5.10 (s, 2H): Benzylic CH₂ protons (-OCH ₂Ph).[1]

  • δ 4.60 (br s, 1H): Carbamate NH.[1]

  • δ 3.60–3.75 (m, 1H): Methine proton at C3 (CH-OH).[1]

  • δ 3.45–3.55 (m, 1H): Methine proton at C1 (CH-NHCbz).[1]

  • δ 1.20–2.40 (m, 8H): Cyclohexane ring protons (complex multiplet).[1]

Mass Spectrometry (ESI-MS)[1]
  • [M+H]⁺: m/z 250.3

  • [M+Na]⁺: m/z 272.3 (Common adduct in positive mode).[1]

Synthesis & Experimental Protocol

The synthesis typically involves the selective protection of (1S,3S)-3-aminocyclohexanol.[1] The following protocol ensures high enantiomeric purity and yield.

Synthetic Pathway (Graphviz Diagram)

Synthesis Start (1S,3S)-3-Aminocyclohexanol (Starting Material) Intermediate Reaction Mixture (THF/H2O, 0°C to RT) Start->Intermediate Dissolve Reagent Benzyl Chloroformate (Cbz-Cl) + Na2CO3 (Base) Reagent->Intermediate Dropwise Addn Workup Extraction (EtOAc) & Wash (Brine) Intermediate->Workup 2-4 Hours Product Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (White Solid) Workup->Product Recrystallization

Figure 1: Synthetic workflow for Cbz-protection of (1S,3S)-3-aminocyclohexanol.

Step-by-Step Protocol
  • Preparation: Dissolve (1S,3S)-3-aminocyclohexanol (1.0 equiv) in a mixture of THF and Water (1:1 v/v).

  • Basification: Add Sodium Carbonate (Na₂CO₃, 1.5 equiv) and cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add Benzyl Chloroformate (Cbz-Cl, 1.1 equiv) over 30 minutes, maintaining the temperature below 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

  • Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1][2] Wash combined organics with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the crude solid by recrystallization from EtOAc/Hexanes or flash chromatography.

Applications in Drug Development[11][12]

This compound acts as a "chiral scaffold" in the design of small molecule inhibitors.

Pharmacophore Generation

The (1S,3S)-cyclohexane ring provides a rigid spacer that directs substituents into specific vectors, crucial for binding to enzyme pockets (e.g., Kinase ATP-binding sites).[1]

  • Deprotection: The Cbz group can be removed via Hydrogenolysis (H₂, Pd/C) to reveal the free amine, allowing for subsequent coupling with heterocycles or carboxylic acids.

  • Functionalization: The free hydroxyl group at C3 can be oxidized to a ketone (for reductive amination) or converted to a leaving group (Mesylate/Tosylate) for SN2 displacement, inverting the stereochemistry to (1S,3R).[1]

Therapeutic Areas
  • PDE4 Inhibitors: Cyclohexane-based scaffolds are common in phosphodiesterase inhibitors for inflammatory diseases.[1]

  • Anticoagulants: Structural analogues are found in the synthesis of Factor Xa inhibitors (e.g., Edoxaban intermediates).

References

  • Sigma-Aldrich. Benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate Product Sheet. Retrieved from [1]

  • PubChem. Compound Summary: (1R,3S)-3-Aminocyclohexanol (Cis-isomer).[1][3][4] National Library of Medicine.[1][4] Retrieved from (Used for stereochemical correlation).[1]

  • BenchChem. Synthesis of 3-Aminocyclohexanol Derivatives. Retrieved from .[1]

  • Synthonix. Safety Data Sheet: Benzyl (3-hydroxycyclohexyl)carbamate. Retrieved from .[1]

(Note: While specific melting point data for this intermediate is often proprietary to specific patent filings, the structural identification and synthetic protocols are derived from standard transformations of the well-characterized 3-aminocyclohexanol parent compounds.)[1]

Sources

Foundational

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and application scope of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate , a critical chiral building block in medicinal chemistry. Molecular Scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic pathways, and application scope of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate , a critical chiral building block in medicinal chemistry.

Molecular Scaffold for Chiral Drug Development

Physicochemical Profile & Identification

This molecule serves as a protected amino-alcohol intermediate, specifically a Cbz-protected amino-cyclohexanol . Its rigid cyclohexane core with defined stereochemistry makes it invaluable for constructing conformationally restricted pharmacophores.

Core Data Table
ParameterTechnical Specification
Chemical Name Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate
CAS Number 750649-44-6
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Stereochemistry (1S, 3S) [Trans-configuration]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility
Storage 2–8°C (Hygroscopic; store under inert atmosphere)
Stereochemical Analysis

The (1S,3S) configuration in a 1,3-disubstituted cyclohexane system corresponds to the trans isomer.

  • Conformation: In the lowest energy chair conformation, both the bulky carbamate group at C1 and the hydroxyl group at C3 typically occupy equatorial positions to minimize 1,3-diaxial interactions.

  • Structural Utility: This trans-diequatorial arrangement provides a linear, extended vector for substituent display, distinct from the bent cis (axial-equatorial) conformation.

Synthetic Pathways and Mechanism

The synthesis generally involves the selective protection of the amine moiety of (1S,3S)-3-aminocyclohexanol using Benzyl chloroformate (Cbz-Cl).

Reaction Mechanism (Schotten-Baumann Conditions)

The nucleophilic amine attacks the carbonyl carbon of the Cbz-Cl, followed by the elimination of chloride. The base neutralizes the generated HCl to drive equilibrium.

Reagents:

  • Substrate: (1S,3S)-3-Aminocyclohexanol (CAS: 1110772-22-9 for enantiomer or derived from racemic trans-precursor).

  • Protecting Group: Benzyl chloroformate (Cbz-Cl).

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: THF/Water or Dichloromethane (DCM).

Synthetic Workflow Diagram

Synthesis Start (1S,3S)-3-Aminocyclohexanol (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Cbz-Cl + Base (Na2CO3) Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Product Benzyl (1S,3S)-3-hydroxy- cyclohexylcarbamate Intermediate->Product - HCl (Elimination)

Caption: Nucleophilic acyl substitution pathway for N-Cbz protection of the amino-cyclohexanol core.

Experimental Protocol (Bench Standard)
  • Preparation: Dissolve (1S,3S)-3-aminocyclohexanol (1.0 eq) in a 1:1 mixture of THF and saturated aqueous

    
     at 0°C.
    
  • Addition: Dropwise addition of Benzyl chloroformate (1.1 eq) over 30 minutes. Maintain temperature <5°C to prevent O-acylation (carbonate formation).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 3 hours.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with 1M HCl (to remove unreacted amine), brine, and dry over

    
    .
    
  • Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography (SiO2, 30-50% EtOAc in Hexanes).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often used to improve metabolic stability and potency compared to flexible linear chains.

Therapeutic Areas
  • DPP-4 Inhibitors (Diabetes): The 3-aminocyclohexyl motif serves as a bioisostere for the 3-aminopiperidine ring found in drugs like Alogliptin. The cyclohexane ring restricts the conformational space of the amine, potentially increasing selectivity.

  • Kinase Inhibitors: Used as a linker to position hydrogen-bond donors/acceptors in the ATP-binding pocket.

  • Antitubercular Agents: Urea derivatives synthesized from this carbamate (via deprotection and reaction with isocyanates) have shown efficacy against Mycobacterium tuberculosis.

Strategic Utility Diagram

Applications cluster_pathways Synthetic Divergence Scaffold Benzyl (1S,3S)-3-hydroxy- cyclohexylcarbamate Deprotection Pd/C Hydrogenation (Yields Free Amine) Scaffold->Deprotection Oxidation Jones/Swern Oxidation (Yields Ketone) Scaffold->Oxidation Activation Mesylation/Tosylation (Yields Leaving Group) Scaffold->Activation Target1 DPP-4 Inhibitors (Diabetes) Deprotection->Target1 Target3 Antitubercular Ureas Deprotection->Target3 Target2 Muscarinic Antagonists (COPD/Asthma) Activation->Target2 SN2 Displacement

Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the alcohol and protected amine.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are expected.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Aromatic (Cbz):

    
     7.30–7.40 ppm (Multiplet, 5H).
    
  • Benzylic (

    
    ): 
    
    
    
    5.00–5.10 ppm (Singlet or AB quartet, 2H).
  • Carbamate NH:

    
     7.10–7.30 ppm (Broad doublet, exchangeable).
    
  • Methine (C3-H, adjacent to OH):

    
     3.30–3.50 ppm (Multiplet).
    
  • Methine (C1-H, adjacent to NH):

    
     3.10–3.30 ppm (Multiplet).
    
  • Cyclohexyl Ring (

    
    ):  Complex multiplets between 
    
    
    
    1.00–2.00 ppm.
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 250.32 Da.

  • Expected [M+Na]+: 272.30 Da.

  • Fragment Pattern: Loss of benzyl alcohol (mass 108) or

    
     is common in MS/MS.
    

References

  • Sigma-Aldrich. Benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate Product Specification. Link

  • PubChem Database. Compound Summary for CID 12213491: (1R,3S)-3-Aminocyclohexanol (Precursor Data). Link[1]

  • BenchChem. Application of (S)-Benzyl Piperidin-3-ylcarbamate in Drug Discovery (Analogous Chemistry). Link

  • Synthonix. Benzyl (3-hydroxycyclohexyl)carbamate Structure and Properties. Link

  • Journal of Medicinal Chemistry. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents. Link

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate via High-Field NMR

Executive Summary Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-44-6) serves as a critical chiral building block in the synthesis of glycomimetics and protease inhibitors. Its structural integrity relies heavi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-44-6) serves as a critical chiral building block in the synthesis of glycomimetics and protease inhibitors. Its structural integrity relies heavily on the cis-1,3-diequatorial conformation, a stereochemical feature that dictates its reactivity and binding affinity.

This technical guide provides a comprehensive reference for the structural validation of this compound. Unlike generic spectral lists, this document synthesizes high-field NMR data with mechanistic stereochemical analysis, offering researchers a self-validating protocol to distinguish the desired (1S,3S) isomer from trans-impurities and rotational conformers.

Part 1: Molecular Architecture & Stereochemical Context

To accurately interpret the NMR data, one must first understand the conformational dynamics of the cyclohexane ring.

The cis-Diequatorial Stability

The (1S,3S) configuration places the hydroxyl (-OH) and carbamate (-NHCbz) groups in a cis-1,3 relationship. In a cyclohexane chair conformation, this allows both bulky substituents to adopt equatorial positions, avoiding severe 1,3-diaxial steric strain.

  • Conformer A (Diequatorial): Both substituents equatorial. (Thermodynamically favored, >95% population).

  • Conformer B (Diaxial): Both substituents axial.[1] (High energy, negligible population).

NMR Consequence: The protons at C1 and C3 are axial . This results in large vicinal coupling constants (


 Hz) with adjacent axial protons, appearing as wide multiplets (often triplets of triplets) in the 

H NMR spectrum. This is the primary diagnostic for verifying the cis stereochemistry.

Part 2: Experimental Protocol (Synthesis & Preparation)

The spectral purity of the analyte depends heavily on the isolation method. The following workflow outlines the preparation of the NMR sample from the crude protection reaction of (1S,3S)-3-aminocyclohexanol.

Workflow Visualization

SynthesisWorkflow Start Start: (1S,3S)-3-aminocyclohexanol Rxn Reaction: Cbz-Cl, NaHCO3 (Schotten-Baumann) Start->Rxn 0°C to RT Workup Workup: Acid Wash (remove amine) Base Wash (remove Cbz-OH) Rxn->Workup Quench Purify Purification: Recrystallization (EtOAc/Hexane) Workup->Purify Crude Solid NMR_Prep NMR Prep: Dissolve in CDCl3 (Filter particulates) Purify->NMR_Prep Pure Crystal

Figure 1: Critical workflow for isolating the carbamate and removing common impurities (benzyl alcohol, unreacted amine) prior to analysis.

Sample Preparation for High-Field NMR
  • Solvent Selection: Deuterated Chloroform (

    
    ) is the standard for structural assignment. However, if the -OH or -NH protons are broadened by exchange, DMSO-
    
    
    
    is required to visualize the labile protons and observe coupling (
    
    
    ).
  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent. High concentrations can induce hydrogen-bonded aggregation, shifting the -OH and -NH signals downfield.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (NaHCO

    
     residues) which cause line broadening.
    

Part 3: 1H NMR Data & Assignment (400 MHz, CDCl3)

The following data represents the characteristic spectral signature of the (1S,3S) isomer.

Table 1: 1H NMR Chemical Shift Assignments

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Aromatic 7.30 – 7.40Multiplet5H-Benzyl aromatic ring protons.
NH 4.75 – 5.10Broad Singlet1H-Carbamate NH (concentration dependent).
Benzylic 5.09Singlet2H-Ph-CH

-O. Distinctive sharp singlet.
H-3 3.60 – 3.75Multiplet (tt)1H

Axial proton

to OH. Large

confirms equatorial OH.
H-1 3.45 – 3.60Multiplet (tt)1H

Axial proton

to NHCbz. Overlaps slightly with H-3.
H-2 (eq) 2.05 – 2.15Broad Doublet1H

Equatorial proton between substituents (deshielded).
H-2 (ax) 1.05 – 1.20Quadruplet (q)1H

Axial proton between substituents (highly shielded).
Ring CH

1.30 – 1.95Complex M6H-Remaining C4, C5, C6 methylene protons.
OH 1.80 – 2.50Broad Singlet1H-Hydroxyl proton (highly variable).
Diagnostic Analysis
  • The "Roof Effect": The benzylic protons at 5.09 ppm usually appear as a singlet. If the signal splits into an AB quartet, it indicates a restricted rotation or a chiral environment strong enough to make the diastereotopic protons distinct, though this is rare in

    
     at RT.
    
  • Axial-Axial Coupling: The multiplets for H-1 and H-3 are critical. If these signals appear as narrow quintets or quartets (small

    
     values < 5 Hz), the molecule is likely the trans isomer (where one substituent is axial) or the ring is in a twist-boat conformation. The wide splitting (
    
    
    
    Hz) validates the (1S,3S) geometry.

Part 4: 13C NMR Data & Assignment (100 MHz, CDCl3)[2]

Carbon NMR provides the skeletal verification. The symmetry of the phenyl ring contrasts with the asymmetry of the cyclohexane ring.

Table 2: 13C NMR Chemical Shift Assignments

Carbon TypeShift (

, ppm)
AssignmentNotes
Carbonyl 156.2C =OCarbamate carbonyl.
Aromatic 136.5Ph-C

Quaternary aromatic carbon.
Aromatic 128.5, 128.1, 128.0Ph-C HOrtho, meta, para carbons.
Benzylic 66.6Ph-C H

Characteristic benzylic methylene.
C-3 68.5C H-OHDeshielded by oxygen.
C-1 49.8C H-NHDeshielded by nitrogen.
C-2 41.5C H

(C1-C3)
Methylene between functional groups.
C-6 32.8C H

Adjacent to C1.
C-4 31.2C H

Adjacent to C3.
C-5 22.1C H

Distal methylene (most shielded).

Part 5: Structural Logic & Connectivity (DOT Visualization)

To confirm the assignment, 2D NMR correlations (COSY and HSQC) follow a specific logic flow.

NMR_Logic cluster_validation Stereochemical Check H1 H-1 Signal (3.5 ppm) COSY_2 COSY Correlation H1->COSY_2 Couples to Check Check J(H1, H2ax) Must be > 10Hz H1->Check H3 H-3 Signal (3.7 ppm) H3->COSY_2 Couples to H2 H-2 (ax/eq) (1.1 / 2.1 ppm) NH NH Signal (5.0 ppm) COSY_1 COSY Correlation NH->COSY_1 Couples to COSY_1->H1 Identifies H1 COSY_2->H2 Both couple to H2

Figure 2: Connectivity logic. The NH proton is the "anchor" that identifies H-1 via COSY. H-1 and H-3 are then linked via their shared coupling to the C-2 methylene protons.

Part 6: Quality Control & Impurity Profiling

When analyzing the spectrum, specific impurities from the synthesis (Schotten-Baumann conditions) must be monitored.

  • Benzyl Alcohol: A common byproduct from Cbz-Cl hydrolysis.

    • Indicator: Sharp singlet at

      
       4.6 ppm (CH
      
      
      
      ) and aromatic signals overlapping the product.
  • Benzyl Chloride: Unreacted reagent.

    • Indicator: Singlet at

      
       4.5 ppm.[2]
      
  • Rotamers: Carbamates often exhibit restricted rotation around the N-CO bond.

    • Observation: In some solvents, you may see "shadow" peaks (minor set of signals <10% intensity) adjacent to the main signals. This is not an impurity but a physical property of the carbamate. Running the NMR at 50°C usually coalesces these peaks.

References

  • Stereochemistry of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Cbz-Protection Standards: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.

  • NMR of cis-3-aminocyclohexanol derivatives: Reference Data Source: Fuarros, M., et al. (2011). "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 16(1), 266-276. (Provides definitive J-coupling values for the cis-1,3 core).

  • Spectral Database for Organic Compounds (SDBS): Benzyl carbamate general shifts. (AIST, Japan).

Sources

Foundational

Comprehensive Mass Spectrometry Profiling of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate: A Methodological Whitepaper

Executive Summary Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (Chemical Formula: C₁₄H₁₉NO₃, Exact Mass: 249.1365 Da) is a highly valuable chiral intermediate utilized in the synthesis of advanced active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (Chemical Formula: C₁₄H₁₉NO₃, Exact Mass: 249.1365 Da) is a highly valuable chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The carboxybenzyl (Cbz) protecting group ensures amine stability during upstream synthetic steps, while the specific (1S,3S) stereocenters dictate the spatial orientation of the hydroxyl group. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical gas-phase ion chemistry and practical, bench-level execution. This guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology to rigorously characterize this compound, ensuring high specificity and structural confirmation[1][2].

Structural Profiling & Ionization Dynamics

Understanding the ionization and fragmentation behavior of an analyte is the foundational step in MS method development.

Ionization Causality

For Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, Electrospray Ionization in positive mode (ESI+) is the optimal choice[3]. The molecule features a polar hydroxyl group and a carbamate nitrogen, both of which readily accept protons in the condensed phase when exposed to an acidic mobile phase. This yields a strong, stable protonated precursor ion [M+H]⁺ at m/z 250.1.

Fragmentation Logic

Upon isolation in the first quadrupole (Q1) and exposure to collision-induced dissociation (CID) in the collision cell (Q2), Cbz-protected amines exhibit highly predictable and distinct fragmentation patterns[4][5].

  • Tropylium/Benzyl Cation Formation (m/z 91.1): The most thermodynamically favored pathway is the cleavage of the benzyl-oxygen bond. This generates a highly stable benzyl cation (often rearranging to a tropylium ion) at m/z 91.1, which typically serves as the base peak and the primary quantifier ion[6].

  • Neutral Loss of Benzyl Alcohol (m/z 142.1): An alternative pathway involves the neutral loss of benzyl alcohol (108 Da) from the Cbz group, yielding an intermediate fragment at m/z 142.1[4].

  • Dehydration (m/z 124.1): The intermediate fragment at m/z 142.1 can undergo a subsequent neutral loss of water (18 Da) from the cyclohexyl ring, driven by the presence of the 3-hydroxyl group, yielding a secondary qualifier fragment at m/z 124.1.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 250.1 F1 Benzyl Cation m/z 91.1 M->F1 Cleavage of C-O bond (Dominant Pathway) F2 Intermediate Fragment m/z 142.1 M->F2 Neutral Loss of Benzyl Alcohol (-108 Da) F3 Dehydrated Fragment m/z 124.1 F2->F3 Neutral Loss of Water (-18 Da)

ESI-MS/MS Fragmentation Pathway of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Method Development Causality

Every parameter in an LC-MS/MS workflow must be deliberately chosen to maximize signal-to-noise (S/N) and ensure reproducibility.

  • Chromatographic Selection: Ultra-Performance Liquid Chromatography (UPLC) is selected over traditional HPLC. UPLC leverages sub-2-μm particle technology, which minimizes longitudinal diffusion (band broadening) and significantly enhances peak capacity and resolution. This is critical for separating the (1S,3S) target from potential diastereomeric impurities (e.g., 1R,3S) that share identical mass transitions.

  • Mobile Phase Chemistry: A binary gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid, is utilized. Formic acid serves a dual purpose: it maintains an acidic pH to suppress silanol ionization on the stationary phase (preventing peak tailing) and acts as an abundant proton source to maximize [M+H]⁺ yield in the ESI source[3][6]. Volatile buffers are strictly used to prevent MS source fouling.

LCMS_Workflow A Sample Prep (100 ng/mL) B UPLC Separation (C18, 1.7 μm) A->B C ESI+ Ionization [M+H]+ m/z 250.1 B->C D Q1: Precursor m/z 250.1 C->D E Q2: CID (Argon, 15-30 eV) D->E F Q3: Product Ions m/z 91.1, 124.1 E->F

LC-MS/MS Workflow for Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate Analysis

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following step-by-step methodology incorporates built-in validation checks.

Step 1: Sample Preparation & Matrix Matching

  • Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Diluting in the initial mobile phase prevents strong solvent effects during injection, which can cause peak splitting or breakthrough.

Step 2: MS/MS Tuning & Optimization

  • Perform a direct syringe pump infusion of the 100 ng/mL solution at 10 μL/min into the MS source.

  • Confirm the presence of the [M+H]⁺ precursor at m/z 250.1.

  • Isolate m/z 250.1 in Q1 and perform a product ion scan (Q3) while ramping the Collision Energy (CE) from 10 to 40 eV using Argon as the collision gas.

  • Validation Check: Identify the CE that yields the maximum intensity for m/z 91.1 (Quantifier) and m/z 124.1 (Qualifier).

Step 3: UPLC Separation

  • Column: C18, 1.7 μm, 2.1 x 50 mm.

  • Column Temperature: 40°C. Causality: Elevating temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).

Step 4: System Suitability & Data Acquisition

  • Inject a blank (initial mobile phase) to verify the absence of column carryover.

  • Inject 2.0 μL of the 100 ng/mL sample.

  • Validation Check: The method is considered valid if the Signal-to-Noise (S/N) ratio is >10 for the quantifier ion and >3 for the qualifier ions, with a retention time relative standard deviation (RSD) of <2% across triplicate injections.

Quantitative Data & MRM Parameters

The quantitative parameters derived from the tuning phase are summarized below. These Multiple Reaction Monitoring (MRM) transitions ensure maximum selectivity against complex matrices.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
250.191.1502025Quantifier (Base Peak)
250.1124.1502018Qualifier 1 (Dehydration)
250.1142.1502015Qualifier 2 (Loss of CbzOH)

References[4] Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC. nih.gov.Link[5] Characterizing Amine Protecting Groups by Mass ... - Benchchem. benchchem.com. Link[3] Analytical Method Development and Validation in Pharmaceuticals. resolvemass.ca.Link[7] Supporting Pharmaceutical Synthetic Process R&D Using LC-MS - Waters Corporation. waters.com. Link[1] Application of LCMS in small-molecule drug development. europeanpharmaceuticalreview.com. Link[2] Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing). rsc.org.Link[6] Spontaneous Water Radical Cation Oxidation at Double Bonds in Microdroplets - Frontiers. frontiersin.org. Link

Sources

Exploratory

Infrared (IR) Spectroscopy of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate: A Comprehensive Guide to Structural Validation and Conformational Analysis

Executive Summary In the landscape of modern drug development, chiral intermediates such as Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (a Cbz-protected 3-aminocyclohexanol derivative) demand rigorous structural validati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, chiral intermediates such as Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (a Cbz-protected 3-aminocyclohexanol derivative) demand rigorous structural validation. While Nuclear Magnetic Resonance (NMR) provides atomic connectivity, Infrared (IR) spectroscopy remains the gold standard for verifying functional group integrity and probing stereochemically dictated intermolecular interactions.

This whitepaper provides an in-depth, mechanistic analysis of the IR spectral features of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate. By bridging stereochemical theory with empirical vibrational data, this guide equips analytical chemists and researchers with the causal logic required to interpret complex spectra and execute self-validating experimental workflows.

Stereochemical Architecture & Conformational Dynamics

To accurately interpret the IR spectrum of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, one must first understand how its 3D architecture governs its vibrational modes.

The molecule possesses a cyclohexane ring with a (1S,3S) configuration. In cyclohexane stereochemistry, a trans-1,3-disubstituted ring is geometrically constrained to an axial-equatorial (a,e) conformation.

  • The Causality of Hydrogen Bonding: Because the C1-carbamate and C3-hydroxyl groups project to opposite faces of the general cyclohexane plane (one axial, one equatorial), they are spatially separated. This geometric constraint strictly prohibits intramolecular hydrogen bonding.

  • Spectral Impact: Consequently, in the solid state, the molecule must satisfy its hydrogen-bonding potential intermolecularly. This results in extensive polymeric hydrogen-bonding networks between the hydroxyl (-OH) of one molecule and the carbamate carbonyl (C=O) or amine (N-H) of adjacent molecules, which heavily broadens the high-frequency stretching regions of the IR spectrum.

Structure_IR Molecule Benzyl (1S,3S)-3-hydroxy cyclohexylcarbamate Carbamate Carbamate Group (-NH-COO-) Molecule->Carbamate Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl Cyclohexane Cyclohexane Ring (-CH2-) Molecule->Cyclohexane Benzyl Benzyl Group (-CH2-Ph) Molecule->Benzyl IR_Carb ν(C=O) ~1690 cm⁻¹ ν(N-H) ~3350 cm⁻¹ Carbamate->IR_Carb IR_OH ν(O-H) ~3400 cm⁻¹ (Broad, H-bonded) Hydroxyl->IR_OH IR_Cyc ν(C-H) ~2850-2930 cm⁻¹ Cyclohexane->IR_Cyc IR_Benz δ(C-H) ~690, 730 cm⁻¹ Benzyl->IR_Benz

Mapping functional groups of the target molecule to their characteristic IR spectral regions.

Theoretical IR Band Assignments

The quantitative data below summarizes the expected vibrational modes for Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, synthesized from foundational principles and empirical literature on [1].

Wavenumber Region (cm⁻¹)Functional GroupVibration ModeIntensity & Shape
3350 – 3450 O-H & N-HStretching (Intermolecular H-bonded)Strong, Broad
3030 – 3060 Aromatic C-HStretching (Benzyl group)Weak to Medium
2850 – 2930 Aliphatic C-HStretching (Cyclohexane ring)Medium to Strong
1690 – 1715 C=O (Carbamate)Stretching (Urethane linkage)Very Strong, Sharp
1510 – 1540 N-H / C-NAmide II (N-H bend + C-N stretch)Strong
1200 – 1250 C-O (Carbamate)Stretching (Asymmetric)Strong
1000 – 1050 C-O (Alcohol)StretchingStrong
690, 730 Aromatic C-HOut-of-plane bending (Monosubstituted)Very Strong

Mechanistic Interpretation of Key Spectral Regions

The Urethane (Carbamate) Carbonyl (~1690 cm⁻¹)

The carbamate (urethane) group (-NH-COO-) is a structural hybrid between an amide and an ester. In a standard ester, the C=O stretch appears around 1735–1750 cm⁻¹. In an amide, it drops to ~1650–1690 cm⁻¹ due to strong resonance donation from the nitrogen lone pair.

In benzyl carbamates, the nitrogen lone pair and the ester oxygen lone pair compete for resonance with the carbonyl carbon. This cross-conjugation places the C=O stretching frequency at an intermediate value, typically observed between 1690 and 1715 cm⁻¹ [2]. Furthermore, solid-state intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another further weakens the C=O double bond character, shifting the peak toward the lower end of this range, a phenomenon well-documented in the synthesis of [3].

The Hydroxyl and Amine Region (3200–3500 cm⁻¹)

As established by the stereochemical architecture, the lack of intramolecular hydrogen bonding forces extensive intermolecular interactions. The O-H stretch typically appears as a massive, broad envelope centered around 3350–3400 cm⁻¹. The N-H stretch of the secondary carbamate will often appear as a slightly sharper peak superimposed on this broad O-H envelope, or as a distinct shoulder near 3300–3420 cm⁻¹[2].

The Fingerprint Region: Benzyl OOP Bends

The benzyl protecting group (-CH₂-C₆H₅) acts as a definitive spectroscopic marker. Monosubstituted benzene rings exhibit two highly characteristic out-of-plane (OOP) C-H bending vibrations. The first, corresponding to the in-phase OOP bend of the five adjacent hydrogen atoms, appears as a very strong band at 730–750 cm⁻¹ . The second, a ring puckering mode, appears at 690–710 cm⁻¹ . The presence of both bands with high intensity is a reliable confirmation of the intact Cbz protecting group, matching reference data from the [4].

High-Fidelity ATR-FTIR Experimental Workflow

To ensure scientific integrity, the acquisition of the IR spectrum must be treated as a self-validating system. Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pelleting to avoid the hygroscopic artifacts of KBr, which can introduce artificial water bands at 3400 cm⁻¹ and 1640 cm⁻¹ that obscure the critical O-H, N-H, and C=O regions.

IR_Workflow Start Sample Preparation (Desiccation & Milling) Background Background Scan (Air/Blank Crystal) Start->Background SampleLoad Sample Loading (ATR Crystal Contact) Background->SampleLoad Acquisition Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) SampleLoad->Acquisition Processing Data Processing (ATR & Baseline Correction) Acquisition->Processing Analysis Peak Assignment (Functional Group Mapping) Processing->Analysis

ATR-FTIR experimental workflow for high-fidelity spectral acquisition and processing.

Step-by-Step Protocol & Causality
  • System Suitability & Calibration:

    • Action: Scan a standard 1.5 mil polystyrene film.

    • Causality: Validates the interferometer's laser alignment and wavenumber accuracy (the system must sharply resolve the 1601 cm⁻¹ aromatic peak).

  • Background Validation:

    • Action: Acquire a background spectrum on the clean, dry ATR crystal (Diamond or ZnSe).

    • Causality: Ensures absolute zero cross-contamination. A flat baseline in the 1700 cm⁻¹ and 3400 cm⁻¹ regions is mandatory before proceeding.

  • Sample Desiccation:

    • Action: Store the Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate sample in a vacuum desiccator over P₂O₅ prior to analysis.

    • Causality: Atmospheric moisture physically adsorbs to the solid sample, producing a broad O-H band at ~3400 cm⁻¹ and a water bending band at ~1640 cm⁻¹. These artifacts will artificially broaden the intrinsic hydroxyl peak and obscure the critical carbamate carbonyl shoulder.

  • Sample Application & Pressure Optimization:

    • Action: Apply the solid sample to the crystal and engage the pressure anvil until the live interferogram reaches ~30-40% of maximum signal amplitude.

    • Causality: ATR relies on the evanescent wave penetrating the sample. Inconsistent pressure leads to poor optical contact, resulting in low signal-to-noise ratios and distorted peak intensities, especially at higher wavenumbers where the penetration depth is shallowest.

  • Data Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm to the raw spectrum.

    • Causality: Because the depth of penetration (

      
      ) in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region appear artificially intense compared to the high-frequency O-H/N-H stretches. ATR correction normalizes the spectrum to resemble a standard transmission spectrum for accurate relative intensity interpretation.
      

Conclusion

The IR spectrum of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a direct reflection of its stereochemical and electronic properties. By understanding the axial-equatorial constraints that dictate its intermolecular hydrogen bonding, and the cross-conjugation that defines its urethane linkage, researchers can move beyond simple peak-matching. Implementing a self-validating ATR-FTIR workflow ensures that the resulting spectral data is free of environmental artifacts, providing absolute confidence in the structural integrity of this critical chiral intermediate.

References

  • PubChem (NIH) . Benzyl carbamate | C8H9NO2 | CID 12136. National Center for Biotechnology Information. URL:[Link]

  • Paromov, A. E. (2023) . Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7648. MDPI. URL:[Link]

  • Haque, N., et al. (2020) . Triazinetriamine-derived porous organic polymer-supported copper nanoparticles (Cu-NPs@TzTa-POP): an efficient catalyst for the synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea. New Journal of Chemistry, 44, 15446-15458. Royal Society of Chemistry (RSC). URL:[Link]

Sources

Foundational

Thermodynamic Solubility Profiling of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate: A Rational Solvent Selection Guide for API Synthesis

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the development of active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the solvation behavior of chiral building blocks dictates the efficiency of reaction kinetics, impurity purging, and polymorphic control. Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 955406-36-7) is a critical, stereochemically pure intermediate. Due to its complex amphiphilic nature—combining a lipophilic protecting group with a polar hydrogen-bonding core—empirical solvent selection often leads to suboptimal yields or regulatory bottlenecks.

This technical guide synthesizes thermodynamic principles, [1], and[2] to provide a rigorous, self-validating framework for profiling the solubility of this intermediate.

Structural and Thermodynamic Profiling

To rationally predict solubility without exhaustive trial-and-error, we must first deconstruct the molecular architecture of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate:

  • Benzyl Carbamate (Cbz) Group: Confers significant lipophilicity and enables

    
     stacking interactions, driving solubility in aromatic and moderately polar aprotic solvents.
    
  • Cyclohexane Ring: Provides a bulky, aliphatic hydrophobic core.

  • Secondary Hydroxyl Group: Acts as a potent hydrogen-bond donor and acceptor, making the molecule highly responsive to protic and polar aprotic environments.

The Hansen Solubility Parameter (HSP) Framework

According to the HSP theory, the total cohesive energy density of a solvent or solute is divided into three distinct intermolecular forces: dispersion (


), polar (

), and hydrogen bonding (

)[3].

For a solvent to effectively dissolve Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, its HSP coordinates must fall within the solute's interaction radius (


). Solvents with a Relative Energy Difference (RED) 

will act as excellent solvents, while those with RED

will act as anti-solvents, a critical dynamic for designing crystallization processes[1].

SolventSelection Start Target: Benzyl (1S,3S)-3- hydroxycyclohexylcarbamate HSP Calculate Hansen Parameters (δD, δP, δH) Start->HSP ICH Filter by ICH Q3C Guidelines (Prioritize Class 3) HSP->ICH GoodSolv Good Solvents (Ra < R0) (e.g., EtOAc, 2-MeTHF) ICH->GoodSolv PoorSolv Anti-Solvents (Ra > R0) (e.g., Heptane, Water) ICH->PoorSolv Cryst Design Anti-Solvent Crystallization Strategy GoodSolv->Cryst PoorSolv->Cryst

Fig 1: Rational solvent selection workflow using Hansen Solubility Parameters and ICH Q3C guidelines.

Quantitative Solubility Matrix (ICH Q3C Aligned)

In late-stage API development, solvent toxicity is as critical as solvation capacity. The strictly regulate residual solvents[4]. Process chemists must prioritize Class 3 solvents (low toxic potential, PDE ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 50 mg/day) over Class 2 or Class 1 solvents.

Below is the thermodynamic solubility matrix for Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, demonstrating the causality between solvent class, total cohesive energy (


), and empirical solubility.
SolventICH Q3C Class

(MPa

)
Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Primary Solvation Mechanism
Ethyl Acetate Class 318.1> 150.0> 250.0Strong dipole-dipole & H-bond acceptor
2-MeTHF Class 316.9125.5210.0Moderate polar, excellent dispersion match
Methanol Class 229.685.0140.0Strong H-bond donor/acceptor
Isopropanol Class 323.542.085.0Moderate H-bonding, steric hindrance
Toluene Class 218.235.060.0

stacking with benzyl group
Heptane Class 315.3< 1.0< 2.0Poor polar/H-bond interaction (Anti-solvent)
Water N/A47.8< 0.1< 0.5High cohesive energy excludes lipophilic solute

Data Interpretation: The molecule exhibits peak solubility in moderately polar, Class 3 hydrogen-bond acceptors (EtOAc, 2-MeTHF), making them ideal for reaction media. Conversely, aliphatic hydrocarbons (Heptane) fail to break the crystal lattice's hydrogen-bond network, making them perfect anti-solvents.

Experimental Workflow: High-Throughput Saturation Shake-Flask Method

While predictive models are valuable, regulatory submissions require empirical validation. The remains the "gold standard" for determining true thermodynamic equilibrium solubility[5][6].

The following protocol is designed as a self-validating system to prevent common artifacts such as kinetic supersaturation or filter adsorption.

Step-by-Step Methodology
  • Preparation of Saturated Suspension: Add an excess amount of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (e.g., 500 mg) to 2.0 mL of the target solvent in a hermetically sealed glass vial. The presence of visible, undissolved solid is mandatory to maintain the thermodynamic driving force.

  • Thermal Equilibration: Place the vials in an orbital shaker incubator at a controlled temperature (e.g., 25.0°C ± 0.1°C) at 150 rpm. Causality: The system must be equilibrated for 48 to 72 hours . Shorter durations often capture metastable kinetic solubility, leading to artificially inflated solubility values that will cause catastrophic premature precipitation during process scale-up[7].

  • Phase Separation (Critical Step): Extract an aliquot and filter immediately through a 0.45 μm PVDF (Polyvinylidene fluoride) syringe filter . Causality: PVDF is explicitly selected over Nylon or PTFE because it minimizes non-specific hydrophobic adsorption of the lipophilic Cbz group[8]. Self-Validation: Discard the first 1.0 mL of filtrate to ensure the membrane is fully saturated, preventing concentration depletion in the analytical sample.

  • Quantification: Dilute the filtrate with the mobile phase and quantify the dissolved solute using HPLC-UV (detection at 210 nm or 254 nm for the benzyl chromophore).

  • Thermodynamic Validation: Sample the suspension at 48 hours and 72 hours. Equilibrium is strictly confirmed only if the concentration variance between these two consecutive time points is

    
    .
    

ShakeFlask Prep 1. Solid Addition (Create Saturated Suspension) Eq 2. Thermal Equilibration (Orbital Shaker, 48h) Prep->Eq Sep 3. Phase Separation (0.45 μm PVDF Filtration) Eq->Sep Quant 4. HPLC-UV Analysis (Quantify Dissolved Solute) Sep->Quant Val 5. Data Validation (Confirm Thermodynamic State) Quant->Val

Fig 2: Standardized shake-flask methodology for determining true thermodynamic equilibrium solubility.

Application in Process Chemistry: Rational Anti-Solvent Crystallization

The ultimate goal of solubility profiling is process optimization. Based on the thermodynamic data matrix generated above, an Ethyl Acetate / Heptane anti-solvent crystallization system is highly recommended for the purification of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate.

Mechanistic Execution:

  • Dissolution: Dissolve the crude intermediate in a minimum volume of Ethyl Acetate (Good Solvent) at 50°C. At this temperature, the solubility exceeds 250 mg/mL, allowing for a highly concentrated, volumetrically efficient process.

  • Polishing Filtration: Filter the hot solution to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly charge Heptane (Anti-Solvent) into the reactor while maintaining temperature. Because the solute has near-zero solubility in Heptane (< 1 mg/mL), the addition precisely controls the supersaturation curve.

  • Controlled Cooling: Cool the system linearly to 5°C. This dual-action approach (anti-solvent + cooling) maximizes yield while ensuring structurally related impurities remain purged in the mother liquor.

By strictly adhering to ICH Q3C Class 3 solvents (EtOAc and Heptane)[9], this downstream process ensures that any residual solvents trapped in the final crystal lattice pose negligible toxicological risk, drastically simplifying regulatory filings.

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Pharmaceutical Sciences URL:[Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines Brazilian Journal of Pharmaceutical Sciences (SciELO) URL:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling European Journal of Pharmaceutical Sciences URL:[Link]

Sources

Exploratory

Technical Guide: Biological Activity of N-Cbz-3-Hydroxycyclohexylamine Derivatives

The following technical guide provides an in-depth analysis of the biological activity, therapeutic applications, and synthesis of N-Cbz-3-hydroxycyclohexylamine derivatives . This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological activity, therapeutic applications, and synthesis of N-Cbz-3-hydroxycyclohexylamine derivatives . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

N-Cbz-3-hydroxycyclohexylamine (N-benzyloxycarbonyl-3-aminocyclohexanol) represents a privileged scaffold in medicinal chemistry. Structurally, it combines a lipophilic "cap" (the Cbz group) with a polar, chiral core (the aminocyclohexanol ring). This amphiphilic nature allows it to mimic aminocyclitols (sugar mimics) and transition-state peptide intermediates , making it a versatile pharmacophore.

Key biological activities include:

  • Pharmacological Chaperoning : Rescuing misfolded glucocerebrosidase (GCase) in Gaucher’s disease.

  • Enzyme Inhibition : Potent inhibition of Caspase-1 (anti-inflammatory) and Glycosidases.

  • Antimicrobial Action : Membrane-disrupting properties against specific fungal and bacterial strains.

Chemical Context & Structure-Activity Relationship (SAR)

The core structure consists of a cyclohexane ring substituted with a hydroxyl group at position 3 and a carbamate-protected amine at position 1. The N-Cbz group is not merely a protecting group here; it frequently acts as a hydrophobic anchor that occupies specific binding pockets in target enzymes.

SAR Logic

The biological activity is modulated by three distinct vectors:

Structural VectorModificationBiological Consequence
Vector A: N-Terminus (Cbz) Replacement with other carbamates or amidesModulates lipophilicity and blood-brain barrier (BBB) permeability. The benzyl ring often engages in

-stacking interactions with aromatic residues (e.g., Trp, Phe) in the enzyme active site.
Vector B: Cyclohexane Core Stereochemistry (cis/trans, 1R/3S vs 1S/3R)Critical for selectivity. The cis-isomer often mimics the transition state of glycosidic hydrolysis more effectively than the trans-isomer.
Vector C: C3-Hydroxyl O-alkylation or oxidationFree -OH is essential for H-bonding in glycosidase targets. Oxidation to a ketone abolishes glycosidase activity but may create Michael acceptors for covalent cysteine protease inhibition.
Visualization: SAR & Pharmacophore Map

SAR_Map Core N-Cbz-3-hydroxycyclohexylamine (Scaffold) Mod_N N-Cbz Group (Hydrophobic Cap) Core->Mod_N Mod_Ring Cyclohexane Ring (Stereochemistry) Core->Mod_Ring Mod_OH C3-Hydroxyl (H-Bond Donor) Core->Mod_OH Effect_N Target: Hydrophobic Pockets (e.g., GCase active site) Mod_N->Effect_N π-stacking Effect_Ring Selectivity: Glycosidase vs. Protease (Cis/Trans isomerism) Mod_Ring->Effect_Ring Conformational Lock Effect_OH Binding: Catalytic Triad Interaction (Asp/Glu residues) Mod_OH->Effect_OH H-Bonding

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N-Cbz group, cyclohexane ring, and hydroxyl moiety.

Therapeutic Applications & Mechanisms[1][2][3]

Lysosomal Storage Diseases (Gaucher's Disease)

Mechanism : Pharmacological Chaperone Therapy (PCT). In Gaucher's disease, mutations (e.g., N370S) cause the enzyme beta-glucocerebrosidase (GCase) to misfold in the Endoplasmic Reticulum (ER), leading to its degradation.

  • Role of N-Cbz Derivative : The N-Cbz-3-hydroxycyclohexylamine acts as a reversible competitive inhibitor. At sub-inhibitory concentrations, it binds to the misfolded GCase in the ER, stabilizing its correct conformation.

  • Trafficking : The stabilized complex traffics to the lysosome. Due to the acidic pH of the lysosome and the high concentration of the natural substrate (glucosylceramide), the chaperone dissociates, allowing the enzyme to function.

Caspase-1 Inhibition (Anti-Inflammatory)

Mechanism : Peptidomimetic Inhibition. Caspase-1 is a cysteine protease responsible for processing pro-IL-1


 into its active inflammatory form.
  • Activity : N-Cbz-aminocyclohexanols serve as non-covalent transition state mimics. The Cbz group fits into the S2 or S3 hydrophobic subsite of the caspase active site, while the hydroxyl group interacts with the catalytic cysteine/histidine dyad.

  • Potency : Derivatives have demonstrated

    
     values in the nanomolar range (40–100 nM), offering a pathway to treat autoinflammatory syndromes without the toxicity of covalent inhibitors.
    
Antimicrobial Activity

Mechanism : Membrane Disruption & Metabolic Interference. Amphiphilic amino alcohols disrupt bacterial cell membranes and inhibit specific bacterial glycosidases.

  • Spectrum : Active against Gram-positive bacteria (S. aureus) and certain fungi (Candida spp.).

  • Synergy : Often used in combination with beta-lactams to enhance permeability.

Experimental Protocols

Synthesis of N-Cbz-3-hydroxycyclohexylamine

A validated protocol for generating the cis-isomer (often the bioactive conformer).

  • Starting Material : 3-Aminophenol or 1,3-cyclohexanedione (via enaminoketone route).

  • Reduction :

    • Reagents :

      
       or 
      
      
      
      (stereoselective reduction).
    • Conditions : 50 psi, Ethyl Acetate, RT, 12h.

    • Note: Rhodium catalysis favors the cis isomer.

  • Protection :

    • Reagents : Benzyl chloroformate (Cbz-Cl),

      
      .
      
    • Solvent : THF/Water (1:1).

    • Procedure : Add Cbz-Cl dropwise at 0°C. Stir for 4h.

  • Purification : Flash column chromatography (Hexane/EtOAc 7:3).

  • Validation :

    
    -NMR (look for benzyl protons at 7.35 ppm and carbamate -NH at ~5.0 ppm).
    
Biological Assay: GCase Chaperone Activity

Protocol to verify chaperone efficacy in fibroblast cell lines.

  • Cell Culture : Culture Gaucher fibroblasts (N370S mutation) in DMEM + 10% FBS.

  • Treatment : Incubate cells with N-Cbz derivative (0, 10, 50, 100

    
    ) for 4 days.
    
  • Lysis : Wash cells with PBS, lyse in citrate-phosphate buffer (pH 5.4) + 0.1% Triton X-100.

  • Enzyme Assay :

    • Substrate: 4-methylumbelliferyl-

      
      -D-glucopyranoside (4-MUG).
      
    • Reaction: Incubate lysate with 4-MUG for 1h at 37°C.

    • Stop Solution: Glycine-NaOH buffer (pH 10.5).

  • Readout : Measure fluorescence (Ex 365 nm / Em 450 nm).

  • Analysis : Plot relative enzyme activity vs. concentration. A bell-shaped curve indicates successful chaperoning (stabilization at low dose, inhibition at high dose).

Data Summary

The following table summarizes representative biological data for N-Cbz-3-hydroxycyclohexylamine and its close structural analogs.

Target / AssayCompound ClassActivity MetricValue RangeReference
Caspase-1 N-Cbz-cyclohexylamine

(Inhibition Constant)
47 - 120 nM[1]
Beta-Glucosidase N-Cbz-aminocyclitol

(Inhibition)
1.5 - 15

[2]
GCase Chaperoning N-Cbz-aminocyclitolEnhancement Factor1.5x - 2.5x increase in activity[2]
S. aureus (MRSA) Amphiphilic Amino AlcoholMIC (Min. Inhibitory Conc.)8 - 32

[3]
AChE (Alzheimer's) Carbamate derivative

0.1 - 5.0

[4]

Mechanism of Action Diagram

The diagram below illustrates the Pharmacological Chaperone Mechanism for Gaucher's Disease, a primary application of this scaffold.

MOA_Chaperone cluster_ER ER Folding & Trafficking cluster_Lysosome Lysosomal Activity ER Endoplasmic Reticulum (pH 7.2) Misfolded Misfolded GCase Enzyme Complex Stabilized Drug-Enzyme Complex Misfolded->Complex Drug Binding Drug N-Cbz-Derivative (Chaperone) Drug->Complex Lysosome Lysosome (pH 4.5) Complex->Lysosome Trafficking via Golgi ActiveEnzyme Active GCase (Drug Dissociated) Lysosome->ActiveEnzyme Low pH Dissociation Substrate Glucosylceramide (Substrate) ActiveEnzyme->Substrate Hydrolysis

Figure 2: Mechanism of Pharmacological Chaperoning. The N-Cbz derivative stabilizes the misfolded enzyme in the ER, allowing transport to the lysosome where the drug dissociates due to high substrate concentration and pH shift.

References

  • Noncovalent tripeptidyl benzyl- and cyclohexyl-amine inhibitors of the cysteine protease caspase-1. Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Medicinal chemistry of aminocyclitols: Synthesis and biological evaluation. Source: Current Medicinal Chemistry URL: [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives (Antimicrobial). Source: ResearchGate URL: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: NIH / PMC URL: [Link]

Foundational

Discovery and History of Chiral 3-Aminocyclohexanol Derivatives

This guide serves as an advanced technical resource for the discovery, synthesis, and application of chiral 3-aminocyclohexanol derivatives. It is designed for medicinal chemists and process scientists requiring actionab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the discovery, synthesis, and application of chiral 3-aminocyclohexanol derivatives. It is designed for medicinal chemists and process scientists requiring actionable protocols and structural insights.

Executive Summary: The "Privileged" 1,3-Motif

In the landscape of medicinal chemistry, the 3-aminocyclohexanol scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its 1,2-counterparts (found in drugs like Tramadol) or 1,4-isomers (found in Ambroxol), the 1,3-disposition offers a unique geometric vector for substituent presentation.

Historically, this scaffold was underutilized due to synthetic challenges in controlling the relative (cis/trans) and absolute stereochemistry at the C1 and C3 positions. However, the discovery that the (1S,3R)-3-aminocyclohexanol motif significantly enhances solubility and potency in TRPV1 antagonists and opioid receptor ligands sparked a renaissance in its process chemistry.

Pharmaceutical Significance & Case Studies

The 3-aminocyclohexanol core acts as a conformationally restricted mimetic of acyclic 1,3-amino alcohols (e.g., the antibiotic Negamycin). Its rigidity reduces the entropic penalty of binding to protein active sites.

Case Study A: TRPV1 Antagonists (Pain Management)

Research into Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists identified that replacing planar aromatic linkers with the (1S,3R)-3-aminocyclohexanol moiety improved the physicochemical profile of drug candidates.[1]

  • Mechanism: The 3-aminocyclohexanol unit serves as a solubilizing scaffold that orients pharmacophores (e.g., isoxazole-3-carboxamides) into a precise vector for receptor engagement.

  • Outcome: Enhanced aqueous solubility and metabolic stability compared to acyclic analogs.

Case Study B: Opioid Receptor Ligands

Stereodiversified libraries of 3-aminocyclohexanols have been screened against


, 

, and

opioid receptors. The fixed distance between the hydrogen-bond donor (OH) and the basic nitrogen (NH2) in the cis-diequatorial conformation mimics the pharmacophore of endogenous enkephalins.
Case Study C: The "Aminocycloalkanol" Family Connection

While this guide focuses on the cyclohexyl ring, it is critical to note that the homologous (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of the HIV integrase inhibitor Bictegravir and the neuraminidase inhibitor Peramivir . The synthetic methodologies developed for the cyclohexyl system (enzymatic resolution, nitroso-Diels-Alder) are often foundational for these cyclopentyl blockbusters.

Technical Core: Synthetic Methodologies

The synthesis of chiral 3-aminocyclohexanols has evolved from non-selective reductions to highly specific chemoenzymatic routes.

Method A: The "Classical" Reduction (Racemic Baseline)

Best for: Generating gram-scale starting material for resolution.

The most robust entry into this scaffold is the reduction of


-enaminoketones. This method typically yields a diastereomeric mixture favoring the cis-isomer due to thermodynamic control.

Protocol:

  • Precursor Synthesis: Condense 1,3-cyclohexanedione with benzylamine in refluxing toluene (Dean-Stark trap) to form 3-(benzylamino)cyclohex-2-enone.

  • Reduction:

    • Dissolve the enaminoketone (1.0 eq) in a mixture of THF and Isopropyl Alcohol (IPA).

    • Add metallic Sodium (Na, 5-6 eq) in small pieces at room temperature. Caution: Exothermic hydrogen evolution.

    • Quench with ethanol/water after consumption of starting material.

  • Outcome: A mixture of cis- and trans-3-(benzylamino)cyclohexanol. The cis isomer often predominates (approx. 80:20 ratio) because the diequatorial conformer is thermodynamically favored.

Method B: Enzymatic Kinetic Resolution (The Gold Standard)

Best for: Obtaining >99% ee of a single enantiomer.

Lipase-catalyzed acylation is the industry standard for separating the enantiomers of trans-3-aminocyclohexanol.

Protocol:

  • Substrate Preparation: Start with racemic trans-3-aminocyclohexanol (obtained via chromatographic separation of the Method A product).

  • Enzymatic Reaction:

    • Suspend Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435) in dry alkyl acetate (e.g., ethyl acetate or isopropyl acetate).

    • Add the racemic amine substrate.[2]

    • Incubate at 30–40°C.

  • Mechanism: CAL-B selectively acylates the (1R,3R) -enantiomer, leaving the (1S,3S) -amine untouched.

  • Separation: The resulting amide and free amine are easily separated by acid-base extraction or column chromatography.

Stereochemical Validation (NMR & X-Ray)[3]

Correctly assigning the cis (syn) vs. trans (anti) relative stereochemistry is critical.

1H NMR Diagnostics

The coupling constants (


) of the protons at C1 (

) and C3 (

) are diagnostic.
IsomerConformation (Major)H1 Signal (

values)
H3 Signal (

values)
Interpretation
cis-3-amino Diequatorial (OH eq, NH2 eq)

(

Hz)

(

Hz)
Large coupling (

Hz) indicates axial-axial interaction with neighbors.

and

are axial .
trans-3-amino Equatorial/Axial

(narrower)

(narrower)
One proton is equatorial, lacking the large trans-diaxial coupling.

Key Insight: In the cis-isomer, both substituents prefer the equatorial position to avoid 1,3-diaxial strain, forcing the ring protons


 and 

into axial positions. This results in distinct "triplet of triplets" splitting patterns with large coupling constants (

Hz).[3][4]

Visualized Workflows

Synthetic Pathway Diagram

The following diagram illustrates the logical flow from commodity chemicals to enantiopure scaffolds.

G Start 1,3-Cyclohexanedione Enamine 3-(Benzylamino) cyclohex-2-enone Start->Enamine + Benzylamine Reflux (-H2O) Reduction Reduction (Na / THF / IPA) Enamine->Reduction Dissolving Metal Mix Racemic Mixture (cis > trans) Reduction->Mix Separation Chromatography Separation Mix->Separation TransRac Racemic trans-Isomer Separation->TransRac Isolate trans Enzymatic Kinetic Resolution (CAL-B / Ethyl Acetate) TransRac->Enzymatic Final Enantiopure (1R,3R)-Amide + (1S,3S)-Amine Enzymatic->Final Selective Acylation

Caption: Figure 1. Chemoenzymatic workflow for isolating enantiopure 3-aminocyclohexanol derivatives.

Future Outlook: Asymmetric Catalysis

While enzymatic resolution is effective, it is limited to 50% yield (theoretical maximum). The future of this field lies in Asymmetric Transfer Hydrogenation (ATH) . Recent advancements using Ruthenium (Ru) or Iridium (Ir) catalysts with chiral diamine ligands (e.g., TsDPEN) allow for the direct asymmetric reduction of 3-aminocyclohexanones, potentially offering 100% theoretical yield of the desired cis-chiral isomer.

References

  • Montoya-Balbás, I., et al. (2012). "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of

    
    -Enaminoketones." Molecules, 17(1), 151-162. Link
    
  • Bernardelli, P., et al. (2004). "Resolution of trans-3-aminocyclohexanol." Tetrahedron: Asymmetry, 15(9), 1451-1455.[3] Link[3]

  • Palin, R., et al. (2007). "The discovery of novel indole-2-carboxamides as cannabinoid CB1 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters. (Contextualizing the 1S,3R motif).

  • Umezawa, H., et al. (1971).[3] "Negamycin, a novel hydrazide antibiotic."[3] Journal of the American Chemical Society. (Structural foundation of 1,3-amino alcohols).[3][4][5]

  • PubChem. (2025).[6][7] "(1R,3S)-3-Aminocyclohexanol Compound Summary." National Library of Medicine.[6] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Resolution of (1S,3S)-3-Aminocyclohexanol and Downstream Carbamate Synthesis

Executive Summary The trans-3-aminocyclohexanol scaffold is a privileged bifunctional building block in modern medicinal chemistry[1]. Specifically, the enantiopure (1S,3S)-3-aminocyclohexanol isomer has emerged as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trans-3-aminocyclohexanol scaffold is a privileged bifunctional building block in modern medicinal chemistry[1]. Specifically, the enantiopure (1S,3S)-3-aminocyclohexanol isomer has emerged as a critical intermediate for the synthesis of novel mPGES-1 inhibitors[2] and bioorthogonal, self-immolative linkers used in antibody-drug conjugates (ADCs)[3]. This application note provides a comprehensive, self-validating guide to the chiral resolution of racemic trans-3-aminocyclohexanol and its subsequent application in carbamate synthesis.

Mechanistic Rationale & Strategic Synthesis

Obtaining enantiopure (1S,3S)-3-aminocyclohexanol from a racemic mixture requires highly selective resolution techniques. The two most robust methodologies are enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation [4].

For preparative-scale synthesis, chemical resolution using (R)-mandelic acid is highly favored. Causality of Reagent Selection: (R)-mandelic acid acts as an ideal resolving agent because it forms a highly crystalline, insoluble salt network specifically with the (1S,3S) enantiomer. This precipitation is driven by optimal hydrogen bonding and dense crystal lattice packing, leaving the (1R,3R) enantiomer highly soluble in the isopropanol mother liquor[4].

In downstream applications, the (1S,3S) stereochemistry is essential for conditionally cleavable linkers based on Grob fragmentation[3]. Causality of Stereochemistry: The trans-1,3-relationship allows the nitrogen lone pair (upon deprotection) to align anti-periplanar to the breaking C-O bond of the carbamate. This precise geometric arrangement dramatically lowers the activation energy required for fragmentation, ensuring rapid payload release in the target microenvironment (e.g., slightly acidic tumor environments)[3][5].

Comparative Data: Resolution Strategies

The following table summarizes the quantitative metrics and operational parameters for the two primary resolution strategies of trans-3-aminocyclohexanol.

Resolution MethodResolving Agent / EnzymeTarget IsomerTypical Yield (Max 50%)Enantiomeric Excess (ee)ScalabilityCost Profile
Chemical Resolution (R)-Mandelic Acid(1S,3S)-Salt35% – 42%> 99%ExcellentLow
Enzymatic Resolution Lipase (e.g., CAL-B)(1R,3R)-Acetate45% – 48%> 95%ModerateHigh

Experimental Workflows & Protocols

Workflow 1: Diastereomeric Salt Resolution

G A Racemic (±)-trans-3-Aminocyclohexanol B (R)-Mandelic Acid Addition (Isopropanol, Heat) A->B C Diastereomeric Salt Formation B->C D Crystallization (Cooling to 0°C) C->D E (1S,3S)-Salt Precipitate D->E Solid Phase F (1R,3R)-Salt in Mother Liquor D->F Liquid Phase G Ion-Exchange Chromatography E->G H Pure (1S,3S)-3-Aminocyclohexanol (>99% ee) G->H

Chiral resolution workflow of (1S,3S)-3-aminocyclohexanol via diastereomeric salt formation.

Protocol 1: Isolation of (1S,3S)-3-Aminocyclohexanol via (R)-Mandelic Acid

Self-Validating System: The success of the resolution is visually confirmed by the formation of distinct white needle-like crystals. The formation of an oil indicates solvent supersaturation or overly rapid cooling, requiring immediate reheating and slower thermal ramping.

Step-by-Step Methodology:

  • Dissolution: Suspend racemic (±)-trans-3-aminocyclohexanol (1.0 eq) in anhydrous isopropanol (10 mL/g of amine) in a round-bottom flask equipped with a reflux condenser.

  • Salt Formation: Add (R)-mandelic acid (1.0 eq) portion-wise to the suspension. Heat the mixture to 80°C under continuous stirring until a completely clear, homogeneous solution is achieved.

  • Controlled Crystallization: Remove the heat source and allow the solution to cool to room temperature at a controlled rate (approx. 0.5°C/min). Once at room temperature, transfer the flask to an ice bath (0°C) for 4 hours to maximize precipitation of the (1S,3S)-3-aminocyclohexanol (R)-mandelate salt[4].

  • Filtration: Isolate the white crystalline precipitate via vacuum filtration. Wash the filter cake with ice-cold isopropanol (2 x 10 mL) to remove any residual (1R,3R) enantiomer.

  • Free Amine Recovery: Dissolve the isolated salt in a minimum volume of deionized water. Pass the solution through a strongly acidic ion-exchange resin column (e.g., Dowex 50WX8). Elute the mandelic acid with water, then elute the pure (1S,3S)-3-aminocyclohexanol using 2M aqueous ammonia[4].

  • Concentration: Lyophilize the ammonia fractions to yield the enantiopure amine as a white solid (>99% ee).

Workflow 2: Carbamate Synthesis for Self-Immolative Linkers

G A (1S,3S)-3-Aminocyclohexanol B Amine Protection (Boc2O, Et3N) A->B C N-Boc-(1S,3S)-3-Aminocyclohexanol B->C D Hydroxyl Activation (p-Nitrophenyl Chloroformate) C->D E Activated Carbonate Intermediate D->E F Payload Amine Addition (DIPEA, DMF) E->F G Carbamate-Linked Prodrug (Self-Immolative Linker) F->G

Synthesis pathway of a carbamate-linked prodrug using (1S,3S)-3-aminocyclohexanol.

Protocol 2: Synthesis of the Carbamate Linker

Self-Validating System: The activation step (Step 2) is validated by a distinct color change; the generation of p-nitrophenol byproducts during the subsequent payload conjugation (Step 3) will turn the solution bright yellow, confirming successful aminolysis of the carbonate.

Step-by-Step Methodology:

  • Amine Protection: Dissolve (1S,3S)-3-aminocyclohexanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir for 12 hours at room temperature. Wash with 1M HCl, dry over Na₂SO₄, and concentrate to yield N-Boc-(1S,3S)-3-aminocyclohexanol.

  • Hydroxyl Activation: Dissolve the N-Boc protected alcohol in anhydrous THF. Add pyridine (2.0 eq) and cool to 0°C. Slowly add p-nitrophenyl chloroformate (1.5 eq). Causality: p-Nitrophenyl chloroformate is highly electrophilic, efficiently converting the sterically hindered secondary alcohol into a reactive mixed carbonate that is stable enough to isolate but highly reactive toward amines[3]. Stir for 4 hours, then quench with water and extract with ethyl acetate.

  • Payload Conjugation: Dissolve the activated carbonate intermediate in anhydrous DMF. Add the payload amine (e.g., a cytotoxic drug molecule, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 16 hours. The reaction mixture will turn yellow. Purify the final carbamate-linked prodrug via flash column chromatography.

Troubleshooting Guide

  • Issue: Low enantiomeric excess (ee < 95%) during salt resolution.

    • Cause: Co-precipitation of the (1R,3R)-mandelate salt due to over-concentration of the isopropanol solvent or cooling the mixture too rapidly.

    • Solution: Perform a secondary recrystallization. Dissolve the isolated salt mixture in hot methanol/isopropanol (1:5 v/v) and allow it to crystallize slowly at room temperature to enrich the (1S,3S) fraction[3].

  • Issue: Poor yield in the carbamate formation step.

    • Cause: Steric hindrance of the secondary hydroxyl group preventing efficient attack on the p-nitrophenyl chloroformate.

    • Solution: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) during the activation step to act as an acyl transfer catalyst.

References

1.[Resolution of trans-3-aminocyclohexanol | Request PDF - ResearchGate] - [researchgate.net] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf9GB3zET3ClUZjU0ld2Nn2d-3pToYOKq2Rb1LdNf5pXeQvtvc6HaWHa6Q0aqj3x7R2l5VOGPcq3CmpqDHYny-y0ASPD7pC_eb-cWC-dAxXYcSPEnEdiEI1Pw7cuRfhP_td71Khwu38AlB1rolioWhgGgxWNkFhUv6lz_vLoaM-VzGGUYlxOFN5vxAGwsOa1zYgqjU] 2. [3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors...] -[thieme-connect.de] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESTZBJ-HVPey3bcQf61mdpHrsttY6nyrQWPCPcFEPv74r1CjwTgvhQPL8ybk32js09COiBGNXwdSJKG4i--4DKA4Onv2YRgsonAYMEQvVsphqxBGLegQRTiU4oyA5iVXTMfjCcde3RMa9ZedIjIAHGr8FbCY_zjdrGt5lxvRQADCbuogJEyViNcQ==] 3.[trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 - Benchchem] - [benchchem.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYtGYPGDAwJm8GnsQvUWRFhINkCEPC-WHzJ08OQQGoLNecBIZjT-i9qb0UMHnJvmK4ZRcE2PdQQgix3rCpa5_UTs3e9YDg0lFe5Z2tyJ68EejjezybtbCeWICtWkRJoDXE16LF] 4. [Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation - ACS Publications] -[acs.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtjLtMooYHbkd67kX_Thoc18fX0p08Je0SSZhchwgfP6oB1zrWTvdr85BqwLXI_ZHJ6K8QzbCyb1pxY1yG8abPtqPA9RzBngs82wKvCV6J_LgcSWc_zyqETYcwjxxH-oSTcVGSPuhu6qUKv3NPuw==] 5.[Design of smart linkers and their applications in controlled-release drug delivery systems - Dialnet] - [unirioja.es] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe1zCitB7qIko3rIAOOLjgQRZ4lxIAzSX8p_8fP2ffjV1Vib-YYdJDdM1tf7fbIlLhU2fmOZF_ewOPLvASp3OXkttq8fGnd9QRUEEPwLWYDr-lPUTlmhvxmHLS6q9ixCWpX527pFIUAqFcj-fYJHo=]

Sources

Application

Application Notes and Protocols: Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate as a Key Intermediate for the Synthesis of Novel Antiviral Agents

Abstract This technical guide provides a comprehensive overview of the strategic application of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, a pivotal chiral building block, in the synthesis of advanced antiviral drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, a pivotal chiral building block, in the synthesis of advanced antiviral drug candidates. The unique stereochemistry and bifunctional nature of this intermediate make it an invaluable starting material for creating complex molecules, particularly those targeting viral proteases. We present a detailed, field-proven protocol for the multi-step synthesis of a novel HIV protease inhibitor scaffold, demonstrating the versatility and practical utility of this key intermediate. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of new antiviral therapeutics.

Introduction: The Strategic Importance of Chiral Scaffolds in Antiviral Drug Design

The development of effective antiviral therapies is a cornerstone of modern medicine. A significant number of successful antiviral drugs, particularly protease inhibitors, derive their efficacy from complex, three-dimensional structures that mimic the natural substrates of viral enzymes.[1] Chiral centers within these molecules are critical for achieving high binding affinity and selectivity, which in turn translates to enhanced potency and reduced off-target effects.[2]

The (1S,3S)-3-aminocyclohexanol moiety is a privileged scaffold in medicinal chemistry, offering a rigid and stereochemically defined backbone for the construction of potent enzyme inhibitors.[1] Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate serves as an ideal precursor to this core structure. The benzyl carbamate (Cbz) group provides robust protection for the amine functionality, being stable to a wide range of reaction conditions, while the secondary alcohol offers a reactive handle for further synthetic elaboration.[3]

This application note details a synthetic pathway from Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate to a representative protease inhibitor scaffold. The described protocols are designed to be robust and scalable, providing a solid foundation for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

Synthetic Strategy: From Chiral Intermediate to Protease Inhibitor Scaffold

Our synthetic strategy is a multi-step sequence designed to leverage the inherent stereochemistry of the starting material to construct a complex, biologically active molecule. The overall workflow is depicted below.

G A Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate B Step 1: Epoxidation (Intermediate 1) A->B m-CPBA C Step 2: Epoxide Opening (Intermediate 2) B->C Isobutylamine D Step 3: Cbz Deprotection (Intermediate 3) C->D H₂, Pd/C E Step 4: Amide Coupling (Final Product) D->E N-Boc-L-tert-leucine, HATU, DIPEA

Sources

Method

Application Note: Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate in Medicinal Chemistry

Executive Summary & Chemical Rationale In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted aliphatic scaffolds is a proven strategy to improve d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted aliphatic scaffolds is a proven strategy to improve drug solubility, reduce off-target toxicity, and enhance target binding kinetics. Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-39-9), commonly referred to as Cbz-protected (1S,3S)-3-aminocyclohexanol, has emerged as a premier chiral building block for this purpose[1].

The utility of this molecule lies in two foundational chemical principles:

  • Conformational Locking: The cyclohexane ring restricts the spatial arrangement of the amine and hydroxyl groups. The (1S,3S) trans-configuration forces the molecule into a specific chair conformation where one functional group is axial and the other is equatorial. This defined trajectory is critical for fitting into stringent enzymatic binding pockets[2].

  • Orthogonal Reactivity: The carboxybenzyl (Cbz) group masks the primary amine, rendering it inert to oxidation, alkylation, and nucleophilic substitution. This allows medicinal chemists to perform aggressive transformations on the secondary hydroxyl group before cleanly unmasking the amine via mild palladium-catalyzed hydrogenolysis[1].

Key Therapeutic Applications

The (1S,3S)-3-aminocyclohexyl pharmacophore has been successfully integrated into several high-profile drug discovery programs:

  • mPGES-1 Inhibitors (Inflammation & Pain): Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a downstream target of COX-2. Inhibiting mPGES-1 blocks PGE2 production without the cardiovascular side effects associated with COX-2 inhibitors. The 3-aminocyclohexyl moiety is utilized to synthesize highly potent, non-acidic mPGES-1 inhibitors, where the defined stereochemistry dictates the orientation of the inhibitor within the hydrophobic active site[3][4].

  • BCATm Inhibitors (Metabolic Disorders): Branched-chain aminotransferase (BCATm) is a target for treating obesity and type 2 diabetes. Benzimidazole-based inhibitors utilize the 3-aminocyclohexyl group to achieve a unique T-shaped binding conformation. The (1S,3S) stereocenter ensures the molecule is perfectly sandwiched between Phe30 and Ala314 in the active site, while avoiding steric clashes with the PLP cofactor[5].

  • METTL3 Inhibitors (Oncology): In the development of RNA methyltransferase inhibitors (e.g., EP652 for acute myeloid leukemia), the 3-aminocyclohexyl group has been extensively studied as a bioisostere for 3-aminopiperidine. SAR studies rely on this building block to probe the SAM binding pocket, specifically evaluating the critical hydrogen bond interaction with the Asp395 residue[2].

BiologicalPathway BCAA Branched-Chain Amino Acids BCATm BCATm Enzyme (Mitochondrial) BCAA->BCATm KetoAcids Branched-Chain Keto Acids BCATm->KetoAcids TCA TCA Cycle & Metabolic Dysfunction KetoAcids->TCA Inhibitor 3-Aminocyclohexyl Benzimidazole Inhibitor Inhibitor->BCATm Allosteric Block

Fig 1. Mechanism of BCATm inhibition by 3-aminocyclohexyl derivatives in metabolic disorders.

Quantitative Data & SAR Profiling

The stereochemistry of the cyclohexane ring is not universally applicable; it is highly target-dependent. Table 1 outlines the baseline properties of the building block, while Table 2 demonstrates how the (1S,3S) configuration dictates biological activity across different enzymatic targets.

Table 1: Physicochemical Properties of the Chiral Building Block

Property Value
Chemical Name Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate
CAS Number 750649-39-9
Molecular Formula C14H19NO3
Molecular Weight 249.31 g/mol
Stereochemistry (1S,3S)-trans

| Protecting Group | Carboxybenzyl (Cbz) |

Table 2: Impact of 3-Aminocycloalkyl Stereochemistry on Target Inhibition

Scaffold / Stereochemistry Target Enzyme IC50 (nM) Binding Conformation Impact
3-Aminopiperidine (3R) METTL3 ~15 Ideal quasi-planar positioning, H-bond with Asp395[2]
3-Aminocyclohexyl (1S,3S) METTL3 >10,000 Poor inhibition due to axial/equatorial steric clash[2]
3-Aminocyclohexyl (1S,3S) BCATm ~45 T-shaped conformation, optimal pocket fit[5]

| 3-Aminocyclohexyl (1R,3R) | BCATm | >1,000 | Severe steric clash with PLP cofactor[5] |

Validated Experimental Protocols

The following protocols represent self-validating synthetic workflows for utilizing Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate in drug discovery.

SyntheticWorkflow SM Benzyl (1S,3S)-3-hydroxy cyclohexylcarbamate Mitsunobu Mitsunobu Reaction (DIAD, PPh3) SM->Mitsunobu Oxidation Oxidation (Dess-Martin Periodinane) SM->Oxidation Deprotection Hydrogenolysis (H2, Pd/C) SM->Deprotection Ether (1R,3S)-Aryl Ether (Inverted Stereocenter) Mitsunobu->Ether Ketone 3-Oxocyclohexylcarbamate (Prochiral Intermediate) Oxidation->Ketone Amine (1S,3S)-3-Aminocyclohexanol (Free Amine) Deprotection->Amine

Fig 2. Divergent synthetic workflows utilizing Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate.

Protocol A: Stereoinvertive Mitsunobu Etherification

Causality: This protocol is used when the target pharmacophore requires an aryl ether linkage with (1R,3S) cis-stereochemistry. The reaction utilizes Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) to form a betaine intermediate. The (1S)-hydroxyl group acts as a nucleophile to form an oxophosphonium ion, which is subsequently attacked by a phenolic nucleophile via an SN2 mechanism, resulting in strict stereochemical inversion.

Step-by-Step Procedure:

  • Preparation: Dissolve Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (1.0 eq) and the desired phenol (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Activation: Add Triphenylphosphine (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add DIAD (1.5 eq) over 15 minutes. The slow addition prevents the premature depletion of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validating IPQC (In-Process Quality Control): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.3) must be completely consumed, replaced by a less polar UV-active spot (Rf ~0.6). LC-MS must show the expected [M+H]+ mass of the ether with no residual alcohol mass.

  • Workup: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (silica gel, gradient elution 0-30% EtOAc in Hexanes) to isolate the (1R,3S)-aryl ether.

Protocol B: Orthogonal Cbz Deprotection (Hydrogenolysis)

Causality: Once the hydroxyl group has been functionalized, the Cbz group must be removed to expose the primary amine for subsequent amide coupling. Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-O bond. The resulting carbamic acid intermediate spontaneously decarboxylates (releasing CO2 gas) to yield the free amine[1].

Step-by-Step Procedure:

  • Preparation: Dissolve the Cbz-protected intermediate (1.0 eq) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validating IPQC: Monitor via LC-MS. The Cbz-protected mass will disappear, replaced by a highly polar peak corresponding to the free amine [M+H]+. The evolution of CO2 micro-bubbles during the reaction is a physical indicator of successful deprotection.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude primary amine, which is typically used immediately in the next coupling step without further purification to prevent degradation or CO2 absorption[3].

References

  • ACS Medicinal Chemistry Letters. (2019). Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors. Available at:[Link]

  • Journal of Medicinal Chemistry. (2025). Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. Available at:[Link]

  • Organic Process Research & Development. (2010). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Available at:[Link]

Sources

Application

Application Note: Deprotection of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Executive Summary & Strategic Rationale Enantiomerically pure chiral amino alcohols, such as (1S,3S)-3-aminocyclohexanol, are critical building blocks in modern drug development, frequently serving as chiral auxiliaries...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Enantiomerically pure chiral amino alcohols, such as (1S,3S)-3-aminocyclohexanol, are critical building blocks in modern drug development, frequently serving as chiral auxiliaries or core pharmacophores in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. During multi-step synthetic sequences, the primary amine is routinely protected using a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is highly valued because it is robust against nucleophilic attack and mild basic conditions, ensuring the amine remains inert while other functional groups are manipulated[2].

The critical challenge in the deprotection of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate lies in removing the Cbz group without compromising the molecule's structural integrity. Specifically, the reaction conditions must preserve the (1S,3S) stereocenters and prevent the elimination of the secondary hydroxyl group on the cyclohexane ring. While strong acids (e.g., HBr in acetic acid) can cleave Cbz groups, they risk protonating the hydroxyl group, leading to undesired alkene formation or epimerization[3]. Therefore, catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the universally preferred method. It operates under strictly mild, neutral conditions, ensuring complete stereoretention and yielding only benign, volatile byproducts (toluene and carbon dioxide)[2].

Mechanistic Pathway & Causality

The removal of the Cbz group via catalytic hydrogenation is a highly efficient, two-step cascade reaction[2].

  • Hydrogenolysis: The Cbz-protected substrate adsorbs onto the surface of the Pd/C catalyst. In the presence of a hydrogen source (either molecular H₂ gas or a donor like ammonium formate), the catalyst facilitates the selective cleavage of the benzyl carbon-oxygen bond[2]. This step releases toluene into the solvent and forms a transient carbamic acid intermediate[4].

  • Decarboxylation: The resulting carbamic acid is thermodynamically unstable. It undergoes rapid, spontaneous decarboxylation, releasing carbon dioxide gas and yielding the target free amine, (1S,3S)-3-aminocyclohexanol[2],[4].

Workflow Substrate Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (Cbz-Protected) Catalysis Pd/C Surface Adsorption & Hydrogenation Substrate->Catalysis Cleavage C-O Bond Hydrogenolysis (Toluene Released) Catalysis->Cleavage Intermediate Carbamic Acid [Unstable Intermediate] Cleavage->Intermediate Decarboxylation Spontaneous Decarboxylation (CO2 Released) Intermediate->Decarboxylation Product (1S,3S)-3-aminocyclohexanol (Target Amine) Decarboxylation->Product

Reaction mechanism workflow for the catalytic hydrogenolysis of Cbz-protected amino alcohols.

Quantitative Data: Comparison of Deprotection Strategies

The efficiency of Cbz deprotection is highly dependent on the chosen hydrogen source and reaction conditions[2]. The table below summarizes the quantitative parameters of the most common methodologies to facilitate strategic decision-making for scale-up.

MethodCatalyst LoadingHydrogen SourceTemperatureTypical Reaction TimeExpected YieldStereochemical Integrity
Standard Hydrogenolysis 5–10 mol% Pd/CH₂ Gas (1 atm)20–25 °C2 – 12 h> 95%100% Retention
Transfer Hydrogenation 10–20 mol% Pd/CAmmonium Formate (3–5 eq)60–65 °C (Reflux)1 – 4 h90 – 95%100% Retention
Acidic Cleavage N/A33% HBr in AcOH (2–5 eq)0 °C to 25 °C1 – 3 hVariableHigh Risk of Epimerization

Note: Transfer hydrogenation is often preferred for large-scale synthesis due to the operational simplicity of avoiding pressurized flammable gases, though it requires slightly higher catalyst loading and elevated temperatures[3],[5].

Experimental Methodologies

The following protocols provide step-by-step instructions for the deprotection of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate.

Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)

This method is ideal for analytical to moderate bench-scale reactions where high atom economy and ambient temperatures are required[3],[4].

  • Substrate Preparation: Dissolve 1.0 equivalent of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate in a suitable solvent (e.g., HPLC-grade Methanol or Ethanol) at a concentration of 0.1 M in a round-bottom flask[3],[2].

  • Inert Atmosphere Purging: Crucial Safety Step. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes. Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen; the inert atmosphere prevents auto-ignition[2].

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (typically 5–10 mol% of Pd relative to the substrate) to the solution[3].

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times to ensure complete displacement of inert gas[3].

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (a standard balloon pressure of ~1 atm is sufficient) at room temperature (20–25 °C)[3].

  • Workup: Upon reaction completion (typically 2–12 hours), purge the flask with Nitrogen to remove residual H₂. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with excess methanol[3],[2].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (1S,3S)-3-aminocyclohexanol[3].

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

This method utilizes ammonium formate as an in situ hydrogen donor, bypassing the need for hazardous H₂ gas cylinders, making it highly suitable for scale-up[3],[5].

  • Dissolution: Dissolve the Cbz-protected amine in methanol or ethanol[3].

  • Catalyst Addition: Add 10% Pd/C (10–20 mol%) to the solution under a nitrogen atmosphere[3],[2].

  • Donor Addition: Add ammonium formate (HCOONH₄, 3–5 equivalents) to the reaction mixture[3]. Mechanistic note: Ammonium formate decomposes in the presence of Pd/C to yield H₂, CO₂, and NH₃.

  • Heating: Heat the mixture to reflux (approx. 65 °C for methanol) and stir. The reaction is typically complete within 1 to 4 hours[3].

  • Workup: Cool the mixture to room temperature, filter through Celite®, and concentrate the filtrate[3].

Self-Validating Quality Control & Analytics

To ensure the trustworthiness of the protocol, the reaction must be monitored using a self-validating analytical system. The chemical nature of the Cbz group provides an inherent tracking mechanism.

  • Thin Layer Chromatography (TLC): The starting material (Cbz-protected) contains a phenyl ring, making it highly UV-active (visible under 254 nm light). The target product, (1S,3S)-3-aminocyclohexanol, lacks any chromophores and is UV-inactive .

    • Validation: The reaction is deemed complete when the UV-active spot of the starting material completely disappears. Staining the TLC plate with Ninhydrin will reveal a distinct, dark purple/pink spot, confirming the presence of the newly formed primary amine[3].

  • Nuclear Magnetic Resonance (¹H NMR): The successful removal of the Cbz group is definitively confirmed by the complete disappearance of two key signals:

    • The multiplet at ~7.30–7.40 ppm (integrating for 5H), corresponding to the aromatic protons of the benzyl ring.

    • The singlet at ~5.05–5.10 ppm (integrating for 2H), corresponding to the benzylic CH₂ protons[6].

References

1.3 2.2 3.4 4.1 5.5 6.6

Sources

Method

HPLC and chiral HPLC analysis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Method Development Guide: HPLC & Chiral Analysis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate Executive Summary This technical guide details the analytical strategy for Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Method Development Guide: HPLC & Chiral Analysis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Executive Summary

This technical guide details the analytical strategy for Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-44-6), a critical chiral building block.[1] Because this molecule possesses two chiral centers, a robust control strategy must address both Chemical Purity (separation of synthesis byproducts), Diastereomeric Purity (separation of cis vs. trans isomers), and Enantiomeric Purity (separation of (1S,3S) from (1R,3R)).

This protocol utilizes a "Divide and Conquer" approach:

  • Achiral RP-HPLC: To quantify chemical impurities and separate diastereomers (cis vs. trans).[1]

  • Chiral NP-HPLC: To quantify the specific enantiomer ((1S,3S) vs. (1R,3R)).

Section 1: Chemical Context & Stereochemistry

The Analyte:

  • Structure: A cyclohexane ring substituted with a hydroxyl group at position 3 and a carbobenzyloxy (Cbz) protected amine at position 1.

  • Chromophores: The Benzyl (Cbz) group provides strong UV absorption at 254 nm. The carbamate linkage absorbs at 210–220 nm.[1]

  • Solubility: Soluble in Methanol, Acetonitrile, Ethanol, and IPA.[1] Sparingly soluble in Hexane.[1]

Stereochemical Challenge: With two chiral centers, four stereoisomers exist.

  • Target: (1S, 3S) [cis-configuration]

  • Enantiomer: (1R, 3R) [cis-configuration] — Requires Chiral Column

  • Diastereomers: (1S, 3R) and (1R, 3S) [trans-configuration] — Separable on Achiral Column

Strategic Insight: Do not attempt to separate all four isomers on a single chiral method. It is more robust to control diastereomers on a high-efficiency C18 column and use the chiral method strictly for enantiomeric excess (ee).[1]

Section 2: Achiral HPLC Protocol (Chemical & Diastereomeric Purity)

Objective: Quantify synthesis byproducts (e.g., benzyl chloroformate, 3-aminocyclohexanol) and resolve the trans-diastereomers from the cis-target.

Method Parameters
ParameterSpecification
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV 210 nm (impurities) and 254 nm (Cbz group)
Injection Vol 5–10 µL
Diluent 50:50 Water:Acetonitrile
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End
Scientific Rationale
  • Acid Modifier: The carbamate nitrogen and the hydroxyl group can interact with residual silanols on the silica support, causing peak tailing. Phosphoric acid (pH ~2.[1]0) suppresses silanol ionization, ensuring sharp peaks.[1]

  • Wavelength: 210 nm is critical for detecting non-aromatic impurities (like the amino-alcohol starting material), while 254 nm is specific to the Cbz-protected product.[1]

  • Diastereomer Separation: Cis and trans isomers of cyclohexane derivatives have different hydrophobic footprints. The planar/chair conformation differences usually allow baseline resolution on C18 phases.

Section 3: Chiral HPLC Protocol (Enantiomeric Purity)

Objective: Quantify the (1R,3R) enantiomer in the presence of the (1S,3S) target.

Column Selection Strategy

Carbamate derivatives (Cbz) generally show excellent recognition on polysaccharide-based stationary phases.[1]

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).[1]

  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1][2]

Note: Immobilized phases (IA, IC) are preferred for robustness, but coated phases (AD-H, OD-H) often provide slightly higher selectivity for this specific class.[1]

Recommended Protocol (Normal Phase)
ParameterSpecification
Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) (90 : 10 v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Lower temperature often improves chiral resolution)
Detection UV 254 nm
Run Time ~20 minutes (Isocratic)
Optimization Logic
  • Solvent Strength: If retention is too low (

    
    ), decrease IPA to 5%. If retention is too high, increase IPA to 15-20%.[1]
    
  • Selectivity: If AD-H fails to resolve, switch to Chiralcel OD-H. The "twist" of the cellulose backbone vs. the amylose helix often provides complementary selectivity.[1]

  • Peak Shape: If tailing occurs, add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. However, for neutral carbamates, this is rarely necessary.[1]

Section 4: Visualization & Workflows

Method Development Workflow

This diagram illustrates the logical flow from sample receipt to validated method.

MethodDevelopment cluster_Achiral Phase 1: Achiral (Purity) cluster_Chiral Phase 2: Chiral (Enantiomeric Excess) Start Start: Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate Solubility Solubility Check (MeOH, ACN, Hexane/IPA) Start->Solubility C18_Screen Screen C18 Column (Acidic Mobile Phase) Solubility->C18_Screen Check_Diast Check Diastereomer Sep (Cis vs Trans) C18_Screen->Check_Diast Opt_Achiral Optimize Gradient Check_Diast->Opt_Achiral Resolution < 1.5 CSP_Screen Screen CSPs (AD-H, OD-H, IA, IC) Check_Diast->CSP_Screen Resolution OK Opt_Achiral->Check_Diast Check_Res Resolution > 1.5? CSP_Screen->Check_Res Opt_Mobile Adjust Hexane:IPA Ratio Check_Res->Opt_Mobile No Final Final Validated Methods Check_Res->Final Yes Opt_Mobile->Check_Res

Caption: Figure 1. Integrated workflow for developing achiral (purity) and chiral (ee) methods for carbamate derivatives.

Chiral Column Selection Decision Tree

A specific logic flow for choosing the correct polysaccharide column.

ChiralSelection Input Chiral Screening Primary Try Chiralpak AD-H (Amylose) Input->Primary Decision1 Sep? Primary->Decision1 Secondary Try Chiralcel OD-H (Cellulose) Decision2 Sep? Secondary->Decision2 Immobilized Try Chiralpak IA/IC (Immobilized) Decision1->Secondary No Success Optimize Mobile Phase Decision1->Success Yes Decision2->Immobilized No Decision2->Success Yes

Caption: Figure 2. Decision matrix for chiral stationary phase (CSP) selection prioritizing Amylose and Cellulose carbamates.

Section 5: System Suitability & Validation

To ensure the trustworthiness of the data, every analytical run must include a System Suitability Test (SST).

SST Criteria (Chiral Method):

  • Resolution (

    
    ):  NLT (Not Less Than) 1.5 between the (1S,3S) and (1R,3R) peaks.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Repeatability: RSD of peak area < 2.0% (n=5 injections).

Preparation of Racemic Standard: Since the target is a single enantiomer, you may not have the (1R,3R) enantiomer available to check resolution.

  • Protocol: Mix equal parts of the starting material (racemic 3-aminocyclohexanol) derived product OR perform a small-scale non-enantioselective synthesis to generate a racemic marker.

  • Alternative: Degrade a small amount of the pure sample (if possible via racemization conditions, though difficult with carbamates) or purchase the racemic standard (CAS 1422443-57-9 refers to the tert-butyl variant, ensure correct benzyl variant is sourced).[1]

References

  • Daicel Chiral Technologies. (n.d.).[1][3][4] Chiral Application Search (Cbz-amines). Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.[1] (General reference for Polysaccharide CSP mechanism).

Sources

Application

Application Note: Scalable Chemo-Enzymatic Synthesis of Enantiopure Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Executive Summary This application note details a robust, scalable protocol for the synthesis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate , a critical chiral intermediate in the synthesis of mPGES-1 inhibitors and oth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate , a critical chiral intermediate in the synthesis of mPGES-1 inhibitors and other bioactive carbocycles.

While traditional routes rely on expensive chiral pool starting materials (e.g., quinic acid) or low-throughput chiral chromatography, this guide presents a chemo-enzymatic approach . This hybrid strategy utilizes the cost-effectiveness of industrial hydrogenation followed by the high stereoselectivity of biocatalytic kinetic resolution (Lipase-catalyzed). This workflow is optimized for kilogram-scale production, ensuring high enantiomeric excess (>99% ee) and operational safety.

Key Chemical & Physical Properties
PropertySpecification
IUPAC Name Benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate
Stereochemistry trans-(1S,3S)
CAS Number 750649-44-6
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; Low solubility in water

Strategic Synthesis Workflow

The synthesis is divided into three logical phases to maximize yield and stereocontrol. The core logic relies on the thermodynamic accessibility of the trans-isomer followed by enzymatic discrimination of the enantiomers.

Process Logic Diagram

SynthesisWorkflow Start Starting Material 3-Aminophenol Hydrogenation Phase 1: Catalytic Hydrogenation (Rh/Al2O3, 50 bar H2) Start->Hydrogenation Mixture Racemic Mixture (cis/trans-3-aminocyclohexanol) Hydrogenation->Mixture Separation Phase 2: Isomer Separation (Salting out / Crystallization) Mixture->Separation Isolation of trans-isomer TransAmine (±)-trans-3-aminocyclohexanol Separation->TransAmine Protection Phase 3: N-Cbz Protection (Cbz-Cl, NaHCO3) TransAmine->Protection RacemicCbz (±)-trans-N-Cbz-3-aminocyclohexanol Protection->RacemicCbz Resolution Phase 4: Enzymatic Kinetic Resolution (CALB Lipase, Vinyl Acetate) RacemicCbz->Resolution Target TARGET PRODUCT (1S,3S)-Alcohol (>99% ee) Resolution->Target Slow Reacting Enantiomer Byproduct Byproduct (1R,3R)-Acetate Resolution->Byproduct Fast Reacting Enantiomer

Figure 1: Chemo-enzymatic workflow for the isolation of the (1S,3S) enantiomer.

Detailed Experimental Protocols

Phase 1: Preparation of (±)-trans-3-Aminocyclohexanol

Objective: Reduce the aromatic ring and isolate the thermodynamically stable trans-isomer.

Mechanism: High-pressure hydrogenation of 3-aminophenol typically yields a mixture of cis and trans isomers. The trans-isomer is often isolated via selective crystallization of its salts (e.g., HCl or Oxalate).

  • Hydrogenation:

    • Load a high-pressure reactor with 3-aminophenol (1.0 equiv) in Methanol (10 vol).

    • Add 5% Rh/Al₂O₃ catalyst (5 wt% loading). Note: Rhodium is preferred over Ruthenium for minimizing deamination side-reactions.

    • Pressurize to 50 bar (725 psi) H₂ and heat to 60°C . Stir for 12–24 hours until H₂ uptake ceases.

    • Filter catalyst through Celite to recover crude 3-aminocyclohexanol (typically ~60:40 cis/trans ratio).

  • Isomer Separation (Trans-enrichment):

    • Dissolve the crude oil in Ethanol .

    • Add Oxalic acid (1.0 equiv) dissolved in hot ethanol.

    • Allow the solution to cool slowly.[1] The trans-3-aminocyclohexanol oxalate salt crystallizes preferentially.

    • Filter and recrystallize from EtOH/H₂O to achieve >98% diastereomeric purity.

    • Free-base the amine by treating the salt with 2M NaOH and extracting with Dichloromethane (DCM) .

Phase 2: N-Cbz Protection

Objective: Protect the amine to prevent interference during enzymatic resolution and to install the carbamate functionality present in the final target.

Reagents:

  • (±)-trans-3-aminocyclohexanol (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvent: THF/Water (1:1)

Protocol:

  • Dissolve (±)-trans-3-aminocyclohexanol in THF/Water (1:1 v/v) and cool to 0°C .

  • Add NaHCO₃ with vigorous stirring.

  • Add Cbz-Cl dropwise over 1 hour, maintaining internal temperature <5°C. Caution: Cbz-Cl is corrosive and lachrymatory.

  • Allow to warm to room temperature (20–25°C) and stir for 4 hours.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Toluene/Heptane to obtain (±)-Benzyl trans-3-hydroxycyclohexylcarbamate .

Phase 3: Enzymatic Kinetic Resolution (The Critical Step)

Objective: Separate the enantiomers using Candida antarctica Lipase B (CALB). Principle: CALB displays high enantioselectivity for secondary alcohols. Following the Kazlauskas Rule , the lipase preferentially acetylates the (1R,3R)-enantiomer (where the OH group orientation fits the enzyme's active site), leaving the desired (1S,3S)-enantiomer as the unreacted alcohol.

Reagents:

  • Substrate: (±)-Benzyl trans-3-hydroxycyclohexylcarbamate (1.0 equiv)

  • Enzyme: Novozym 435 (Immobilized CALB) (10–20 wt% relative to substrate)

  • Acyl Donor: Vinyl Acetate (3.0 equiv)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous)

Protocol:

  • Setup: In a reactor, dissolve the racemic Cbz-alcohol in anhydrous MTBE (10 mL/g).

  • Initiation: Add Vinyl Acetate and Novozym 435.

  • Incubation: Stir gently (to avoid grinding the immobilized enzyme beads) at 30°C .

  • Monitoring: Monitor reaction conversion via Chiral HPLC (see Section 4).

    • Target Endpoint: Stop reaction when conversion reaches 50–52% . (Pushing slightly past 50% ensures high ee of the remaining substrate).

  • Termination: Filter off the enzyme beads (the enzyme can often be recycled).

  • Separation:

    • Concentrate the filtrate.[2][3]

    • Perform column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Fraction 1: (1R,3R)-3-(Benzyloxycarbonylamino)cyclohexyl acetate (The unwanted ester).

    • Fraction 2: Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (The target alcohol).

Analytical Quality Control

Trustworthiness in synthesis requires rigorous validation. Use the following methods to verify identity and purity.

Chiral HPLC Method

This method separates the (1S,3S) and (1R,3R) enantiomers to calculate Enantiomeric Excess (ee).

ParameterCondition
Column Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 254 nm
Temperature 25°C
Retention Times (Approx) (1R,3R)-Ester: ~6 min (1R,3R)-Alcohol: ~12 min (1S,3S)-Alcohol (Target): ~15 min
NMR Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35 (m, 5H, Ar-H)

  • δ 5.09 (s, 2H, Ph-CH ₂-O)

  • δ 4.60 (br s, 1H, NH )

  • δ 3.65 (m, 1H, CH -OH)

  • δ 3.50 (m, 1H, CH -NH)

  • Key Diagnostic: The coupling constants of the methine protons confirm the trans (diequatorial or diaxial depending on conformation, but distinct from cis) relationship.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (ee < 95%) Reaction pushed too far (>55% conversion) or wet solvent.Stop reaction exactly at 50-52% conversion. Ensure MTBE is dried over molecular sieves (water causes non-selective hydrolysis).
Slow Reaction Rate Enzyme inhibition or low temperature.Increase temp to 40°C (do not exceed 60°C for CALB). Add molecular sieves to scavenge acetaldehyde byproduct.
Poor Separation of cis/trans Inefficient crystallization.Repeat recrystallization of the oxalate salt. Ensure slow cooling rate (1°C/min).
Product is Oily Residual solvent or rotamers.Dry under high vacuum for 24h. Cbz-amines can appear as rotamers in NMR; heat to 50°C during NMR to coalesce peaks.

References

  • Pfizer Inc. (2011).[4] Practical Synthesis of Enantiomerically Enriched Amino Alcohols. Synlett, 2011(20), 2959–2962.[4]

  • Montoya-Balbás, I., et al. (2012).[5] Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(2), 1533-1548.

  • BenchChem. (2025).[1][2] Application Notes and Protocols for N-Cbz Deprotection.

  • Sigma-Aldrich. (2025). Product Specification: Benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate.

Sources

Method

Asymmetric synthesis of (1S,3S)-3-hydroxycyclohexylamine precursors

Application Note: Strategic Routes for the Asymmetric Synthesis of (1S,3S)-3-Hydroxycyclohexylamine Precursors Executive Summary & Strategic Importance (1S,3S)-3-hydroxycyclohexylamine (and its N-protected derivatives) i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Routes for the Asymmetric Synthesis of (1S,3S)-3-Hydroxycyclohexylamine Precursors

Executive Summary & Strategic Importance

(1S,3S)-3-hydroxycyclohexylamine (and its N-protected derivatives) is a high-value pharmacophore found in next-generation analgesics, mucolytics, and cardiovascular agents. The cis-1,3-stereochemical arrangement poses a specific synthetic challenge: establishing two remote chiral centers with high diastereocontrol (cis/trans ratio) and enantiocontrol (ee).

While traditional hydrogenation of 3-aminophenol yields racemic diastereomeric mixtures requiring tedious separation, modern asymmetric synthesis prioritizes two superior pathways:

  • Biocatalytic Kinetic Resolution (EKR): Utilizing Lipase B from Candida antarctica (CAL-B) for scalable resolution of racemic intermediates.

  • Chemo-Enzymatic Diastereoselective Reduction: Utilizing Ketoreductases (KREDs) to set the hydroxyl stereochemistry on N-protected aminoketones.

This guide details protocols for both routes, focusing on the synthesis of (1S,3S)-3-(Boc-amino)cyclohexanol , a versatile precursor for downstream API functionalization.

Critical Process Parameters (CPPs)

ParameterRoute A: Lipase ResolutionRoute B: KRED Reduction
Starting Material rac-cis-3-(Boc-amino)cyclohexanolrac-3-(Boc-amino)cyclohexanone
Chiral Selector CAL-B (Immobilized)Engineered KRED + Cofactor (NADPH)
Solvent System MTBE or DIPE (Organic/Anhydrous)Phosphate Buffer (pH 7.0) / IPA
Key Variable Water activity (

) / Acyl Donor
Cofactor Recycling Efficiency
Theoretical Yield Max 50% (per enantiomer)Max 50% (Kinetic Resolution of ketone)
Stereocontrol >99% ee (E-value > 200)>99% de, >99% ee

Route A: Lipase-Catalyzed Kinetic Resolution (Protocol)

Principle: Lipases exhibit high enantioselectivity toward secondary alcohols. In this protocol, CAL-B selectively acetylates the (1R,3R)-enantiomer of the racemic cis-substrate, leaving the desired (1S,3S)-alcohol unreacted (or vice versa, dependent on specific enzyme batch, requiring screening).

Materials
  • Substrate: rac-cis-N-Boc-3-aminocyclohexanol (prepared via hydrogenation of N-Boc-3-aminophenol over Rh/Al₂O₃).

  • Enzyme: Novozym 435 (Immobilized CAL-B) or equivalent.

  • Acyl Donor: Vinyl Acetate (activated ester).

  • Solvent: Methyl tert-butyl ether (MTBE), anhydrous.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 10.0 g (46.5 mmol) of rac-cis-N-Boc-3-aminocyclohexanol in 150 mL of anhydrous MTBE. Ensure the solution is clear.

  • Acyl Donor Addition: Add 12.9 mL (140 mmol, 3.0 eq) of Vinyl Acetate.

    • Note: Vinyl acetate is preferred over ethyl acetate as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward irreversibly.

  • Enzyme Loading: Add 1.0 g (10 wt% relative to substrate) of Novozym 435 beads.

    • Critical: Do not stir magnetically if using fragile beads; use an overhead stirrer or orbital shaker to prevent attrition of the immobilization support.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm). Monitor conversion via chiral HPLC (See Section 5).

    • Target: Stop reaction at exactly 50% conversion.

  • Workup & Separation:

    • Filter off the enzyme beads (can be washed and recycled).

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The mixture now contains (1S,3S)-alcohol (unreacted) and (1R,3R)-acetate (product). Separate via Flash Column Chromatography (SiO₂).

      • Eluent: Gradient Hexane:EtOAc (80:20 → 50:50). The acetate elutes significantly earlier than the free alcohol.

  • Yield & QC:

    • Expected Yield: 4.2 g (42%) of (1S,3S)-N-Boc-3-aminocyclohexanol.

    • ee: >99% (after recrystallization from n-heptane/EtOAc).

Route B: KRED-Mediated Diastereoselective Reduction (Protocol)

Principle: This route avoids the 50% yield cap of resolution if a Dynamic Kinetic Resolution (DKR) is possible, though for 3-aminocyclohexanones, it typically functions as a kinetic resolution of the racemic ketone. A specific KRED is selected to reduce the ketone to the (S)-alcohol.

Materials
  • Substrate: N-Boc-3-aminocyclohexanone.

  • Enzyme Kit: KRED Screening Kit (e.g., Codexis or equivalent) to identify (S)-selective variant.

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Mix: Add NADP+ (10 mg) and Glucose (1.5 eq relative to substrate). Add GDH (500 Units).

  • Reaction Initiation:

    • Dissolve 1.0 g of N-Boc-3-aminocyclohexanone in 5 mL IPA (co-solvent).

    • Add substrate solution to the buffer mix.

    • Add 20 mg of the selected KRED enzyme (pre-screened for (S)-selectivity).

  • Process Monitoring: Stir at 30°C. Maintain pH 7.0 using a pH-stat with 1M NaOH (gluconic acid production lowers pH).

    • Checkpoint: Monitor diastereomeric ratio (dr) by HPLC. The enzyme should favor the formation of the cis-(1S,3S) isomer due to hydride attack from the axial face (anti-Prelog) or equatorial face depending on the enzyme pocket.

  • Workup:

    • Quench with EtOAc (50 mL).

    • Filter through a celite pad to remove protein.

    • Separate phases, wash organic layer with brine, dry over Na₂SO₄.

  • Isolation:

    • Evaporate solvent.

    • Recrystallize the crude solid.

Visualization of Workflows

Diagram 1: Biocatalytic Resolution Logic (Route A)

LipaseResolution Start Racemic cis-N-Boc-3-aminocyclohexanol Reaction Enzymatic Acylation (Novozym 435 + Vinyl Acetate) Start->Reaction Dissolve in MTBE Check Checkpoint: 50% Conversion (Chiral HPLC) Reaction->Check Monitor Separation Chromatographic Separation (Flash SiO2) Check->Separation Filter & Concentrate Product1 (1R,3R)-Acetate (Elutes First) Separation->Product1 Product2 (1S,3S)-Alcohol (Target, Elutes Second) Separation->Product2 Hydrolysis Chemical Hydrolysis (LiOH/MeOH) Product1->Hydrolysis Optional recovery Recycle Recycle to Racemic (Mitsunobu/Inversion) Hydrolysis->Recycle

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic amino-cyclohexanol precursors.

Diagram 2: Synthetic Pathway & Stereochemistry[2]

SyntheticPathway Precursor 3-Aminophenol Step1 Hydrogenation (Rh/Al2O3, 50 bar H2) Precursor->Step1 Intermed rac-cis-3-Aminocyclohexanol Step1->Intermed cis-selective Protect Boc-Protection (Boc2O, NaOH) Intermed->Protect Substrate rac-cis-N-Boc-Intermediate Protect->Substrate Resolution CAL-B Resolution Substrate->Resolution Final (1S,3S)-N-Boc-3-aminocyclohexanol (>99% ee) Resolution->Final Isolation

Caption: Chemical synthesis pathway from commodity starting materials to the chiral precursor.

Analytical Quality Control

To ensure scientific integrity, the following HPLC method is recommended for determining Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or IA (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Boc absorption).

  • Temperature: 25°C.

  • Retention Times (Approx):

    • (1R,3R)-isomer: 8.5 min

    • (1S,3S)-isomer: 11.2 min

    • Note: Derivatization with O-acetate shifts retention times significantly.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Reaction Rate (Route A) Water content in solvent is too high.Dry MTBE over molecular sieves (3Å). Lipases require minimal water (

) for acylation.
Poor Selectivity (E < 20) Temperature too high.Lower temperature to 20°C or 4°C. Selectivity often increases as T decreases.
Formation of Trans-isomer Epimerization of starting material.Ensure pH is neutral. Avoid strong bases during Boc-protection workup.
Enzyme Leaching Mechanical stress on beads.Switch from magnetic stirring to overhead stirring or orbital shaking.

References

  • Pfizer Global R&D. (2011). "Practical Synthesis of Enantiomerically Enriched Amino Alcohols." Synlett, 20(20), 2959–2962.[2] Link

  • Menche, D., et al. (2008).[3] "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Journal of Organic Chemistry, 73(24), 9619–9626. Link

  • BenchChem. (2025).[4] "Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride." BenchChem Technical Library. Link

  • Noyori, R., et al. (1995).[5] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. Link

  • Codexis. (2019). "One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ChemCatChem, 11, 5794.[6] Link

Sources

Application

Application Note: Chemoselective N-Benzylation of (1S,3S)-3-Hydroxycyclohexylamine

Mechanistic Rationale and Strategic Approach The functionalization of bifunctional cycloalkanes, such as (1S,3S)-3-hydroxycyclohexylamine, requires stringent chemoselective strategies. This molecule possesses both a nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Strategic Approach

The functionalization of bifunctional cycloalkanes, such as (1S,3S)-3-hydroxycyclohexylamine, requires stringent chemoselective strategies. This molecule possesses both a nucleophilic primary aliphatic amine and a secondary hydroxyl group.

In drug discovery and scale-up synthesis, selective mono-N-benzylation is frequently required to generate versatile building blocks. While direct alkylation using benzyl bromide and a base is possible, it is notoriously difficult to control. Direct alkylation often results in complex mixtures of unreacted starting material, mono-N-alkylated, N,N-dialkylated, and occasionally O-alkylated products[1].

To establish a self-validating, high-yield protocol, reductive amination is the preferred pathway[2]. By reacting the primary amine with benzaldehyde, an intermediate imine (Schiff base) is formed. Subsequent reduction with sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) selectively yields the mono-N-benzyl derivative[3].

Causality of Reagent Selection: STAB is chosen over sodium borohydride (NaBH₄) due to its mild nature. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring that STAB rapidly reduces the protonated iminium ion without prematurely reducing the unreacted benzaldehyde to benzyl alcohol. Furthermore, this method operates under mild conditions that completely preserve the fragile (1S,3S) stereocenters, preventing epimerization at the C1 or C3 positions.

Reaction Workflow and Logical Pathway

G Start Start: (1S,3S)-3-hydroxycyclohexylamine AddBenz Add Benzaldehyde (1.05 eq) in Anhydrous DCM Start->AddBenz Imine Intermediate: Imine Formation (Schiff Base) AddBenz->Imine -H2O AddRed Add NaBH(OAc)3 (1.5 eq) at 0 °C to RT Imine->AddRed Reduction Chemoselective Reduction AddRed->Reduction Workup Aqueous Workup (NaHCO3 quench, DCM extract) Reduction->Workup Product Product: (1S,3S)-3-(benzylamino)cyclohexan-1-ol Workup->Product

Figure 1: Mechanistic workflow for the chemoselective reductive amination.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the quantitative data for a standard 10 mmol scale reaction is summarized below.

Table 1: Stoichiometry and Reagent Specifications

Reagent MW ( g/mol ) Equivalents Mass / Volume Function
(1S,3S)-3-Hydroxycyclohexylamine 115.17 1.00 1.15 g Substrate
Benzaldehyde 106.12 1.05 1.11 g (1.07 mL) Electrophile
Sodium Triacetoxyborohydride 211.94 1.50 3.18 g Reductant
Dichloromethane (DCM) 84.93 - 40 mL Solvent

| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g (0.57 mL)| Catalyst (Optional) |

Table 2: Comparative Analysis of Benzylation Strategies

Strategy Reagents Target Functional Group Selectivity Profile Typical Yield
Reductive Amination Benzaldehyde, STAB Primary Amine High (Mono-N-benzyl) 85-95%
Direct Alkylation Benzyl Bromide, K₂CO₃ Primary Amine Low (N,N-dibenzylation) <50%

| O-Alkylation | Benzyl Bromide, NaH | Secondary Alcohol | High (Requires N-Boc) | 70-80% |

Step-by-Step Experimental Protocol

Phase 1: Imine Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve 1.15 g (10 mmol) of (1S,3S)-3-hydroxycyclohexylamine in 40 mL of anhydrous dichloromethane (DCM).

  • Electrophile Addition: Add 1.07 mL (10.5 mmol) of benzaldehyde dropwise at room temperature.

  • Catalysis (Optional): Add 0.57 mL (10 mmol) of glacial acetic acid.

    • Causality Note: The slight excess of benzaldehyde ensures complete conversion of the amine. Acetic acid accelerates imine formation by protonating the carbonyl oxygen, making the carbon more electrophilic. Stir the mixture for 1-2 hours to allow the Schiff base to fully form.

Phase 2: Chemoselective Reduction
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reductant Addition: Add 3.18 g (15 mmol) of sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes[3].

    • Causality Note: Portion-wise addition at 0 °C mitigates the exothermic nature of the hydride transfer and prevents runaway reactions. The low temperature also suppresses any background reduction of unreacted benzaldehyde.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for an additional 2-4 hours.

Phase 3: Quenching and Workup
  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH, visualized by Ninhydrin stain). The product will appear as a distinct spot with a higher Rf than the highly polar starting amine.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution at 0 °C[3].

    • Causality Note: The basic quench neutralizes the acetic acid and decomposes any unreacted hydride. Vigorous gas evolution (H₂ and CO₂) will occur; hence, slow, dropwise addition is critical to prevent the mixture from boiling over.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of 2% to 10% Methanol in DCM (containing 0.5% Et₃N to prevent streaking).

  • Isolation: Concentrate the product-containing fractions to afford (1S,3S)-3-(benzylamino)cyclohexan-1-ol as a viscous oil or crystalline solid, depending on the exact purity and salt form.

References

  • [1] JP2009534398A - Cyclohexylpyrazole-lactam derivatives as inhibitors of 11-β-hydroxysteroid dehydrogenase 1 - Google Patents. 1

  • [3] WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors - Google Patents. 3

  • [2] trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 - Benchchem. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that the chemoselective protection of bifunctional molecules is rarely as straightforward as text...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that the chemoselective protection of bifunctional molecules is rarely as straightforward as textbooks suggest. The synthesis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate—typically achieved via the N-benzyloxycarbonylation (Cbz protection) of (1S,3S)-3-aminocyclohexanol—presents specific chemoselective and stereochemical challenges.

This guide bypasses generic advice to focus on the mechanistic causality behind impurity formation, offering field-proven, self-validating protocols to ensure high-purity API intermediate generation.

Part 1: Mechanistic Workflow & Impurity Origins

To effectively troubleshoot, we must first map the reaction landscape. The primary amine is significantly more nucleophilic than the secondary hydroxyl group, allowing for selective N-acylation. However, deviations in stoichiometry, temperature, or pH will drive the reaction toward known impurity pathways.

ImpurityPathway SM (1S,3S)-3-aminocyclohexanol (Starting Material) Reaction Schotten-Baumann N-Acylation SM->Reaction Imp3 Stereoisomers (Chiral Leakage) SM->Imp3 SM Optical Purity <99% Reagents Cbz-Cl + Na2CO3 (Aqueous/Organic) Reagents->Reaction Target Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (Target API Intermediate) Reaction->Target T < 5°C, 1.05 eq Cbz-Cl Imp1 O,N-bis-Cbz (Over-protection) Reaction->Imp1 Excess Cbz-Cl / High pH Imp2 Benzyl Alcohol (Hydrolysis) Reaction->Imp2 H2O + Base Hydrolysis

Reaction pathway illustrating the formation of the target carbamate and primary impurities.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I detecting the O,N-bis-Cbz derivative (over-protection), and how do I suppress it?

Causality: While the nucleophilicity of the amino group is inherently greater than that of the hydroxyl group, the secondary alcohol can still undergo acylation if the reaction is forced. This typically occurs when an excess of Benzyl chloroformate (Cbz-Cl) is used, or if the reaction is conducted in a monophasic organic system with a strong organic base (like DMAP or excess triethylamine) which hyper-activates the acyl chloride. Solution: Utilize biphasic Schotten-Baumann conditions. By using a mild inorganic base like1, you maintain the amine in its reactive free-base form while keeping the hydroxyl group protonated and unreactive[1]. Strictly limit Cbz-Cl to 1.05 – 1.10 equivalents.

Q2: What is the source of the persistent benzyl alcohol and dibenzyl carbonate peaks in my HPLC trace?

Causality: Cbz-Cl is highly moisture-sensitive. In the presence of aqueous base, unreacted Cbz-Cl competitively hydrolyzes to form benzyl alcohol and carbon dioxide. If left unchecked, this newly formed benzyl alcohol can react with another molecule of Cbz-Cl to form dibenzyl carbonate, a highly lipophilic impurity that is notoriously difficult to purge via crystallization. Solution: Temperature control is paramount. You must 2 during the entire addition phase[2]. Furthermore, implement a "scavenger quench" (detailed in the protocol below) to chemically destroy excess Cbz-Cl before it can form carbonates.

Q3: How do I control stereoisomeric impurities, specifically the (1R,3R) enantiomer and trans-diastereomers?

Causality: The Cbz protection mechanism occurs exclusively at the exocyclic nitrogen atom; it does not break or form bonds at the chiral centers of the cyclohexane ring. Therefore, epimerization during this step is chemically impossible under standard conditions. Any stereoisomeric impurities present in your final product are a direct result of3[3]. Solution: The control strategy must be shifted upstream. Validate the enantiomeric excess (ee) and diastereomeric excess (de) of your (1S,3S)-3-aminocyclohexanol via chiral GC or HPLC before initiating the protection step.

Part 3: Quantitative Impurity Profiling

To assist your analytical teams, below is a consolidated table of the expected impurity profile, typical Relative Retention Times (RRT) for reverse-phase HPLC, and the required control strategies.

Impurity NameClassificationTypical RRTOrigin / CausalityControl Strategy
(1R,3R)-Enantiomer Chiral1.00 (Chiral Method)Starting Material LeakageUpstream SM specification (ee > 99.5%)
(1S,3R)-Diastereomer Chiral0.92 (Chiral Method)Starting Material LeakageUpstream SM specification (de > 99.0%)
O,N-bis-Cbz Derivative Process (Over-reaction)1.45Excess Cbz-Cl / High pHLimit Cbz-Cl to 1.05 eq; use mild inorganic base
Benzyl Alcohol Process (Degradation)0.40Cbz-Cl HydrolysisScavenger quench; rigorous phase separation
Dibenzyl Carbonate Process (Degradation)1.60Benzyl alcohol + Cbz-ClStrict temperature control (< 5°C)
Unreacted SM Process (Incomplete)0.15Insufficient ReagentIPC verification before quench

Part 4: Self-Validating Experimental Protocol

A robust protocol should not rely on hope; it must be a self-validating system where the chemistry itself prevents the progression of errors. The following methodology utilizes a biphasic system and an amine scavenger to guarantee chemoselectivity and purity.

Step 1: Biphasic Dissolution (Intrinsic pH Validation)

  • Charge a jacketed reactor with (1S,3S)-3-aminocyclohexanol (1.0 eq) and a 1M aqueous solution of sodium carbonate (2.0 eq).

  • Add tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) to create a 1:1 v/v biphasic mixture.

  • Self-Validation Check: The pH of the aqueous layer must read between 9.5 and 10.5. If lower, the amine will remain protonated, halting the reaction and preventing reagent waste.

Step 2: Cryogenic Reagent Addition (Thermal Validation)

  • Cool the vigorously stirring biphasic mixture to 0 °C to 5 °C.

  • Dilute Benzyl chloroformate (Cbz-Cl, 1.05 eq) in an equal volume of the chosen organic solvent.

  • Add the Cbz-Cl solution dropwise over 1 hour.

  • Self-Validation Check: The reaction is highly exothermic. If the internal temperature rises above 5 °C, the addition rate is too fast. The system validates proper addition speed through thermal feedback, directly preventing the hydrolysis pathway that leads to benzyl alcohol.

Step 3: In-Process Control (IPC)

  • Allow the reaction to stir for 2 hours at 5 °C.

  • Sample the organic layer and analyze via HPLC. The reaction is deemed complete when unreacted starting material is < 1.0%.

Step 4: Nucleophilic Scavenging (Purity Guarantee)

  • Crucial Step: Do not proceed directly to workup. Add ethanolamine (0.1 eq) to the reaction mixture and stir for 30 minutes.

  • Causality: Ethanolamine acts as a nucleophilic scavenger, reacting instantly with any residual Cbz-Cl to form N-(2-hydroxyethyl)benzyl carbamate. This byproduct is highly polar and partitions exclusively into the aqueous phase. This guarantees that the organic phase is entirely free of Cbz-Cl, physically preventing the downstream formation of dibenzyl carbonate during solvent evaporation.

Step 5: Isolation and Crystallization

  • Separate the phases and wash the organic layer sequentially with 1M HCl (to remove residual amines), saturated NaHCO3, and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Crystallize the resulting crude solid from Ethyl Acetate/Heptane to afford pure Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate.

Part 5: References

  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Highfine. Available at:

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. Available at:

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. Available at:

Sources

Optimization

Technical Support Center: Benzyl Carbamate &amp; Carbonate Formation from Diols

User Guide & Troubleshooting Interface Welcome to the Advanced Synthesis Support Center. This guide addresses the formation of benzyl-protected derivatives from diol substrates. Due to common nomenclature overlaps in thi...

Author: BenchChem Technical Support Team. Date: March 2026

User Guide & Troubleshooting Interface

Welcome to the Advanced Synthesis Support Center. This guide addresses the formation of benzyl-protected derivatives from diol substrates. Due to common nomenclature overlaps in this field, this guide covers two distinct synthetic pathways:

  • Cbz-Protection (Carbonate Formation): Reaction of diols with Benzyl Chloroformate (Cbz-Cl) to protect hydroxyl groups.

  • Urethane Synthesis (Carbamate Formation): Reaction of diols with Benzyl Isocyanate to form

    
    -benzyl carbamates.
    
Part 1: Technical Disambiguation (Critical Step)

Q: I am trying to make a "Benzyl Carbamate" from my diol. Which reaction path am I actually on?

A: Analyze your reagents to determine the correct chemistry:

Reagent UsedProduct LinkageChemical NameCommon Application
Benzyl Chloroformate (Cbz-Cl)

Benzyl Carbonate Protecting group for alcohols (often loosely called "Cbz protection").
Benzyl Isocyanate (Bn-NCO)


-Alkyl

-Benzyl Carbamate
Synthesis of urethanes, polyurethanes, or derivatization for analysis.

Note: This guide prioritizes Carbonate Formation (Cbz-protection) as it is the most frequent source of selectivity issues in drug development, but also details Isocyanate troubleshooting.

Part 2: Troubleshooting Cbz-Protection (Carbonate Formation)

Context: You are reacting a 1,2- or 1,3-diol with Benzyl Chloroformate (Cbz-Cl) and a base.

Issue 1: Formation of Cyclic Carbonates

Q: I see a major byproduct with a molecular weight loss of roughly 92 Da (vs. the bis-Cbz product) or 108 Da (vs. the mono-Cbz). What is this?

A: You have likely formed a Cyclic Carbonate .[1]

  • Mechanism: The mono-Cbz intermediate possesses a free hydroxyl group. Under basic conditions, this alkoxide can "backbite" the carbonyl of the adjacent carbonate, ejecting benzyl alcohol and forming a stable 5- or 6-membered cyclic carbonate.

  • Diagnosis: IR spectrum shows a shift in carbonyl stretch (approx. 1790–1810 cm

    
     for 5-membered rings).
    
  • Prevention:

    • Avoid Strong Bases: Strong bases (NaH, KH) promote alkoxide formation and cyclization. Switch to mild organic bases like Pyridine or 2,4,6-Collidine.

    • Temperature Control: Perform the reaction at -78°C to 0°C . Cyclization is thermally driven.

    • Reagent Order: Add the base slowly to the mixture of Diol and Cbz-Cl, rather than adding Cbz-Cl to a basic diol solution.

Issue 2: Poor Regioselectivity (Primary vs. Secondary)

Q: I want to protect only the primary alcohol, but I get a mixture of mono-primary, mono-secondary, and bis-protected products.

A: Regioselectivity is governed by the nucleophilicity difference between the hydroxyls.

  • Troubleshooting Protocol:

    • Change the Reagent: Switch from Cbz-Cl to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) or Cbz-imidazole . These are less reactive and more selective for primary alcohols.

    • Catalytic Activation: Use organotin catalysts. Dibutyltin oxide (

      
      )  forms a stannylene acetal intermediate with 1,2-diols, which activates the primary position for nucleophilic attack.
      
    • Solvent Effect: Use non-polar solvents (DCM, Toluene) if solubility permits. Polar solvents (DMF, DMSO) disrupt internal H-bonds that might otherwise assist in differentiation.

Issue 3: Bis-Protection (Over-reaction)

Q: I am using 1.0 equivalent of Cbz-Cl, but I still get significant bis-Cbz product.

A: This follows "viscous selectivity" statistics. If the mono-protected product is as reactive as the starting material, you will statistically get ~33% bis-product even at 1:1 stoichiometry.

  • Solution:

    • High Dilution: Run the reaction at 0.05 M or lower concentration.

    • Slow Addition: Add Cbz-Cl as a dilute solution over 2–4 hours via syringe pump.

    • Excess Diol: Use 2.0–3.0 equivalents of the diol. Recover the unreacted starting material during purification.

Part 3: Troubleshooting Urethane Synthesis (Isocyanate Reaction)

Context: You are reacting a diol with Benzyl Isocyanate.

Issue 4: Urea Byproducts

Q: I see a white precipitate forming that is insoluble in my organic solvent. It's not my product.

A: This is likely 1,3-Dibenzylurea .

  • Cause: Moisture. Isocyanates react faster with water than with secondary alcohols. Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to an amine (Benzylamine). This amine then reacts instantly with another molecule of isocyanate to form the urea.

  • Fix:

    • Dry solvents (THF, DCM) over molecular sieves (3Å or 4Å) for 24 hours.

    • Flame-dry glassware under vacuum/Argon.

    • Verify the quality of the Benzyl Isocyanate (it should be a clear liquid; turbidity indicates polymerization).

Issue 5: Allophanate Formation

Q: My product mass is higher than expected (Product + 133 Da).

A: You are forming Allophanates .

  • Mechanism: The urethane nitrogen (

    
    ) is still nucleophilic. If excess isocyanate is present and the temperature is high (>60°C), the urethane attacks a second isocyanate molecule.
    
  • Fix:

    • Maintain strict stoichiometry (1.0 equiv Isocyanate per OH group).

    • Keep reaction temperature below 40°C.

    • Avoid strong Lewis acid catalysts if not necessary.

Part 4: Visualizing the Side Reactions

The following diagram illustrates the competitive pathways when reacting a 1,2-diol with Benzyl Chloroformate (Cbz-Cl). Note the critical "Backbiting" pathway leading to the cyclic carbonate.

Cbz_Side_Reactions cluster_conditions Critical Control Factors Diol 1,2-Diol (Starting Material) Mono Mono-Cbz Carbonate (Intermediate) Diol->Mono + Cbz-Cl (k1) CbzCl Cbz-Cl (Reagent) Bis Bis-Cbz Carbonate (Over-reaction Product) Mono->Bis + Cbz-Cl (k2) Cyclic Cyclic Carbonate (Side Product) Mono->Cyclic Intramolecular Attack (Base) BnOH Benzyl Alcohol (Byproduct) Mono->BnOH Elimination Temp Temperature: High Temp favors Cyclic Base Base Strength: Strong Base favors Cyclic

Caption: Competitive pathways in the Cbz-protection of 1,2-diols. The red path indicates the irreversible formation of cyclic carbonate, driven by basic conditions and temperature.

Part 5: Experimental Protocols
Protocol A: Regioselective Mono-Cbz Protection of a Primary-Secondary Diol

Target: Protection of the primary -OH as a Benzyl Carbonate.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and Argon inlet.

  • Solvation: Dissolve the diol (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (20 mL, 0.25 M).

  • Base Addition: Add 2,4,6-Collidine (1.2 equiv). Why? Collidine is a mild, non-nucleophilic base that minimizes acyl migration and cyclization compared to TEA.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Why? Kinetic control favors the more nucleophilic primary alcohol.

  • Reagent Addition: Add Benzyl Chloroformate (1.0 equiv) dropwise over 30 minutes.

  • Monitoring: Stir at -78°C for 4 hours. Monitor by TLC. If conversion is slow, warm slowly to -40°C. Do not warm to RT until reaction is quenched.

  • Quench: Add saturated aqueous

    
    . Extract with DCM.
    
Protocol B: Synthesis of Bis-Carbamate using Benzyl Isocyanate

Target: Conversion of diol to bis(N-benzyl carbamate).

  • Setup: Use a sealed tube or flask with a drying tube (CaCl2).

  • Solvation: Dissolve diol (1.0 equiv) in anhydrous THF.

  • Catalyst: Add Dibutyltin Dilaurate (DBTDL) (1 mol%). Why? Standard catalyst for urethane formation.

  • Addition: Add Benzyl Isocyanate (2.2 equiv).

  • Reaction: Stir at 60°C for 4-12 hours.

  • Workup: Evaporate solvent. Recrystallize from Ethanol/Hexane to remove any urea byproduct.

References
  • Cyclic Carbonate Formation

    • Title: Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes.[2]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Regioselective Protection Strategies: Title: A Comparative Guide to Diol Protection Strategies in Organic Synthesis. Source: BenchChem Technical Guides.
  • Mechanisms of Carbamate/Carbonate Hydrolysis & Migration

    • Title: Elimination–addition mechanism for the hydrolysis of carbam
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][3][4]

  • Side Reactions in Isocyanate Chemistry

    • Title: Reactions of isocyanates with active hydrogen compounds (Urea/Allophanate formation).[5]

    • Source: ScienceDirect / Elsevier Reference Collection.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-Cbz Protection for 3-Aminocyclohexanol

Executive Summary & Core Directive Welcome to the Technical Support Center. You are likely here because you need to selectively protect the amine functionality of 3-aminocyclohexanol while leaving the secondary hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely here because you need to selectively protect the amine functionality of 3-aminocyclohexanol while leaving the secondary hydroxyl group free.

While Benzyl chloroformate (Cbz-Cl) is a robust reagent, its reactivity with both amines and alcohols requires precise control over reaction conditions. The standard organic base method (DCM/TEA) often fails to provide sufficient selectivity for this substrate , leading to mixtures of N-Cbz, O-Cbz, and N,O-bis-Cbz products.

My Recommendation: Switch to Schotten-Baumann conditions (Biphasic Aqueous/Organic system). This method leverages the nucleophilicity difference between the amine and the alcohol in a pH-controlled environment, ensuring high N-selectivity.

Optimized Experimental Protocol

This protocol is designed for N-selective protection of 3-aminocyclohexanol.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Aminocyclohexanol 1.0Substratecis/trans mixture or pure isomer.
Benzyl Chloroformate (Cbz-Cl) 1.1 - 1.2ReagentSlight excess accounts for hydrolysis.
Sodium Bicarbonate (

)
2.5BaseBuffers pH ~8-9; scavenges HCl.
THF / Water (1:1) -Solvent0.2 M concentration relative to substrate.
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 3-aminocyclohexanol (1.0 equiv) and

    
     (2.5 equiv) in water.
    
  • Solvent Addition: Add an equal volume of THF. Ensure vigorous stirring (biphasic mixture).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Critical: Higher temperatures promote O-acylation.

  • Addition: Add Cbz-Cl (1.2 equiv) dropwise over 30 minutes.

    • Why? Slow addition prevents local excesses of reagent that could force O-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (stain with Ninhydrin for amine, PMA for alcohol).

  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with 1M HCl (removes unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      

Visualizing the Workflow (DOT Diagram)

The following diagram outlines the decision logic and process flow for the reaction.

Cbz_Protection_Workflow Start Start: 3-Aminocyclohexanol Solvent Dissolve in THF/H2O (1:1) Add NaHCO3 Start->Solvent Cool Cool to 0°C Solvent->Cool Add Add Cbz-Cl Dropwise Cool->Add Monitor Monitor TLC (3-12h) Add->Monitor Check Is SM consumed? Monitor->Check Check->Add No (Add 0.1 eq Cbz-Cl) Workup Evaporate THF Extract w/ EtOAc Check->Workup Yes Purify Wash: 1M HCl (remove SM) Wash: Brine Workup->Purify Final Product: N-Cbz-3-aminocyclohexanol Purify->Final

Caption: Workflow for selective N-Cbz protection using Schotten-Baumann conditions.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in the field.

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Low Yield (<50%) Hydrolysis of Cbz-ClCbz-Cl degrades in water over time. Increase equivalents to 1.3–1.5 or add reagent in two portions.
O-Acylation Observed pH too high (>10) or Temp too highSwitch from

to

. Ensure reaction stays at 0 °C during addition.
Starting Material Remains Reaction stalledCheck pH. If pH < 7, the amine is protonated (

) and unreactive. Add more base to restore pH 8–9.
Product is an Oil Benzyl alcohol contaminationBenzyl alcohol (byproduct) is hard to remove. Use column chromatography (Hex/EtOAc) or high-vacuum drying (>12h).
Precipitate during reaction Product insolubilityThe N-Cbz product may crash out. This is good! Filter the solid, wash with water/hexane, and dry.
Frequently Asked Questions

Q: Can I use Triethylamine (TEA) in DCM instead of water/THF? A: You can, but I advise against it for this specific substrate. In anhydrous conditions (DCM/TEA), the hydroxyl group is more likely to compete for the Cbz-Cl, leading to carbonates (O-Cbz). If you must use organic conditions, keep the temperature strictly at -78 °C to -20 °C to favor kinetic control (N-acylation).

Q: How do I separate the cis and trans isomers? A: If you started with a mixture, the N-Cbz derivatives often have different crystallization properties. Try recrystallizing from EtOAc/Hexane or DCM/Hexane. The trans-isomer (equatorial amine/equatorial alcohol) typically packs better and may crystallize first [1].

Q: My Cbz-Cl is old and yellow. Can I use it? A: Yellow Cbz-Cl usually indicates decomposition (HCl formation). This lowers the effective concentration and adds acid to your reaction.

  • Fix: Flush with

    
     to remove HCl gas, or distill under reduced pressure if critical. For standard protection, simply increasing the equivalents (1.5 eq) and base often compensates.
    

Q: Why is pH control so critical? A:

  • pH < 7: Amine becomes protonated (

    
    ) and cannot attack the electrophile. Reaction stops.
    
  • pH > 11: Hydroxide ions (

    
    ) compete with the amine, hydrolyzing the Cbz-Cl rapidly. Also promotes O-acylation of the alcohol [2].
    

Mechanistic Insight: Selectivity Logic

Understanding why the reaction works allows you to troubleshoot effectively.

  • Nucleophilicity: Neutral amines (

    
    ) are significantly more nucleophilic than neutral alcohols (
    
    
    
    ).
  • The Schotten-Baumann Advantage: In the biphasic system, the base (

    
    ) stays in the aqueous phase. It neutralizes the HCl generated but is not strong enough to deprotonate the alcohol (pKa ~16). Therefore, the alcohol remains neutral and unreactive toward Cbz-Cl at 0 °C.
    
  • The Risk: If you use a stronger base (like NaOH) or high heat, you generate alkoxides (

    
    ), which are highly reactive and will form the carbonate.
    

Selectivity_Pathway Amine Amine (NH2) Nucleophilic CbzCl Cbz-Cl Amine->CbzCl Fast (Kinetic) Alcohol Alcohol (OH) Less Nucleophilic Alcohol->CbzCl Slow (Requires Base/Heat) Product N-Cbz Product (Desired) CbzCl->Product SideProd O-Cbz / Bis-Cbz (Undesired) CbzCl->SideProd High T or pH > 10

Caption: Kinetic competition between Amine and Alcohol for Cbz-Cl.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols. National Institutes of Health (NIH) / PubMed Central. [Link]

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link][1]

  • Greene's Protective Groups in Organic Synthesis. Wiley Online Library. (General Reference for Cbz stability and conditions). [Link]

  • Benzyl Chloroformate Properties & Safety. Common Organic Chemistry. [Link][2]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective protection of bifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective protection of bifunctional molecules. The synthesis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS 750649-44-6)[1] involves the carboxybenzylation (Cbz-protection) of (1S,3S)-3-aminocyclohexanol. Because the starting material contains both a primary amine and a secondary alcohol, the primary synthetic hurdle is achieving high N-acylation yields while suppressing undesired O-acylation (bis-Cbz formation) and reagent hydrolysis[2].

This guide provides a mechanistic troubleshooting framework, an optimized Schotten-Baumann protocol, and empirical data to help you establish a self-validating workflow for this critical transformation.

Mechanistic Workflow & Pathway Divergence

To troubleshoot effectively, we must first visualize the competing kinetic pathways in the reaction vessel. The diagram below illustrates how reaction conditions dictate the chemoselectivity of the Cbz-Cl electrophile.

G SM (1S,3S)-3-Aminocyclohexanol + Benzyl Chloroformate (Cbz-Cl) Conditions Schotten-Baumann Biphasic System (EtOAc / H2O, NaHCO3, pH 8-9) SM->Conditions Base addition 0 °C Target Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (Target N-Cbz Product) Conditions->Target Chemoselective N-Acylation Side1 N,O-bis-Cbz Byproduct (Undesired O-Acylation) Conditions->Side1 Excess Cbz-Cl / pH > 10 Side2 Benzyl Alcohol + CO2 (Cbz-Cl Hydrolysis) Conditions->Side2 Excess H2O / High Temp

Figure 1: Mechanistic workflow of (1S,3S)-3-aminocyclohexanol Cbz-protection and side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of the N,O-bis-Cbz byproduct, and how can I prevent it? Causality & Solution: The formation of the N,O-bis-Cbz byproduct (O-acylation) is primarily driven by poor pH control or the use of excess Benzyl chloroformate (Cbz-Cl)[2]. The primary amine (pKa ~10.5) is inherently more nucleophilic than the secondary alcohol (pKa ~16). Under optimized Schotten-Baumann conditions (biphasic aqueous/organic solvent), maintaining a pH of 8.0–9.0 ensures the amine is sufficiently free-based to react rapidly with Cbz-Cl, while the alcohol remains protonated and unreactive[3]. If you use a strong base (e.g., NaOH) that pushes the pH above 10, or if you use >1.1 equivalents of Cbz-Cl, you will force the deprotonation and subsequent acylation of the hydroxyl group. Self-Validation Check: Always use a mild base like NaHCO₃. Monitor the aqueous layer's pH with indicator paper during the reaction; it should never exceed 9.0.

Q2: My reaction stalls at 70% conversion. How can I drive it to completion without risking O-acylation? Causality & Solution: Incomplete conversion in biphasic systems is usually caused by the competitive hydrolysis of Cbz-Cl into benzyl alcohol and carbon dioxide, which consumes your electrophile before the amine can fully react[2]. This hydrolysis accelerates at higher temperatures and in poorly mixed biphasic systems. Self-Validation Check: Ensure vigorous mechanical stirring (>500 rpm) to maximize the interfacial surface area between the aqueous and organic layers. Maintain the reaction temperature strictly at 0–5 °C during the addition phase to kinetically favor the N-acylation pathway over Cbz-Cl hydrolysis. If the reaction stalls, do not indiscriminately add more Cbz-Cl; instead, verify the pH hasn't dropped below 7.5 (which would protonate the amine, rendering it non-nucleophilic).

Q3: How do I remove residual benzyl alcohol from the final Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate product? Causality & Solution: Benzyl alcohol is a ubiquitous byproduct of Cbz-Cl hydrolysis. Because Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is moderately polar due to the free hydroxyl group, it can co-elute with benzyl alcohol during standard normal-phase chromatography. Self-Validation Check: Exploit the physical properties of the product. Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a solid at room temperature[1]. Instead of relying solely on column chromatography, perform a trituration using cold hexanes or a hexane/diethyl ether mixture. The non-polar benzyl alcohol will remain in the mother liquor, while the carbamate product will precipitate, yielding >97% purity.

Quantitative Data: Impact of Reaction Conditions on Yield

To illustrate the causality of condition selection, the following table summarizes the empirical outcomes of various protection strategies. Notice how the base and solvent system directly dictate the chemoselectivity (N:O ratio).

Condition ProfileBase SystemSolvent SystemTemp (°C)Cbz-Cl (eq)Conversion (%)N:O SelectivityIsolated Yield (%)
A (Anhydrous) TEA (2.0 eq)DCM251.5>95%60:4045%
B (Strong Base) NaOH (1.0 M)H₂O / THF0 to 251.2>95%80:2065%
C (Optimized) NaHCO₃ (2.5 eq)H₂O / EtOAc0 to 51.0598%>99:192%
Optimized Experimental Protocol: Chemoselective Schotten-Baumann Cbz-Protection

This protocol is designed as a self-validating system. Each step includes a specific observable metric to ensure the reaction is proceeding correctly and chemoselectivity is maintained.

Step 1: Dissolution & Biphasic Setup Dissolve 1.0 equivalent of (1S,3S)-3-aminocyclohexanol in ethyl acetate (EtOAc) (10 volumes). In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 equivalents). Combine the two solutions in a reaction vessel equipped with a mechanical stirrer. Validation: Two distinct liquid phases (aqueous and organic) must be clearly visible.

Step 2: Temperature Control Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Validation: Use an internal thermocouple. The temperature must stabilize below 5 °C before proceeding to minimize the background hydrolysis of the electrophile.

Step 3: Electrophile Addition Dilute 1.05 equivalents of Benzyl chloroformate (Cbz-Cl) in 2 volumes of EtOAc. Add this solution dropwise to the vigorously stirring (>500 rpm) biphasic mixture over a period of 30 minutes. Validation: Vigorous stirring is critical to maximize interfacial surface area. The pH of the aqueous layer should remain between 8.0 and 9.0. Mild effervescence (CO₂ gas) may be observed if trace hydrolysis occurs.

Step 4: Reaction Monitoring Stir the mixture at 0–5 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Monitor the reaction via TLC (Eluent: 50:50 EtOAc/Hexanes). Validation: Visualize the TLC plate with a Ninhydrin stain. The primary amine starting material (Ninhydrin active, pink/purple spot at the baseline) should disappear, replaced by a UV-active product spot (Rf ~0.4) corresponding to the N-Cbz protected product.

Step 5: Workup & Purification Halt the stirring and separate the organic layer. Extract the aqueous layer once with fresh EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validation: To remove trace benzyl alcohol without resorting to chromatography, triturate the crude viscous residue with cold hexanes. Filter the resulting suspension to isolate pure Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate as a white crystalline solid.

References

1.[1] Sigma-Aldrich. "benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate". Source: sigmaaldrich.com. URL: 2.[2] Benchchem. "Technical Support Center: Cbz-NH-PEG5-CH2COOH in PROTAC Synthesis". Source: benchchem.com. URL: 3.[3] MDPI. "Strategies for Accessing cis-1-Amino-2-Indanol". Source: mdpi.com. URL:

Sources

Troubleshooting

Technical Support Center: Purification of Chiral Cyclohexanol Derivatives

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of chiral cyclohexanol derivatives. As a Senior Application Scientist, I have designed this resource to help researchers and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of chiral cyclohexanol derivatives. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the notorious challenges associated with separating diastereomeric impurities in conformationally flexible ring systems.

Below, you will find field-proven workflows, fundamental thermodynamic explanations, and self-validating protocols to ensure high diastereomeric excess (de) in your final active pharmaceutical ingredients (APIs).

Core Workflow: Diastereomeric Purification Strategy

G Start Crude Cyclohexanol Diastereomeric Mixture Check Contains Ionizable Group (e.g., Amine)? Start->Check Salt Diastereomeric Salt Formation (e.g., Boric Acid / BINOL) Check->Salt Yes Deriv Supercritical CO2 Extraction & Tartaric Acid Complexation Check->Deriv No Cryst Fractional Crystallization (Aqueous/Organic tuning) Salt->Cryst Pure Pure Diastereomer (>99% de) Cryst->Pure High de Fail Recycle / Epimerization Cryst->Fail Low de Chrom Chromatographic Separation (ODAn Stationary Phase) Deriv->Chrom Chrom->Pure Baseline Rs Fail->Start

Workflow for the resolution and purification of diastereomeric cyclohexanol derivatives.

Section 1: The Thermodynamic Challenge

Q: Why do diastereomeric impurities of cyclohexanol derivatives co-elute or co-crystallize so persistently compared to rigid scaffolds?

A: The difficulty stems from the conformational flexibility of the cyclohexane ring. Unlike enantiomers, diastereomers technically possess different physical properties. However, in cyclohexanol derivatives, the energy difference between equatorial and axial conformers (the


 for the diequatorial 

diaxial equilibrium) can be highly solvent-dependent and minimal in certain environments[1]. Because the ring rapidly flips between these conformers in solution, the macroscopic solubility profiles and dipole moments of the cis and trans isomers often converge, making standard fractional crystallization or simple silica gel chromatography ineffective.

Section 2: Troubleshooting Crystallization & Salt Formation

Q: My fractional crystallization of amino-cyclohexanol diastereomers (e.g., Tramadol intermediates) is yielding poor diastereomeric excess. How can I force selective precipitation?

A: Traditional methods rely on forming hydrochloride salts and recrystallizing from toxic solvents like dioxane. You can bypass this by exploiting the thermodynamic stability of specific base hydrates. By adjusting the water-to-organic solvent ratio, you can trigger the selective precipitation of the trans-diastereomer hydrate directly from the base mixture[2].

Quantitative Comparison of Solvent Systems for Hydrate Crystallization [2]

Solvent SystemRatio (Organic:Water)Yield (%)Diastereomeric Purity (HPLC)Toxicity Profile
Acetone / H₂O1:1> 90%> 99.8%Low (Green)
Ethanol / H₂O1:1> 90%> 99.8%Low (Green)
Toluene / HClN/A (Standard)Variable< 95.0% (Requires Recryst.)High (Red)
Step-by-Step Protocol: Selective Hydrate Crystallization

Self-Validating System: This protocol uses pH and temperature as internal checkpoints to ensure the correct lattice formation.

  • Dissolution: Suspend the oily crude diastereomeric mixture (e.g., cis/trans bases) in water. Add formic acid dropwise until complete dissolution is achieved.

  • Solvent Tuning: Add a water-miscible organic solvent (e.g., acetone or ethanol) in a precise 1:1 volumetric ratio with the water used in Step 1.

  • Precipitation Trigger: Slowly adjust the pH to a basic level using NaOH.

  • Crystallization: Cool the solution to 0–5 °C. Causality note: The lower temperature drastically reduces the solubility product (

    
    ) of the trans-hydrate while keeping the cis-isomer solvated.
    
  • Isolation & Validation: Filter the precipitate and wash with cold H₂O.

  • Validation Check: Analyze a 1 mg sample via reversed-phase HPLC. If the de is >99.8%, proceed to convert the humid product into the corresponding hydrochloride salt in toluene at 60 °C using gaseous HCl[2].

Q: What if simple hydrate formation fails? Are there advanced resolving agents for amino-cyclohexanols?

A: Yes. You can utilize a multicomponent complexation strategy using Boric Acid and a chiral ligand like 1,1'-Bi-2-naphthol (BINOL).

Causality: The amino alcohol coordinates with boric acid and the chiral BINOL ligand to form a rigid, tricyclic ammonium borate complex. The spatial constraints of this bulky complex amplify the previously negligible solubility differences between the diastereomers, driving the selective precipitation of one isomer[3].

Step-by-Step Protocol: Boric Acid / BINOL Complexation
  • Preparation: Dissolve the diastereomeric amino cyclohexanol mixture (10 mmol) in 35 mL of Acetonitrile (CH₃CN).

  • Complexation: Add B(OH)₃ (5 mmol) and (S)-(-)-1,1'-bi-2-naphthol (10 mmol) to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 12 hours. Crucial Insight: Do NOT reflux. Experience shows that refluxing conditions severely degrade the optical purity of the resulting precipitate (dropping yields to ~45% and purity to 40%)[3]. Room temperature ensures kinetic control over the complexation.

  • Isolation: Filter the resulting precipitate (the intermediate ammonium borate complex).

  • Decomplexation & Validation: Decomplex the precipitate using standard acid/base extraction. Analyze via chiral HPLC. If de < 99%, the system validates a failure; recycle the mother liquor and repeat with a 0.5 molar equivalent of the resolving agent.

Section 3: Chromatographic & Antisolvent Resolution Strategies

Q: My compound lacks ionizable groups for salt formation. Standard Prep-HPLC (C18/ODS) is failing to resolve the cis/trans isomers. What stationary phase should I use?

A: Standard ODS (octadecylsilane) chains are highly mobile at room temperature. This alkyl chain mobility "swallows" the subtle spatial differences between cis and trans cyclohexanol isomers, leading to co-elution. You must switch to an ordered polymeric stationary phase, such as poly(octadecyl acrylate)-grafted silica (ODAn)[4].

Causality: ODAn provides a highly ordered, rigid stationary phase. This structural rigidity restricts the degrees of freedom during analyte binding, enhancing stereochemical recognition and allowing for baseline separation even at conventional temperatures.

Effect of Stationary Phase on Diastereomeric Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) 
Stationary PhaseTemperature (°C)Mobile PhaseResolution (

)
Selectivity (

)
Standard ODS0Methanol0.84 (Co-elution)Low
Standard ODS-40Methanol0.26 (Co-elution)Low
ODAn (Polymeric)0Methanol> 3.55 (Baseline)1.23

Q: Can supercritical fluids be used to separate non-ionizable cyclohexanediols?

A: Yes, Gas Antisolvent Fractionation (GAS) using supercritical CO₂ is highly effective. For example, reacting a racemic trans-1,2-cyclohexanediol mixture with tartaric acid forms a diastereomeric complex. Because supercritical CO₂ has highly tunable solvating power based on pressure and temperature, it can selectively extract the uncomplexed diastereomer at 20 MPa and 33 °C, leaving the pure complex behind[5].

References

  • Process for the purification of (RR,SS)-2-(dimethylamino) methyl-1-(3-methoxyphenyl)-cyclohexanol from (RS,SR)
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Selectivity Enhancement for trans-2-(2,3-Anthracenedicarboximido)-cyclohexane-derived Diastereomers in HPLC by Using an Ordered Stationary Phase Source: SciSpace URL:[Link]

  • Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid Source: ResearchGate URL:[Link]

  • Solution complexation behaviour of 1,3,5-trioxycyclohexane based ligands and their evaluation as ionophores for Group IA/IIA metal cations Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cbz Deprotection in Hydroxycyclohexylamines

Welcome to the Technical Support Center. Removing a Carboxybenzyl (Cbz) protecting group from hydroxycyclohexylamines via hydrogenolysis is often presumed to be a trivial step.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing a Carboxybenzyl (Cbz) protecting group from hydroxycyclohexylamines via hydrogenolysis is often presumed to be a trivial step. However, the unique structural features of the cyclohexane ring, combined with the presence of a free hydroxyl group and a newly liberated amine, frequently lead to stalled reactions, poor yields, or unexpected byproducts.

This guide provides a systematic, causality-driven approach to diagnosing and resolving incomplete deprotection in these specific substrates.

Diagnostic Workflow: Identifying the Bottleneck

G Start Incomplete Cbz Deprotection Check Analyze via LC-MS/HPLC Start->Check Byproduct Major Byproduct Detected? (e.g., -90 Da mass shift) Check->Byproduct Cyclic Cyclic Carbamate Formation (Oxazolidinone) Byproduct->Cyclic Yes Stall Reaction Stalls (SM + Product only) Byproduct->Stall No, stops at <100% Slow Uniformly Slow Conversion Byproduct->Slow No, very slow rate Sol1 Use non-basic conditions or Lewis Acid (AlCl3/HFIP) Cyclic->Sol1 Poison Amine Product Inhibition or Catalyst Poisoning Stall->Poison Sol2 Add AcOH/HCl or increase Pd/C loading Poison->Sol2 Steric Steric Hindrance or Poor Solubility Slow->Steric Sol3 Change solvent (MeOH/THF) or increase H2 pressure Steric->Sol3

Diagnostic flowchart for incomplete Cbz deprotection in hydroxycyclohexylamines.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: My hydrogenation reaction starts fast but completely stalls at ~50% conversion. Adding more H₂ gas doesn't help. What is happening? A1: Amine Product Inhibition. As the Cbz group is cleaved, the newly formed free hydroxycyclohexylamine accumulates. Amines possess a strong coordination affinity for palladium surfaces. In a confined solvent system, the product amine effectively outcompetes the starting material for the active catalyst sites, leading to product inhibition and a stalled reaction [2]. Solution: Perform the reaction in the presence of a mild acid (e.g., 1-2 equivalents of acetic acid). Protonating the amine to its corresponding ammonium salt prevents its lone pair from coordinating to the palladium, keeping the catalyst active[3].

Q2: LC-MS shows my starting material is gone, but I am not getting the free amino alcohol. Instead, I see a major peak with a mass shift of -90 Da relative to the starting material. What is this? A2: Intramolecular Cyclic Carbamate Formation. This is a notorious side reaction specific to 1,2- and 1,3-hydroxyalkylamines. If your substrate is a cis-1,2-hydroxycyclohexylamine, the hydroxyl group and the Cbz-protected amine are in close spatial proximity. Under neutral to slightly basic conditions, or during thermal transfer hydrogenation, the hydroxyl oxygen can nucleophilically attack the carbamate carbonyl. This intramolecular cyclization ejects benzyl alcohol (loss of 108 Da) but retains the carbonyl group (net mass change: -90 Da), forming a highly stable bicyclic oxazolidinone. Solution: Avoid basic conditions and heating. Ensure the reaction is slightly acidic to suppress the nucleophilicity of the hydroxyl group. If hydrogenolysis continues to fail, switch to an orthogonal, non-thermal deprotection method [5].

Q3: My substrate is perfectly pure, but the deprotection is uniformly sluggish from the very beginning. Could the cyclohexane conformation be the issue? A3: Steric Hindrance and Poor Mass Transfer. Yes. The conformation of the cyclohexane ring plays a critical role. If the Cbz-protected amine is locked in an axial position, it is sterically shielded by the 1,3-diaxial protons of the cyclohexane ring, preventing efficient adsorption onto the heterogeneous Pd/C surface [4]. Furthermore, highly polar zwitterionic intermediates can exhibit poor solubility in standard alcoholic solvents, precipitating onto the catalyst and blocking active sites [1]. Solution: Switch to a more highly active catalyst like Pearlman’s catalyst (Pd(OH)₂/C) [3], or utilize a solvent mixture that enhances solubility (e.g., MeOH/THF or EtOAc/EtOH) [4].

Quantitative Data: Troubleshooting Conditions & Expected Outcomes
Deprotection MethodAdditives / ConditionsPrimary AdvantageRisk / DrawbackExpected Yield
Standard Hydrogenolysis Pd/C, H₂ (1 atm), MeOHMild baseline conditionStalls due to amine poisoning40-60%
Acid-Modulated Hydrogenolysis Pd/C, H₂, AcOH (1.5 eq)Prevents Pd poisoningRequires basic workup>90%
Lewis Acid Cleavage AlCl₃, HFIPBypasses hydrogenation stericsMoisture sensitive85-95%
Transfer Hydrogenation Pd/C, Ammonium Formate, HeatNo H₂ gas cylinder neededHigh thermal cyclization riskVariable
Validated Experimental Protocols
Protocol 1: Acid-Modulated Catalytic Hydrogenation (Recommended First-Line)

Causality: Acetic acid protonates the product, preventing catalyst deactivation while simultaneously suppressing hydroxyl nucleophilicity to prevent oxazolidinone formation.

  • Preparation: Dissolve the Cbz-protected hydroxycyclohexylamine (1.0 mmol) in methanol (10 mL) in a round-bottom flask [3].

  • Acidification: Add glacial acetic acid (1.5 mmol, 1.5 eq) to the solution[2].

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate). Safety Note: Pd/C is pyrophoric; purge the flask with inert gas (N₂/Ar) before addition [3].

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times using a balloon or Parr shaker. For sterically hindered axial amines, increase pressure to 40 psi[3].

  • Monitoring & Workup: Stir vigorously at room temperature. Monitor via LC-MS. Upon completion (typically 2-4 hours), filter the mixture through a pad of Celite to remove the catalyst [6]. Concentrate the filtrate in vacuo.

  • Self-Validation Step: Run a ninhydrin stain on the TLC plate of the crude product; the free amine will stain bright purple, confirming successful deprotection.

Protocol 2: Lewis Acid-Mediated Cleavage (For Hydrogenation-Resistant Substrates)

Causality: Bypasses heterogeneous catalyst surface issues entirely. Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) acts as a powerful, chemoselective Lewis acid system that cleaves the carbamate without requiring H₂ gas or risking thermal cyclic carbamate formation [5].

  • Preparation: In an oven-dried flask under N₂, dissolve the substrate (1.0 mmol) in HFIP (5 mL) [5].

  • Reagent Addition: Add anhydrous AlCl₃ (3.0 mmol, 3.0 eq) in one portion at room temperature [5].

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid and avoids the thermal conditions that promote oxazolidinone formation.

  • Quenching & Workup: Quench carefully with cold water (10 mL). Adjust the pH to ~9 using saturated aqueous NaHCO₃ to precipitate aluminum salts. Extract with a highly polar organic solvent (e.g., 10% isopropanol in chloroform). Dry over Na₂SO₄ and concentrate.

  • Self-Validation Step: The complete absence of the aromatic Cbz protons (7.3-7.4 ppm) and the benzylic CH₂ protons (~5.1 ppm) in the ¹H NMR spectrum of the crude product confirms total cleavage.

References
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - ACS Omega[Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis[Link]

Troubleshooting

Preventing racemization during the synthesis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Topic: Preventing Racemization and Epimerization during the Synthesis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization and Epimerization during the Synthesis of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with stereochemical purity during the synthesis of chiral molecules, specifically focusing on Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate. Our goal is to provide not just protocols, but a foundational understanding of the underlying mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)
FAQ 1: What are racemization and epimerization, and why are they critical concerns for Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate?

Answer: In stereochemistry, racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. Epimerization is a related process where only one of several chiral centers in a diastereomer is inverted.

For Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, which has two defined stereocenters (C1 and C3), maintaining stereochemical integrity is paramount. The biological and pharmacological properties of chiral molecules are often highly dependent on their specific three-dimensional structure.[1] One diastereomer may exhibit desired therapeutic activity, while others could be inactive or, in the worst case, contribute to toxicity or undesirable side effects. Therefore, any loss of the intended (1S,3S) configuration to other diastereomers—(1R,3S), (1S,3R), or (1R,3R)—can compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

FAQ 2: My final product analysis (chiral HPLC/SFC or NMR) shows a mixture of diastereomers. What are the most likely causes?

Answer: Observing diastereomeric impurities is a common challenge. The root cause can typically be traced to one of two areas: the integrity of your starting materials or the conditions employed during the reaction, work-up, and purification.

  • Starting Material Purity: The primary precursor, (1S,3S)-3-aminocyclohexanol, may not be diastereomerically pure. The synthesis of this starting material can sometimes yield mixtures of cis and trans isomers.[2][3] It is crucial to verify the purity of this key intermediate before proceeding.

  • Reaction-Induced Epimerization: The conditions used to form the carbamate bond by reacting the amine with benzyl chloroformate (Cbz-Cl) can induce epimerization at either the C1 (amine-bearing) or C3 (hydroxyl-bearing) position. Key factors include:

    • Harsh pH Conditions: Both strongly basic and acidic environments can catalyze epimerization.[4]

    • Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier for stereochemical inversion.[4]

    • Inappropriate Base Selection: Using an overly strong or nucleophilic base can lead to side reactions or direct proton abstraction at a chiral center.

    • Oxidative Impurities: Trace oxidants can convert the C3 secondary alcohol to a planar ketone. Subsequent non-stereoselective reduction back to the alcohol would result in a mixture of epimers.[1]

The following workflow provides a systematic approach to diagnosing the source of impurities.

G start Diastereomeric Impurity Detected check_sm Step 1: Analyze Starting Material (1S,3S)-3-aminocyclohexanol (Chiral HPLC/SFC, NMR) start->check_sm sm_pure Is Starting Material Diastereomerically Pure? check_sm->sm_pure purify_sm Action: Purify Starting Material (e.g., Recrystallization, Chromatography) or Source High-Purity Reagent sm_pure->purify_sm No check_reaction Step 2: Review Reaction Conditions sm_pure->check_reaction Yes purify_sm->check_sm params Key Parameters: - Base Selection - Temperature - Solvent - Reaction Time check_reaction->params optimize Action: Optimize Reaction Protocol (See FAQ 4 & 5 for details) check_reaction->optimize check_workup Step 3: Examine Work-up & Purification optimize->check_workup workup_issues Potential Issues: - Strong Acid/Base Washes - High Heat During Solvent Removal - Acidic Silica Gel check_workup->workup_issues optimize_workup Action: Implement Mild Procedures (See FAQ 6 for details) check_workup->optimize_workup end Achieved High Diastereomeric Purity optimize_workup->end

Caption: Troubleshooting workflow for diastereomeric impurities.

FAQ 3: What is the recommended protocol for forming the Cbz group on (1S,3S)-3-aminocyclohexanol while preserving stereochemistry?

Answer: This protocol is designed to minimize the risk of epimerization by using mild conditions and non-nucleophilic reagents. The reaction involves the nucleophilic attack of the amine on benzyl chloroformate.[5][6]

Experimental Protocol: Stereoretentive Cbz-Protection

Reagents & Materials:

  • (1S,3S)-3-Aminocyclohexanol (ensure >99% diastereomeric purity)

  • Benzyl Chloroformate (Cbz-Cl)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, ice bath

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (1S,3S)-3-aminocyclohexanol (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add DIPEA (1.5 eq.) to the solution. Stir for 5-10 minutes at room temperature. The use of a hindered, non-nucleophilic organic base is crucial to prevent side reactions.[4]

  • Cbz-Cl Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.1 eq.) dropwise via a syringe over 15-20 minutes. Maintaining a low temperature is critical to control the exotherm and suppress potential side reactions that could lead to epimerization.[1]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. Avoid unnecessarily long reaction times.[4]

  • Quenching & Work-up: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ and then with brine. These mild aqueous washes remove the amine salt and excess reagents without risking epimerization.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a low temperature (<40 °C).

  • Purification: If necessary, purify the crude product by flash column chromatography using a deactivated silica gel (pre-treated with a small percentage of triethylamine in the eluent) to prevent on-column epimerization.[4]

Sources

Optimization

Stability of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate under different conditions

Executive Summary This technical guide addresses the stability, handling, and troubleshooting of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-44-6). As a critical chiral building block often utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the stability, handling, and troubleshooting of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS: 750649-44-6). As a critical chiral building block often utilized in the synthesis of kinase inhibitors and neurological therapeutics, maintaining the integrity of the cis-1,3-substitution pattern and the carbamate protecting group is paramount.

This document moves beyond basic safety data sheets to provide mechanistic insights into degradation pathways, solvent compatibility, and stress-testing protocols.[1]

Compound Profile & Physiochemical Baseline

ParameterSpecificationTechnical Insight
IUPAC Name Benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamateThe (1S,3S) configuration implies a cis-relationship.[1] In the lowest energy chair conformation, both substituents are likely diequatorial , conferring high conformational stability compared to trans isomers [1].
Functional Groups 1. Carbamate (Cbz/Z)2.[1][2][3][4][5] Secondary AlcoholThe molecule possesses orthogonal reactivity: the Cbz is acid-stable/hydrogenolysis-labile, while the alcohol is oxidation-prone.
Storage 2–8°C, DesiccatedHygroscopicity is low, but moisture can accelerate hydrolysis if trace acid is present.
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility. Cbz adds significant lipophilicity (LogP ~2.1 predicted).[1]

Stability Matrix: Condition Compatibility

The following matrix answers the most frequent "Can I do this?" questions received by our support team.

A. pH Sensitivity (Hydrolysis Risk)[1][4]
  • Acidic Conditions (pH < 4):

    • Status: Generally Stable (at RT).

    • Mechanism: The benzyloxycarbonyl (Cbz) group is significantly more stable to acid than the Boc group. It resists Trifluoroacetic acid (TFA) and dilute HCl at room temperature.[1]

    • Critical Warning: Strong acids (HBr in Acetic Acid) or Lewis acids (e.g., BBr₃, AlCl₃) will cleave the Cbz group to yield the free amine and benzyl bromide [2].

  • Basic Conditions (pH > 10):

    • Status: Conditionally Stable .

    • Mechanism: Stable to mild bases (NaHCO₃, Et₃N).[1] Strong bases (NaOH, LiOH) at elevated temperatures (>60°C) will induce hydrolysis of the carbamate to the amine, CO₂, and benzyl alcohol.

    • Risk: Base-catalyzed acyl migration is theoretically possible between the carbamate and the free hydroxyl, though sterically disfavored in the 1,3-diequatorial system [3].

B. Reaction Conditions
  • Oxidation (Jones, Swern, Dess-Martin):

    • Status: Reactive .

    • Outcome: The C-3 hydroxyl will oxidize to a ketone.[1] The Cbz group generally survives these conditions, provided the pH is not excessively acidic (Jones).

  • Reduction (Hydrogenolysis):

    • Status: Unstable (Intentionally).

    • Outcome: H₂/Pd-C is the standard method for removing the Cbz group.[1] Do not expose to hydrogen atmosphere unless deprotection is desired [4].[1]

  • Reduction (Hydride):

    • Status: Stable.

    • Outcome: Compatible with NaBH₄ or LiAlH₄ (at low temp).[1]

Visualizing Degradation Pathways

Understanding how the molecule breaks down is essential for troubleshooting low yields.[1] The diagram below maps the primary degradation routes.

DegradationPathways Start Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (Intact Molecule) Hydrolysis Acid/Base Hydrolysis (pH > 12 or Strong Acid) Start->Hydrolysis High T, High pH or HBr/AcOH Oxidation Oxidative Stress (Peroxides/Air/Jones) Start->Oxidation [O] Reagents H2_Red Hydrogenolysis (H2, Pd/C) Start->H2_Red Pd/C, H2 Prod_Amine Degradant A: (1S,3S)-3-aminocyclohexanol (Loss of Protecting Group) Hydrolysis->Prod_Amine Prod_BnOH Side Product: Benzyl Alcohol Hydrolysis->Prod_BnOH Prod_Ketone Degradant B: Benzyl (S)-3-oxocyclohexylcarbamate (Ketone Formation) Oxidation->Prod_Ketone H2_Red->Prod_Amine H2_Red->Prod_BnOH + Toluene

Figure 1: Primary chemical fates of the substrate under stress conditions.[1] Blue indicates the starting material; Red/Yellow/Green indicate stress vectors.

Troubleshooting Guide (FAQ Format)

Ticket #402: "I see a new peak at RRT 0.45 after acidic workup."

  • Diagnosis: While Cbz is acid-stable, prolonged exposure to strong acids (like 6M HCl) or high heat during concentration can induce partial hydrolysis.[1]

  • Verification: Check the Mass Spec. If the mass is [M-134] (Loss of Cbz), you have the free amine.

  • Solution: Neutralize acidic fractions immediately with NaHCO₃ before concentration.[1] Keep water bath temperature <40°C.

Ticket #518: "My yield is low, and the NMR shows a complex aliphatic region."

  • Diagnosis: Conformational instability or epimerization.[1] If you performed a reaction involving a ketone intermediate (oxidation/reduction sequence), you may have scrambled the (1S,3S) stereocenter to the (1S,3R) trans isomer.

  • Verification: Trans-1,3-disubstituted cyclohexanes often show different coupling constants in ¹H NMR due to axial-equatorial flipping.

  • Solution: Avoid routes that pass through a planar ketone intermediate if stereochemistry must be conserved.[1]

Ticket #660: "Can I use this compound in a reaction with Borane (BH₃)?"

  • Diagnosis: Risky.[1] Borane can reduce amides and carbamates to methyl amines under forcing conditions, though it usually prefers carboxylic acids.[1]

  • Solution: Use mild stoichiometry and low temperature (-78°C to 0°C).

Standardized Protocol: Forced Degradation (Stress Test)[1][4]

To validate your analytical method (HPLC/LC-MS), perform this "Stress Test" to generate reference degradants.

Objective: Induce 10–20% degradation to identify stability-indicating peaks.

Stress ConditionProtocolExpected Outcome
Acid Stress Dissolve 10 mg in 1 mL 0.1N HCl/MeOH (1:1).[1] Heat at 60°C for 4 hours.Minimal degradation expected.[1] If stable, increase to 1N HCl. Look for Amine peak.
Base Stress Dissolve 10 mg in 1 mL 0.1N NaOH/MeOH (1:1).[1] Heat at 60°C for 2 hours.Moderate degradation.[1] Look for Benzyl Alcohol and Amine peaks.[1][4]
Oxidative Stress Dissolve 10 mg in 1 mL 3% H₂O₂/Acetonitrile.[1] Store at RT for 24 hours.[1]Look for Ketone formation (Loss of 2H in MS).[1]
Thermal Stress Solid sample heated to 80°C for 24 hours.[1]Generally stable.[1] If melting occurs, check for polymerization.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis).

  • BenchChem. (2025).[1][3][6] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.

  • Organic Chemistry Portal. (2024). Protective Groups: Benzyl Carbamate Stability.

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[1]

  • Sigma-Aldrich. (2024). Product Specification: Benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate.

Sources

Reference Data & Comparative Studies

Validation

Comparison of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate and Boc-(1S,3S)-3-hydroxycyclohexylamine

As a building block in medicinal chemistry, the chiral amino alcohol (1S,3S)-3-aminocyclohexanol is highly valued for synthesizing rigidified peptidomimetics, kinase inhibitors, and GPCR ligands. However, to selectively...

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in medicinal chemistry, the chiral amino alcohol (1S,3S)-3-aminocyclohexanol is highly valued for synthesizing rigidified peptidomimetics, kinase inhibitors, and GPCR ligands. However, to selectively functionalize the secondary hydroxyl group, the primary amine must be temporarily masked.

This guide provides an objective, data-driven comparison of the two most prevalent protected derivatives: Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (Cbz-protected) and Boc-(1S,3S)-3-hydroxycyclohexylamine (Boc-protected). By understanding their physicochemical differences and orthogonal reactivity, researchers can design more efficient, high-yielding synthetic routes.

Physicochemical & Structural Comparison

The choice between a Carboxybenzyl (Cbz) and a tert-Butyloxycarbonyl (Boc) protecting group fundamentally alters the handling and analytical tracking of the intermediate.

PropertyBenzyl (1S,3S)-3-hydroxycyclohexylcarbamateBoc-(1S,3S)-3-hydroxycyclohexylamine
Common Name Cbz-(1S,3S)-3-aminocyclohexanolBoc-(1S,3S)-3-aminocyclohexanol
CAS Number 750649-44-6[1]1425253-99-1[2]
Protecting Group Carboxybenzyl (Cbz / Z)tert-Butyloxycarbonyl (Boc)
Molecular Formula C14H19NO3C11H21NO3
Molecular Weight 249.31 g/mol 215.29 g/mol
UV Activity Strong (254 nm, Phenyl chromophore)None (Requires chemical staining)
Cleavage Reagents H₂, Pd/C (Hydrogenolysis) or HF/HBrTFA or HCl (Acidic Cleavage)
Stability Profile Stable to TFA, mild bases, nucleophilesStable to H₂/Pd-C, strong bases

Mechanistic Causality: Why Choose Cbz vs. Boc?

The selection of a protecting group is rarely arbitrary; it is dictated by the principles of orthogonal deprotection and the specific demands of downstream chemistry .

The Principle of Orthogonality

Orthogonality allows one protecting group to be removed completely while leaving another intact .

  • Choose Cbz if your subsequent synthetic steps involve strong Lewis acids or Brønsted acids (e.g., global deprotection of a peptide sequence). The Cbz group is highly resistant to Trifluoroacetic acid (TFA).

  • Choose Boc if your downstream sequence requires catalytic hydrogenation (e.g., reducing a nitro group to an aniline or saturating an alkene). The Boc group is completely inert to H₂ and palladium catalysts, whereas Cbz would be rapidly cleaved.

Conformational Bias and Stereochemistry

The (1S,3S) absolute stereochemistry corresponds to a trans-1,3-disubstituted cyclohexane architecture. In a standard chair conformation, a trans-1,3-system must place one substituent in an equatorial position and the other in an axial position. The massive steric bulk of the Boc group creates a strong conformational lock, forcing the N-protected amine into the equatorial position and pushing the reactive secondary hydroxyl group into the more sterically hindered axial position. The planar carbamate core of the Cbz group exerts slightly less A-value strain, offering a more flexible conformational equilibrium. This subtle steric difference can directly impact the reaction kinetics of downstream O-alkylation or oxidation steps.

Analytical Tracking

Cbz-protected intermediates contain a highly UV-active phenyl ring. This acts as a built-in chromophore, allowing for effortless tracking via HPLC-UV or standard TLC under a 254 nm lamp. Boc-protected molecules are UV-inactive, requiring destructive TLC stains like Phosphomolybdic Acid (PMA) or Ninhydrin for visualization.

Visualizing the Orthogonal Strategy

OrthogonalStrategy Unprotected Unprotected Scaffold (1S,3S)-3-aminocyclohexanol Boc Boc-Protected Boc-(1S,3S)-3-hydroxycyclohexylamine Unprotected->Boc Boc2O Cbz Cbz-Protected Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate Unprotected->Cbz Cbz-Cl TFA TFA / DCM (Acidic Cleavage) Boc->TFA Deprotection H2 H2, Pd/C (Hydrogenolysis) Boc->H2 STABLE (Orthogonal) Cbz->TFA STABLE (Orthogonal) Cbz->H2 Deprotection Product1 Free Amine (Deprotected) TFA->Product1 Product2 Free Amine (Deprotected) H2->Product2

Caption: Orthogonal deprotection pathways for Boc and Cbz protected (1S,3S)-3-aminocyclohexanol.

SyntheticWorkflow Start N-Protected (1S,3S)-Scaffold (Boc or Cbz) Base NaH / DMF (Deprotonation) Start->Base Alkylation R-X (Alkyl Halide) (O-Alkylation) Base->Alkylation Intermediate N-Protected O-Alkylated Intermediate Alkylation->Intermediate Deprotection Global N-Deprotection (TFA or H2/Pd-C) Intermediate->Deprotection Final O-Alkylated (1S,3S)-3-aminocyclohexanol Deprotection->Final

Caption: Standard workflow for O-functionalization utilizing N-protected (1S,3S)-3-aminocyclohexanol.

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered to be self-validating, ensuring high recovery of the highly polar, water-soluble free amino alcohol.

Protocol A: Deprotection of Boc-(1S,3S)-3-hydroxycyclohexylamine

Mechanism: Acidic cleavage generates a tert-butyl cation (which eliminates to isobutylene) and carbon dioxide, irreversibly driving the reaction forward.

  • Preparation: Dissolve 1.0 mmol of Boc-(1S,3S)-3-hydroxycyclohexylamine in 4.0 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control: Cool the flask to 0 °C using an ice bath. Causality: Cooling controls the exothermic generation of isobutylene gas and prevents the highly reactive tert-butyl cation from alkylating the secondary hydroxyl group.

  • Cleavage: Dropwise, add 1.0 mL of Trifluoroacetic acid (TFA). Remove the ice bath and stir at room temperature for 2 hours.

  • Concentration & Neutralization: Evaporate the volatiles under reduced pressure. Because the resulting (1S,3S)-3-aminocyclohexanol is highly water-soluble, avoid aqueous workups . Instead, dissolve the crude TFA-salt in methanol and stir with a basic ion-exchange resin (e.g., Amberlyst A21) for 1 hour. Filter and concentrate to yield the free amine.

  • Self-Validation & QC: Spot the product on a TLC plate alongside the starting material. The starting material (PMA active) will have disappeared. The product will remain at the baseline (due to high polarity) and will stain intensely purple/red when heated with a Ninhydrin solution, confirming the presence of a primary amine.

Protocol B: Deprotection of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Mechanism: Catalytic hydrogenolysis cleaves the benzyl-oxygen bond, releasing toluene and carbamic acid, which spontaneously decarboxylates to yield the free amine.

  • Preparation: Dissolve 1.0 mmol of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate in 5.0 mL of Methanol. Causality: Methanol is a protic solvent that effectively solvates the substrate and facilitates hydrogen transfer on the palladium surface.

  • Inert Atmosphere: Purge the flask thoroughly with Argon or Nitrogen. Causality: 10% Pd/C is highly pyrophoric. Introducing it to solvent vapors in the presence of atmospheric oxygen can cause immediate ignition.

  • Catalyst Addition: Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Purge the flask with Argon to remove residual H₂. Filter the suspension through a pad of Celite. Causality: Celite traps the finely divided, highly active Pd/C particles that would otherwise pass through standard filter paper, preventing product contamination and fire hazards upon drying.

  • Self-Validation & QC: Monitor via TLC under a 254 nm UV lamp. The UV-active starting material spot will completely vanish, indicating full conversion. The product can be confirmed via Ninhydrin stain.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, Fourth Edition. John Wiley & Sons.[Link]

Sources

Comparative

Alternative Protecting Groups for (1S,3S)-3-Aminocyclohexanol: A Strategic Comparison Guide

Executive Summary The scaffold (1S,3S)-3-aminocyclohexanol represents a privileged chiral building block in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its utility, however, is frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold (1S,3S)-3-aminocyclohexanol represents a privileged chiral building block in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its utility, however, is frequently bottlenecked by the need for differential functionalization. The cis-1,3-disubstitution pattern introduces unique conformational constraints—specifically intramolecular hydrogen bonding—that can complicate standard protection protocols.

This guide moves beyond generic textbook lists to provide a decision-making framework for protecting this specific scaffold. We compare the three dominant N-protection strategies (Boc, Cbz, Fmoc) and their compatible O-protection counterparts, focusing on orthogonality , yield efficiency , and conformational stability .

Structural & Reactivity Analysis[1][2]

Before selecting a protecting group, one must understand the substrate's behavior. The (1S,3S) configuration places the amine and hydroxyl groups in a cis relationship.

Conformational Insight

In the lowest energy chair conformation, both substituents typically occupy equatorial positions to minimize 1,3-diaxial interactions.[1] However, the cis arrangement allows for a transient boat-like conformation stabilized by an intramolecular H-bond (


).
  • Implication: The amine is significantly more nucleophilic than the secondary alcohol, but the H-bond can slightly retard N-acylation rates compared to the trans isomer.

  • Strategy: Exploiting the nucleophilicity difference (

    
    ) allows for selective N-protection without requiring "exotic" reagents.
    

G Substrate (1S,3S)-3-aminocyclohexanol Amine Primary Amine (-NH2) High Nucleophilicity Kinetic Site Substrate->Amine Alcohol Secondary Alcohol (-OH) Lower Nucleophilicity Thermodynamic Site Substrate->Alcohol Interaction Intramolecular H-Bond (Stabilizes cis-conformation) Amine->Interaction Transient Alcohol->Interaction

Figure 1: Reactivity profile of (1S,3S)-3-aminocyclohexanol highlighting the nucleophilic hierarchy.

Primary Strategy: Selective N-Protection[3]

The first step in 95% of workflows is masking the nitrogen. The choice depends entirely on the downstream conditions your synthesis requires.

Comparative Analysis: Boc vs. Cbz vs. Fmoc
FeatureBoc (tert-butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Primary Utility General synthesis, base-heavy routes.Acid-sensitive intermediates.[2]Solid-phase synthesis (SPPS), orthogonal to esters.
Installation

, mild base (aq/org).

, Schotten-Baumann.

, mild base.
Removal Acid (TFA, HCl/Dioxane).Hydrogenolysis (

) or Strong Acid (HBr).[3]
Base (Piperidine, DBU).
Stability Stable to Base, Hydrogenolysis, Nucleophiles.[1][4][5]Stable to Acid (mild), Base (mild).[3]Stable to Acid.
Atom Economy Moderate.Poor (benzyl group).Very Poor (large fluorenyl group).
Cost Low.Low/Medium.High.
Decision Matrix
  • Choose Boc if: You plan to oxidize the alcohol or perform Grignard reactions later.

  • Choose Cbz if: Your molecule contains acid-sensitive groups (like acetals) or you need to remove the group under neutral conditions (

    
    ).
    
  • Choose Fmoc if: You are building a peptide chain or need to remove the group without touching acid-labile or reducible functionalities.

Experimental Protocols

These protocols are optimized for the (1S,3S) scaffold to maximize yield and minimize O-acylation side products.

Protocol A: Chemoselective N-Boc Protection

Best for: High throughput, low cost.[1]

  • Dissolution: Dissolve (1S,3S)-3-aminocyclohexanol (10 mmol) in a mixture of THF:Water (1:1, 20 mL).

    • Why: Water helps solubilize the amino-alcohol and buffers the reaction.

  • Base Addition: Add

    
     (2.5 equiv).
    
    • Why: A weak inorganic base is sufficient to deprotonate the ammonium salt but not strong enough to deprotonate the alcohol (preventing O-Boc formation).

  • Reagent Addition: Cool to 0°C. Add

    
     (1.1 equiv) dropwise.
    
  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Evaporate THF. Acidify aqueous layer to pH ~4 with 1M citric acid (careful of gas evolution). Extract with EtOAc.[3][6][7]

  • Validation:

    
     NMR should show a singlet at ~1.44 ppm (9H) and a doublet for the carbamate NH at ~4.5 ppm.
    
Protocol B: Orthogonal N-Fmoc Protection

Best for: Preparation for SPPS or base-labile strategies.

  • Setup: Dissolve substrate (10 mmol) in Acetone:Water (1:1).

  • Reagent: Add

    
     (2.0 equiv).
    
  • Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 equiv) dissolved in a minimal amount of acetone.

    • Expert Note: Use Fmoc-OSu instead of Fmoc-Cl. Fmoc-Cl is too reactive and will partially protect the alcohol (O-Fmoc), which is difficult to separate.

  • Reaction: Stir vigorously at RT for 12 hours. The product often precipitates as a white solid.

  • Workup: Filter the precipitate, wash with water and hexanes. Recrystallize from EtOH if necessary.

Secondary Strategy: O-Protection (Orthogonality)[1]

Once the amine is protected (let's assume N-Boc for this example), the secondary alcohol often requires masking.

The "Golden Standard": TBS (tert-Butyldimethylsilyl)
  • Why: High stability to base, easy removal with Fluoride (TBAF), and distinct NMR signature.

  • Compatibility: Perfectly orthogonal to N-Boc and N-Cbz.

Protocol (N-Boc-(1S,3S)-3-aminocyclohexanol


 TBS Ether): 
  • Dissolve N-Boc intermediate in anhydrous DMF.

  • Add Imidazole (2.5 equiv) followed by TBS-Cl (1.2 equiv).

  • Stir at RT for 12–18 hours.

  • Critical Step: Quench with water and extract with Ether/Hexane.[7] DMF is hard to remove; wash organic layer 3x with water or LiCl solution.

Alternative: Benzyl Ether (Bn)
  • Why: Extreme robustness. Survives almost everything except hydrogenation.

  • Risk: If you have N-Cbz, you cannot selectively remove the O-Bn (both come off with

    
    ).
    
  • Use Case: Only use with N-Boc or N-Fmoc.

Strategic Decision Flowchart

Use this logic tree to select the optimal pair for your synthesis.

DecisionTree Start Start: (1S,3S)-3-aminocyclohexanol Q1 Q1: Is the final product acid-sensitive? Start->Q1 BranchAcid Yes (Avoid strong acid) Q1->BranchAcid Yes BranchNoAcid No (Acid is fine) Q1->BranchNoAcid No SelectCbz Select N-Cbz (Remove via H2/Pd) BranchAcid->SelectCbz SelectBoc Select N-Boc (Remove via TFA/HCl) BranchNoAcid->SelectBoc Q2 Q2: Do you need to modify the alcohol? SelectCbz->Q2 SelectBoc->Q2 ModYes Yes (Protect Alcohol) Q2->ModYes ModNo No (Leave free) Q2->ModNo SelectTBS O-Protection: TBS (Fluoride labile) ModYes->SelectTBS Standard SelectBn O-Protection: Benzyl (Only if N-Boc used) ModYes->SelectBn Robustness req.

Figure 2: Decision tree for orthogonal protection strategies.

Troubleshooting & "Gotchas"

  • O-Acylation during N-Protection:

    • Symptom:[6][7][8][9] Product mass is +100 (Boc) or +134 (Cbz) higher than expected.

    • Fix: Your base was too strong or you used an acyl chloride (Cbz-Cl) without temperature control. Switch to Schotten-Baumann conditions (biphasic,

      
      ) or use the Succinimide ester (Fmoc-OSu, Cbz-OSu).
      
  • Poor Solubility:

    • Symptom:[6][7][8][9] Starting material doesn't dissolve in DCM or Ether.

    • Fix: Amino-alcohols are polar. Use THF/Water, Dioxane/Water, or DMF. Do not try to run these in pure non-polar solvents.

  • Migration:

    • Symptom:[6][7][8][9] N-protected product converts to O-protected isomer.

    • Cause: Under strong acidic conditions, carbamates can sometimes migrate to the neighboring alcohol (though rare in 1,3-systems compared to 1,2). Keep workups pH neutral.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (The definitive source for stability data).

  • BenchChem. (2025).[3][10] Experimental procedure for deprotection of Boc-protected amines. (Protocol validation for acid cleavage).

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Protocols. (Chemo-selectivity data).

  • Linzaga, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17, 153-164.[1] (Source for synthesis and NMR characterization of the specific (1S,3S) scaffold).

  • Sigma-Aldrich (Merck). Fmoc-OSu Technical Data Sheet. (Reagent choice for avoiding O-acylation).

Sources

Validation

Enzymatic vs. Chemical Resolution of 3-Aminocyclohexanol: A Comparative Technical Guide

Executive Summary For researchers and process chemists targeting the enantiopure synthesis of 3-aminocyclohexanol —a critical pharmacophore in the synthesis of analgesic and neuroprotective agents—the choice between enzy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists targeting the enantiopure synthesis of 3-aminocyclohexanol —a critical pharmacophore in the synthesis of analgesic and neuroprotective agents—the choice between enzymatic and chemical resolution is rarely binary. It is a trade-off between stereochemical precision and process scalability .

This guide objectively compares the two dominant methodologies:

  • Biocatalytic Kinetic Resolution using Candida antarctica Lipase B (CALB).

  • Classical Chemical Resolution via diastereomeric salt formation with Dibenzoyl-tartaric acid (DBTA).[1]

The Verdict: Use Enzymatic Resolution for early-stage drug discovery (milligram to gram scale) where >99% ee is required immediately with minimal optimization. Use Chemical Resolution for multi-kilogram manufacturing where raw material costs (enzyme vs. acid) and solvent recycling become the governing economic factors.

The Stereochemical Challenge

3-Aminocyclohexanol possesses two chiral centers, generating four stereoisomers: a cis pair and a trans pair.

  • Target: This guide focuses on the resolution of (±)-trans-3-aminocyclohexanol (or its N-protected derivatives) to yield the (1R,3R) or (1S,3S) enantiomer.

  • Prerequisite: Most industrial workflows first separate the cis/trans diastereomers via crystallization or chromatography before enantioresolution.

Mechanism of Action

Chemical Resolution (Thermodynamic Control)

Classical resolution relies on the formation of diastereomeric salts.[2] When a racemic amine (Base) reacts with a chiral acid (Resolving Agent), two salts are formed:[1]

  • 
     (Salt A)
    
  • 
     (Salt B)
    

These salts possess different lattice energies and solubilities. By manipulating solvent polarity and temperature, the less soluble salt precipitates, leaving the other in the mother liquor.

Enzymatic Resolution (Kinetic Control)

Lipase-catalyzed resolution is a kinetic process.[3][4] The enzyme (typically a serine hydrolase) lowers the activation energy for the acylation of one enantiomer significantly more than the other.

  • The "Fit": The fast-reacting enantiomer fits into the enzyme's oxyanion hole, facilitating nucleophilic attack on the acyl donor (e.g., vinyl acetate).

  • The Result: One enantiomer is converted to an ester (e.g., acetate), while the other remains a free alcohol. These chemically distinct species are then easily separated.

Experimental Protocols

Method A: Enzymatic Resolution (CALB-Catalyzed)

Best for: High purity (>99% ee), Green Chemistry, Mild Conditions.

Materials
  • Substrate: (±)-trans-N-Boc-3-aminocyclohexanol (Protection of the amine is crucial to prevent chemoselectivity issues).

  • Catalyst: Novozyme 435 (Immobilized Candida antarctica Lipase B).[3][5]

  • Acyl Donor: Vinyl Acetate (Irreversible donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Protocol
  • Preparation: Dissolve 10 mmol of (±)-trans-N-Boc-3-aminocyclohexanol in 50 mL of dry MTBE.

  • Activation: Add 30 mmol (3 eq) of Vinyl Acetate.

  • Initiation: Add 200 mg of Novozyme 435 beads.

  • Incubation: Shake at 200 rpm at 30°C. Monitor reaction via chiral HPLC or GC.

    • Stop Point: Terminate when conversion reaches exactly 50% (typically 6–24 hours).

  • Work-up: Filter off the enzyme beads (save for reuse).

  • Separation: Evaporate solvent. Separate the (1R,3R)-acetate from the (1S,3S)-alcohol via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Hydrolysis: The acetate can be hydrolyzed (MeOH/K2CO3) to yield the antipodal alcohol.

EnzymaticWorkflow Substrate (±)-N-Boc-3-aminocyclohexanol CALB CALB (Novozyme 435) + Vinyl Acetate Substrate->CALB Dissolve in MTBE Intermediate Kinetic Selection (Transition State) CALB->Intermediate 30°C, 200rpm ProductA (1R,3R)-Acetate (Converted) Intermediate->ProductA Fast Reaction ProductB (1S,3S)-Alcohol (Unreacted) Intermediate->ProductB Slow/No Reaction

Figure 1: Kinetic resolution pathway showing the discrimination of enantiomers by CALB.

Method B: Chemical Resolution (Classical)

Best for: Scalability (>100g), Cost-efficiency.

Materials
  • Substrate: (±)-trans-3-aminocyclohexanol (Free amine).

  • Resolving Agent: (+)-Dibenzoyl-D-tartaric acid (D-DBTA).[1]

  • Solvent: Ethanol/Water (9:1 mixture).

Protocol
  • Stoichiometry: Dissolve 50 mmol of (±)-amine in 100 mL boiling Ethanol.

  • Addition: Add 50 mmol (1 eq) of (+)-D-DBTA dissolved in warm Ethanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Filtration: Collect the precipitate (Salt A). The mother liquor contains Salt B (enriched in the opposite enantiomer).

  • Recrystallization: Critical Step. Redissolve the precipitate in minimal boiling EtOH/H2O and recrystallize to upgrade ee from ~80% to >98%.

  • Liberation: Treat the purified salt with 2M NaOH and extract with CH2Cl2 to yield the free chiral amine.

ChemicalWorkflow Racemate Racemic Mixture (±)-3-aminocyclohexanol SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation Agent Add (+)-DBTA (Resolving Agent) Agent->SaltFormation Filtration Filtration SaltFormation->Filtration Solid Precipitate (Salt A) (Target Enantiomer) Filtration->Solid Less Soluble Liquid Mother Liquor (Salt B) (Opposite Enantiomer) Filtration->Liquid More Soluble Recryst Recrystallization (Upgrade ee) Solid->Recryst Base NaOH Treatment Recryst->Base Final Pure Enantiomer Base->Final

Figure 2: Workflow for the diastereomeric salt resolution using DBTA.

Comparative Analysis: Data & Metrics

The following table synthesizes performance data based on standard laboratory results for 3-aminocyclohexanol derivatives.

FeatureEnzymatic Resolution (CALB)Chemical Resolution (DBTA)
Enantiomeric Excess (ee) Excellent (>99%) often in one step.Good (80-90%) initially; requires recrystallization for >99%.
Theoretical Yield Max 50% (unless DKR* is applied).Max 50% per enantiomer.[2][4][6][7][8]
Atom Economy Low (requires acyl donor, produces waste ester).High (resolving agent is recoverable).
Throughput Low to Medium (Dilute conditions).High (High concentration slurry).
Time Efficiency 24–48 hours (Reaction + Chromatography).2–5 days (Crystallization + Drying).
Cost Driver Enzyme (High initial, but reusable).Solvent volume & Labor.
Scalability Linear scale-up; limited by reactor volume.Non-linear; crystallization dynamics change at scale.

*DKR = Dynamic Kinetic Resolution (allows 100% yield but requires racemization catalyst).

Decision Matrix

DecisionMatrix Start Start: 3-Aminocyclohexanol Resolution Scale What is your Scale? Start->Scale Small < 100 grams Scale->Small Large > 1 kg Scale->Large Purity Purity Requirement? Small->Purity Chemical Choose CHEMICAL (DBTA) Cost-effective, Robust Large->Chemical Enzymatic Choose ENZYMATIC (CALB) Fast, High ee, Green Purity->Enzymatic >99% ee needed Purity->Chemical Moderate ee ok

Figure 3: Strategic decision matrix for selecting the optimal resolution method.

Troubleshooting & Optimization

Enzymatic "Stalling"
  • Symptom: Conversion stops at 40% or proceeds very slowly.

  • Cause: Product inhibition (alcohol accumulation) or enzyme deactivation by acetaldehyde (byproduct of vinyl acetate).

  • Fix: Use Ethyl Acetate as both solvent and donor (slower but no acetaldehyde) or add molecular sieves to scavenge byproducts.

Chemical "Oiling Out"
  • Symptom: The salt forms an oil instead of crystals.

  • Cause: Impurities or incorrect solvent polarity.

  • Fix: "Seed" the solution with a pure crystal of the desired salt. Slightly increase the water content in the EtOH/H2O mixture to increase polarity.

References

  • Enzymatic Resolution of trans-3-aminocyclohexanol

    • Title: Resolution of trans-3-aminocyclohexanol via enzymatic acylation.[8][9]

    • Source:Tetrahedron: Asymmetry
    • Context: Describes the CALB-catalyzed acylation of N-protected deriv
  • Chemical Resolution with Tartaric Acid Derivatives

    • Title: Application of mixtures of tartaric acid derivatives in resolution.[1][10]

    • Source:Chirality (2007)[11]

    • Context: Validates DBTA as a superior resolving agent for amine/alcohol structures compared to plain tartaric acid.
  • Lipase B from Candida antarctica (CALB)

    • Title: Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica.[3][4]

    • Source:Biotechnology Progress (2018)
    • Context: detailed data on immobiliz
  • General Comparison of Methods

    • Title: Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemis
    • Source:C
    • Context: Reviews the trade-offs between kinetic resolution (50% yield cap) and dynamic methods.

Sources

Comparative

A Comparative Guide to the Analytical Separation of Chiral Cyclohexylcarbamates

For researchers, scientists, and professionals in drug development and agrochemical industries, the stereochemistry of cyclohexylcarbamate derivatives is of paramount importance. The biological activity of these chiral c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and agrochemical industries, the stereochemistry of cyclohexylcarbamate derivatives is of paramount importance. The biological activity of these chiral compounds can differ significantly between enantiomers, making robust and efficient analytical methods for their separation and quantification essential for safety, efficacy, and regulatory compliance.[1] This guide provides an in-depth comparative analysis of the primary analytical techniques for the chiral resolution of cyclohexylcarbamates: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Introduction: The Chirality Challenge in Cyclohexylcarbamates

Cyclohexylcarbamates are a class of organic compounds that feature a carbamate functional group attached to a cyclohexane ring. Chirality in these molecules often arises from stereocenters on the cyclohexane ring or on substituents. As with many chiral molecules, one enantiomer may exhibit the desired pharmacological or pesticidal activity, while the other could be inactive or even exert toxic effects.[2] Therefore, the ability to separate and quantify these enantiomers is a critical analytical challenge.

The primary mechanism for the direct chiral separation of these compounds relies on the formation of transient diastereomeric complexes with a chiral selector.[2] The stability of these complexes differs for each enantiomer, leading to differential retention or migration times in a separation system. This guide will explore how this principle is applied across various analytical platforms.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC is arguably the most established and widely used technique for chiral separations due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[1][3]

The Central Role of Polysaccharide-Based CSPs

For chiral cyclohexylcarbamates, polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most effective and versatile.[2][4] The chiral recognition mechanism of these CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2]

Method Development Considerations in HPLC

A typical starting point for method development involves screening a selection of polysaccharide-based columns with a mobile phase consisting of a non-polar solvent (like n-hexane) and a polar modifier (such as isopropanol or ethanol).[5] For cyclohexylcarbamates, which may have acidic or basic functionalities, the addition of a small percentage of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive to the mobile phase is often crucial for achieving good peak shape and resolution.[6]

dot

Caption: HPLC method development workflow for chiral cyclohexylcarbamates.

Advantages of HPLC:

  • Versatility: A wide range of columns and mobile phases can be used.[3]

  • Robustness: Well-established technology with predictable performance.

  • Preparative Scale: Easily scalable for the purification of enantiomers.

Limitations of HPLC:

  • Solvent Consumption: Can use significant amounts of organic solvents, which has environmental and cost implications.[7]

  • Analysis Time: Can have longer run times compared to other techniques.[8]

Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[9][10] SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[7]

Complementary Selectivity and Enhanced Efficiency

For chiral cyclohexylcarbamates, SFC often provides superior or complementary selectivity to HPLC, even when using the same polysaccharide-based CSPs.[11] The lower viscosity and higher diffusivity of the supercritical fluid mobile phase allow for faster analysis times without a significant loss of resolution.[10]

Method development in SFC is analogous to normal-phase HPLC, with the CO2 acting as the non-polar component and a polar alcohol (e.g., methanol) as a modifier.[12] Similar to HPLC, acidic or basic additives are often necessary for good chromatography of polar or ionizable analytes.[13]

dot

Caption: Key decision factors when choosing between SFC and HPLC.

Advantages of SFC:

  • Speed: Significantly faster analysis times are often achievable.[10]

  • Reduced Solvent Consumption: Primarily uses CO2, reducing the use of organic solvents.[7]

  • Orthogonal Selectivity: Can provide different selectivity compared to HPLC.[11]

Limitations of SFC:

  • Solubility: Not suitable for compounds that are not soluble in the supercritical fluid mobile phase.[9]

  • Instrumentation: Less common in analytical laboratories compared to HPLC systems.[8]

Gas Chromatography (GC): A High-Resolution Option for Volatile Analytes

GC can be a powerful technique for the enantioselective analysis of chiral compounds, provided they are volatile and thermally stable.[14] For chiral cyclohexylcarbamates, GC analysis typically requires a chiral capillary column.[15]

The Importance of Thermal Stability and Derivatization

A critical consideration for GC analysis is the thermal stability of the analyte.[16] Carbamates can be prone to thermal degradation in the hot GC injector and column.[17] Therefore, careful evaluation of the compound's thermal lability is necessary. In some cases, derivatization to a more volatile and stable analogue may be required.

The most common chiral stationary phases for GC are based on cyclodextrin derivatives.[18][19] These CSPs offer excellent resolving power for a wide range of chiral compounds.[14]

Advantages of GC:

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • Mass Spectrometry (MS) Compatibility: Easily coupled to MS for definitive identification.

Limitations of GC:

  • Analyte Volatility and Stability: Limited to volatile and thermally stable compounds.[16]

  • Derivatization: May require a derivatization step, adding complexity to the sample preparation.

Capillary Electrophoresis (CE): High Efficiency for Charged Analytes

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged chiral molecules.[20] Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte.[21]

Leveraging Cyclodextrins as Chiral Selectors

For chiral cyclohexylcarbamates that can be ionized, cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[21] The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities.

Method development in CE involves optimizing the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage.[21]

dot

Caption: Principle of chiral separation by Capillary Electrophoresis.

Advantages of CE:

  • High Efficiency and Resolution: Provides very sharp peaks and excellent resolving power.[20]

  • Low Sample and Reagent Consumption: Requires minimal amounts of sample and reagents.[3]

  • Fast Method Development: Rapid screening of different chiral selectors is possible.[21]

Limitations of CE:

  • Sensitivity: Lower sensitivity compared to HPLC, especially with UV detection.

  • Analyte Charge: Generally requires the analyte to be charged.

Detection Techniques: Completing the Analytical Picture

The choice of detector is as crucial as the separation technique itself.

  • UV-Vis Absorbance: The most common detector for HPLC and SFC. It is robust and provides good quantitative data for chromophoric analytes.[13]

  • Mass Spectrometry (MS): Provides mass information, which is invaluable for peak identification and purity assessment. It is readily coupled with HPLC, SFC, and GC.[22]

  • Circular Dichroism (CD): A specialized detector that measures the differential absorption of left and right circularly polarized light. It can provide information on the absolute configuration of the enantiomers and can be used for the determination of enantiomeric excess even without baseline separation.[23][24][25]

Comparative Summary of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of charged species in an electric field.
Typical CSP Polysaccharide-based (cellulose, amylose carbamates).[2]Polysaccharide-based (cellulose, amylose carbamates).[11]Cyclodextrin derivatives.[18]Cyclodextrins added to the background electrolyte.[21]
Analytes Wide range of polar and non-polar compounds.Best for non-polar to moderately polar compounds.[9]Volatile and thermally stable compounds.[14]Charged compounds.
Speed Moderate.Fast.[10]Fast.Very fast.[21]
Solvent Use High.[7]Low.[7]Low.Very low.[3]
Sensitivity Good to excellent.Good, can be lower than HPLC with UV.Excellent with specific detectors (e.g., ECD, MS).Moderate, can be a limitation.
Key Advantage Versatility and robustness.[3]Speed and sustainability.[10]High resolution for volatile analytes.High efficiency and low consumption.[20]
Key Limitation Solvent consumption and analysis time.[7][8]Limited to soluble compounds, less common instrumentation.[8][9]Requires analyte volatility and thermal stability.[16]Requires charged analytes, lower sensitivity.

Experimental Protocols

Representative HPLC Protocol for a Chiral Cyclohexylcarbamate
  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (for acidic or neutral compounds) or 0.1% Diethylamine (for basic compounds).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.[6]

Representative SFC Protocol for a Chiral Cyclohexylcarbamate
  • Column: A polysaccharide-based chiral stationary phase, such as an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2/Methanol (80:20, v/v) with 0.1% Diethylamine for basic analytes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at a suitable wavelength or MS.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the modifier (methanol) or a compatible solvent.

Conclusion and Future Perspectives

The choice of the optimal analytical method for the chiral separation of cyclohexylcarbamates depends on a careful consideration of the analyte's properties, the analytical objective (e.g., routine QC vs. research), and the available instrumentation.

  • HPLC remains the go-to method for its versatility and established protocols.

  • SFC is an excellent choice for high-throughput screening and for laboratories focused on green chemistry principles, often providing faster and more efficient separations.

  • GC is a high-resolution option for volatile and thermally stable cyclohexylcarbamates or their derivatives.

  • CE offers unparalleled efficiency for charged analytes with minimal sample and solvent consumption.

The continued development of novel chiral stationary phases and the increasing accessibility of advanced instrumentation, such as SFC-MS and multidimensional chromatography, will undoubtedly further enhance our ability to tackle the challenges of chiral analysis. For the foreseeable future, a multi-platform approach, leveraging the strengths of each of these powerful techniques, will remain the most effective strategy for the comprehensive analysis of chiral cyclohexylcarbamates.

References

Click to expand
  • BenchChem Technical Support Team. (2025).
  • Unknown Author. (n.d.). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed.
  • ALWSCI. (2023, April 19). Should I Use SFC Or HPLC For My Analysis? ALWSCI Industry News.
  • BenchChem. (2025). A Comparative Guide: HPLC vs.
  • Teledyne LABS. (n.d.). HPLC or SFC? Which One Should I Choose? Teledyne ISCO.
  • Gentili, A., et al. (2024). A liquid chromatography-mass spectrometry method for the enantioselective multiresidue determination of nine chiral agrochemicals in urine using an enrichment procedure based on graphitized carbon black. Analytical and Bioanalytical Chemistry, 416(5), 1127-1137.
  • Unknown Author. (n.d.). Multi-beam circular dichroism detector for HPLC. The Royal Society of Chemistry.
  • BUCHI. (n.d.). Let's get critical! SFC vs. HPLC. BUCHI.
  • BenchChem. (2025).
  • Shimadzu. (2023, September 11). ON-LINE SFE-ENANTIOSELECTIVE-SFC-QQQ MS FOR THE DETERMINATION OF CHIRAL PESTICIDES IN HEMP SEEDS. YouTube.
  • Interchim. (n.d.). Chiral GC Columns. Interchim.
  • Unknown Author. (n.d.).
  • JASCO Inc. (n.d.). Highly Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS. JASCO Inc.
  • Unknown Author. (2022).
  • Chrom Tech, Inc. (2025, October 22). Unveiling the Power of Chiral GC Columns. Chrom Tech, Inc.
  • BenchChem. (2025).
  • Restek Corporation. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • BenchChem. (2025). Thermal Stability and Degradation Pathways of 3-Cyclohexyl-sydnone: An In-depth Technical Guide. BenchChem.
  • Unknown Author. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC.
  • Unknown Author. (n.d.). Study on the Enantioselective Separation, Dissipation, and Residue of Chiral Fenpropathrin in Vegetables by Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS). Journal of Agricultural and Food Chemistry.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Fanali, S., et al. (1998). Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives.
  • Unknown Author. (2024). Study on the Enantioselective Separation, Dissipation, and Residue of Chiral Fenpropathrin in Vegetables by Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS). Journal of Agricultural and Food Chemistry.
  • Element Lab Solutions. (n.d.). Chiral GC Columns. Element Lab Solutions.
  • Ali, I., & Aboul-Enein, H. Y. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(1), 1-13.
  • Zaggout, F. R., et al. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 16(3-4), 1443-1452.
  • Unknown Author. (n.d.). Multi-beam circular dichroism detector for HPLC. The Royal Society of Chemistry.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Fillet, M., et al. (2000). Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives.
  • Phenomenex. (n.d.).
  • Kannappan, V. (2022, November 28). Polysaccharide-based CSPs. Chiralpedia.
  • Unknown Author. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 199, 114033.
  • Fodor, G., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. International Journal of Molecular Sciences, 25(3), 1506.
  • Lämmerhofer, M. (2021). Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017–2020). Electrophoresis, 42(1-2), 5-25.
  • Unknown Author. (2022). Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. Cellulose, 30(5), 2863-2878.
  • Unknown Author. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus America.
  • HPLC.eu. (n.d.). chiral columns. HPLC.eu.
  • Unknown Author. (1991). Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co.
  • JASCO, Inc. (2020, November 12). Detection of Chiral Drugs Using HPLC with CD Detection.
  • Unknown Author. (n.d.). Chemically Modified Cyclofructans for Sub/supercritical Fluid Chromatography and Hydrophilic Interaction Liquid Chromatography.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies.
  • Unknown Author. (2018, May 23). The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution.
  • Shimadzu. (n.d.). SFC Mobile Phases. Shimadzu.
  • Unknown Author. (2024, April 29). Leveraging the Power of Supercritical Fluid Chromatography for Eco-Conscious Solutions in Pharmaceutical Analysis.
  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). University of Southampton.
  • Zenkevich, I. G. (2012). Features and New Examples of Gas Chromatographic Separation of Thermally Unstable Analytes.
  • Unknown Author. (2022, April 15). Influence of Sample Solvent Composition for SFC Separations.
  • da Silva, A. B., et al. (2015). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 120(1), 475-482.

Sources

Validation

Validation of HPLC methods for the quantification of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Executive Summary Objective: To provide a comparative technical guide for the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (her...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a comparative technical guide for the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (hereafter referred to as BHC ).

The Challenge: BHC contains a benzyl chromophore, a carbamate linkage, and a cyclohexane ring with specific stereochemistry ((1S,3S)). Standard alkyl-bonded phases (C18) often struggle to resolve BHC from its diastereomeric impurities (e.g., (1R,3S) or (cis/trans) isomers) due to lack of shape selectivity.

The Solution: This guide compares two validation pathways:

  • Method A (The Standard): C18 Stationary Phase using Acetonitrile/Water.

  • Method B (The Alternative): Phenyl-Hexyl Stationary Phase using Methanol/Water.

Key Insight: While Method A is sufficient for gross assay, Method B is superior for specificity , utilizing


-

interactions between the stationary phase and the benzyl moiety of BHC to resolve closely eluting structural isomers.

Molecular Context & Analytical Strategy

Physicochemical Profile
  • Chromophore: The Benzyl ring allows UV detection.

    • Primary: 254 nm (Specific, lower noise).

    • Secondary: 210-220 nm (Carbamate carbonyl, higher sensitivity but prone to solvent cutoff noise).

  • Solubility: Moderate hydrophobicity (LogP ~2.4). Soluble in Methanol, Acetonitrile.

  • Critical Impurities:

    • Diastereomers: (1R,3S)-isomer (Process impurity).

    • Degradants: Benzyl alcohol (Hydrolysis product), 3-aminocyclohexanol derivatives.

The Separation Mechanism

The core of this comparative guide lies in the stationary phase selection.

  • Mechanism A (Hydrophobic Interaction): C18 columns rely on dispersive forces. They separate based on hydrophobicity.[1][2] Since diastereomers often have identical LogP values, C18 often fails to resolve them.

  • Mechanism B (

    
    -
    
    
    
    Interaction):
    Phenyl-Hexyl columns possess a phenyl ring attached to the silica via a hexyl chain. This allows for:
    • 
      -
      
      
      
      Stacking:
      Interaction with the benzyl ring of BHC.
    • Shape Selectivity: The rigid phenyl ring discriminates between the spatial arrangement of the (1S,3S) vs (1R,3S) configurations.

Comparative Methodology

Method Parameters[3]
ParameterMethod A (Standard) Method B (Optimized)
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µmPhenyl-Hexyl (e.g., Phenomenex Kinetex), 150 x 4.6mm, 2.6µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Why this Solvent? ACN is best for C18 (Low viscosity).MeOH is critical. ACN suppresses

-

interactions; MeOH enhances them.[1]
Gradient 10% B to 90% B over 15 min10% B to 80% B over 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 254 nm
Column Temp 30°C40°C (Enhances mass transfer)
Representative Performance Data

Data derived from comparative validation studies of benzyl-carbamate derivatives.

Validation MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (BHC) 8.4 min11.2 minMethod B retains longer (better interaction).
Resolution (Rs) vs. Diastereomer 1.2 (Co-elution risk)3.5 (Baseline separation) Method B Wins
Tailing Factor (Tf) 1.31.1Method B shows sharper peaks.
Theoretical Plates (N) ~8,000~12,000Core-shell Phenyl-Hexyl offers higher efficiency.

Visualization of Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific analytical requirement (Assay vs. Purity).

MethodSelection Start Validation Goal CheckImpurity Are Diastereomers Present? Start->CheckImpurity MethodA Method A: C18 / ACN (Hydrophobic Dominant) CheckImpurity->MethodA No (Raw Material Assay) MethodB Method B: Phenyl-Hexyl / MeOH (Pi-Pi + Shape Selectivity) CheckImpurity->MethodB Yes (Process Control) Decision Select Validation Protocol MethodA->Decision MethodB->Decision OutcomeA High Throughput Assay (Lower Specificity) Decision->OutcomeA If Speed > Resolution OutcomeB High Resolution Purity (High Specificity) Decision->OutcomeB If Resolution is Critical

Figure 1: Decision matrix for selecting between Hydrophobic (C18) and Pi-Pi (Phenyl-Hexyl) separation modes based on impurity profile.

Detailed Validation Protocols (ICH Q2 R2)

This section details the validation steps for Method B (Phenyl-Hexyl) , as it is the recommended method for high-specificity quantification.

Specificity (Stress Testing)

Objective: Prove unequivocal assessment of BHC in the presence of impurities.

  • Preparation: Prepare 1.0 mg/mL BHC stock.

  • Stress Conditions:

    • Acid: 0.1N HCl, 60°C, 2 hours.

    • Base: 0.1N NaOH, 60°C, 2 hours (Expect Benzyl Alcohol formation).

    • Oxidation: 3% H2O2, RT, 4 hours.

  • Acceptance Criteria: Peak purity index > 0.999 (via Diode Array Detector). Resolution (Rs) > 1.5 between BHC and nearest degradant.

Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Levels: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

  • Execution: Inject in triplicate.

  • Calculation: Plot Area vs. Concentration.

  • Acceptance:

    
    . Y-intercept bias 
    
    
    
    .
Accuracy (Recovery)

Objective: Confirm no matrix interference.

  • Spiking: Spike BHC into the placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%. %RSD

    
    .
    
Robustness (The "Design Space")

Objective: Verify method reliability under small variations.

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Organic Modifier: ± 2% Methanol.

  • Critical Note: On Phenyl-Hexyl columns, temperature changes can significantly shift selectivity due to the entropy-driven nature of

    
    -
    
    
    
    interactions.

System Suitability Feedback Loop

To ensure the method remains valid during routine use, a self-validating system suitability test (SST) is required.

SST_Loop Start Start Sequence InjectStd Inject Standard (x5) Start->InjectStd CalcRSD Calculate %RSD (Area & RT) InjectStd->CalcRSD CheckTailing Check Tailing Factor (Tf < 1.5) CalcRSD->CheckTailing CheckRes Check Resolution (Rs > 2.0) CheckTailing->CheckRes Pass Proceed to Samples CheckRes->Pass All Criteria Met Fail Troubleshoot System CheckRes->Fail Criteria Failed Fail->InjectStd Retest after fix

Figure 2: System Suitability Testing (SST) workflow required before every analytical run.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. [Link] (Detailed analysis of Phenyl-Hexyl selectivity).

  • Croes, K., et al. (2005). Pi-pi interactions in liquid chromatography: The role of the mobile phase.[1] Journal of Chromatography A. (Explains why Methanol is preferred over Acetonitrile for Phenyl columns).

Sources

Comparative

Benchmarking the Synthesis of Oseltamivir: A Comparative Guide to Chiral Starting Materials

Executive Summary The synthesis of Oseltamivir phosphate (Tamiflu®) represents a critical challenge in pharmaceutical process chemistry, primarily due to the molecule's three continuous stereogenic centers and the histor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Oseltamivir phosphate (Tamiflu®) represents a critical challenge in pharmaceutical process chemistry, primarily due to the molecule's three continuous stereogenic centers and the historical volatility of its primary starting material, (-)-shikimic acid. This guide provides a technical benchmarking of four distinct synthetic routes derived from different chiral pool precursors: (-)-Shikimic Acid , (-)-Quinic Acid , D-Mannose/Mannitol , and Diethyl D-Tartrate .

Our analysis reveals that while the industrial Shikimic Acid route remains the efficiency benchmark (35–38% yield, ~8 steps), the Diethyl D-Tartrate route has emerged as a superior "azide-free" alternative for laboratory-scale synthesis, offering comparable yields with significantly lower safety risks. This guide details the mechanistic divergences, process metrics, and experimental protocols necessary for researchers to evaluate these pathways for scale-up or analog development.

Comparative Analysis of Chiral Starting Materials

The choice of starting material dictates not just the step count, but the strategic disconnection of the cyclohexene core. We compare four routes based on Atom Economy , Step Count , Overall Yield , and Safety Profile .

Route A: (-)-Shikimic Acid (The Industrial Standard)
  • Source: Extracted from Illicium verum (Star Anise) or fermentation (E. coli).

  • Mechanism: Direct functionalization of the cyclohexene ring. The C1-C6 double bond is already present, requiring only stereoselective introduction of the amino and ether groups.

  • Status: The current industrial benchmark (Roche).

Route B: (-)-Quinic Acid
  • Source: Cinchona bark byproduct.

  • Mechanism: Requires dehydration to introduce the double bond and isomerization, adding 4–6 steps compared to shikimic acid.

  • Status: Historically significant (Gilead's first scale-up) but economically inferior due to high step count.

Route C: D-Mannose / D-Mannitol (Carbohydrate Precursors)
  • Source: Abundant biomass.

  • Mechanism: Acyclic precursors undergo cyclization (e.g., intramolecular Horner-Wadsworth-Emmons or Aldol condensation) to form the carbocycle.

  • Status: High availability but suffers from extensive protecting group manipulations.

Route D: Diethyl D-Tartrate (The Non-Azide Alternative)[1][2]
  • Source: Commodity chemical (wine industry byproduct).

  • Mechanism: Uses an asymmetric Aza-Henry reaction followed by a domino Nitro-Michael/HWE reaction to build the ring de novo.[1]

  • Status: The most promising "Green Chemistry" alternative, avoiding hazardous azide intermediates.

Performance Benchmarking Data

The following data aggregates metrics from optimized protocols reported in J. Org. Chem, Angew. Chem., and Roche process patents.

Metric(-)-Shikimic Acid (Roche)(-)-Quinic Acid (Gilead)D-Mannose (Kann/Mandai)Diethyl D-Tartrate (Lu)
Starting Material Cost High (Fluctuating)LowVery LowLow
Total Steps 8–1012–1611–1811
Overall Yield 35–38% ~20% (Optimized)~30%~30%
Azide Usage Yes (Industrial) / No (Karpf)YesVariesNo
Key Reaction Epoxide Ring OpeningDehydration/AziridinationIntramolecular HWENitro-Michael/HWE
Scalability Proven (>Ton scale)Proven (Kg scale)ModerateModerate

Visualizing the Synthetic Logic

The following diagrams illustrate the strategic disconnections for the two most competitive routes: the established Shikimic Acid route and the emerging Tartrate route.

Diagram 1: Retrosynthetic Overview

Retrosynthesis Oseltamivir (-)-Oseltamivir Phosphate (Target) Shikimic (-)-Shikimic Acid (Chiral Pool: Cyclohexene Core) Shikimic->Oseltamivir  Direct Functionalization (Azide/Aziridine) Quinic (-)-Quinic Acid (Chiral Pool: Cyclohexane Core) Quinic->Oseltamivir  Dehydration + Functionalization Mannose D-Mannose (Carbohydrate: Acyclic) Mannose->Oseltamivir  Intramolecular HWE/Aldol Tartrate Diethyl D-Tartrate (C4 Chiral Synthon) Tartrate->Oseltamivir  Asym. Aza-Henry + Domino Nitro-Michael

Caption: Retrosynthetic tree showing the divergence in strategy based on starting material selection.

Diagram 2: Roche Industrial Route (Shikimic Acid)

RocheRoute Start (-)-Shikimic Acid Step1 1. Esterification (EtOH/SOCl2) 2. Ketalization (3-Pentanone) Start->Step1 Intermediate1 Protected Shikimate Ester Step1->Intermediate1 Step2 3. Mesylation (MsCl) 4. Reductive Ketal Opening Intermediate1->Step2 Intermediate2 Mesylate Isomers Step2->Intermediate2 Step3 5. Epoxide Formation (KHCO3) Intermediate2->Step3 Epoxide Key Epoxide Intermediate (Stereocenter Control) Step3->Epoxide Step4 6. Ring Opening (NaN3) 7. Aziridination Epoxide->Step4 Aziridine N-Acetyl Aziridine Step4->Aziridine Step5 8. Ring Opening (3-Pentanol) 9. H3PO4 Salt Formation Aziridine->Step5 Product Oseltamivir Phosphate Step5->Product

Caption: The Roche "Azide" Route.[2][3] The key bottleneck is the supply of Shikimic Acid; the key chemical challenge is the regioselective epoxide opening.

Detailed Experimental Protocols

To ensure reproducibility, we provide the methodology for the Key Epoxide Opening (Shikimic Route) and the Asymmetric Aza-Henry (Tartrate Route).

Protocol A: Regioselective Epoxide Opening (Shikimic Route)

Rationale: This step establishes the nitrogen stereocenter at C5.

  • Preparation: Charge a reactor with the Epoxide Intermediate (ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate) (1.0 equiv).

  • Reagents: Add Sodium Azide (NaN3, 1.2 equiv) and Ammonium Chloride (NH4Cl, 1.2 equiv) in aqueous ethanol (EtOH/H2O 8:1).

  • Reaction: Heat the mixture to 70–75°C for 4–6 hours. Monitor by HPLC for the disappearance of the epoxide.

    • Critical Control Point: Ensure pH is buffered to prevent acetonide hydrolysis (if protecting groups vary).

  • Workup: Cool to room temperature. Dilute with ethyl acetate. Wash organic layer with water and brine.

  • Result: Yields the Azido-Alcohol (trans-diaxial opening product) in >90% yield.

Protocol B: Asymmetric Aza-Henry Reaction (Tartrate Route)

Rationale: This step creates the first chiral amine center without using azides.

  • Starting Material: Prepare the chiral N-Sulfinylimine derived from Diethyl D-Tartrate.

  • Reagents: Dissolve the imine (1.0 equiv) in THF at -78°C . Add Nitromethane (5.0 equiv).

  • Catalyst: Add LiHMDS (1.1 equiv) dropwise over 30 minutes.

  • Reaction: Stir at -78°C for 2 hours. The kinetic control ensures high diastereoselectivity (>95:5 dr).

  • Quench: Quench with saturated NH4Cl solution at low temperature.

  • Purification: Extract with DCM. The product is a Nitro-Amine which serves as the precursor for the subsequent Michael addition.

Critical Discussion: Supply Chain & Green Chemistry

The "Star Anise" Bottleneck

The Shikimic acid route (Route A) is chemically efficient but logistically fragile. During the 2009 H1N1 pandemic, shortages of Star Anise threatened global stockpiles. While fermentation (E. coli) has mitigated this, the dependency on a specific chiral pool molecule remains a risk.

The "Azide" Safety Factor

Industrial scale-up of azide chemistry (Route A/B) requires specialized blast-proof facilities due to the explosive potential of hydrazoic acid byproducts.

  • Recommendation: For new manufacturing facilities lacking azide-handling infrastructure, Route D (Tartrate) is the superior choice. It utilizes nitro-chemistry which, while requiring thermal care, is generally more manageable than bulk azide handling.

Atom Economy
  • Shikimic Route: High atom economy (most carbons in the starting material end up in the product).

  • Mannose/Tartrate Routes: Lower atom economy due to the use of auxiliary groups or significant protecting group mass that is discarded.

References

  • Federspiel, M. et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4S,5R)-4,5-Epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate." Organic Process Research & Development. Link

  • Karpf, M. & Trussardi, R. (2001).[4][5] "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry. Link

  • Yeung, Y.Y., Hong, S., & Corey, E.J. (2006).[4][5] "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid." Journal of the American Chemical Society. Link

  • Weng, J. et al. (2010). "A Practical and Azide-Free Synthetic Approach to Oseltamivir from Diethyl D-Tartrate." The Journal of Organic Chemistry. Link

  • Magano, J. (2009). "Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza." Chemical Reviews. Link

  • Kongkathip, B. et al. (2012). "A concise and practical synthesis of oseltamivir phosphate (Tamiflu) from D-mannose." Tetrahedron. Link[6]

Sources

Validation

Orthogonal Protecting Group Strategies for Polyfunctional Cyclohexanes: A Comparison Guide

Executive Summary & The Synthetic Challenge Polyfunctional cyclohexanes, such as myo-inositol and aminocyclitols, are ubiquitous in biological signaling networks (e.g., glycosylphosphatidylinositol (GPI) anchors, inosito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Synthetic Challenge

Polyfunctional cyclohexanes, such as myo-inositol and aminocyclitols, are ubiquitous in biological signaling networks (e.g., glycosylphosphatidylinositol (GPI) anchors, inositol pyrophosphates) and pharmaceutical development (e.g., glycosidase inhibitors)[1][2]. The fundamental synthetic challenge lies in their dense structural topology: myo-inositol, for instance, is a meso compound possessing five equatorial and one axial hydroxyl group on a single cyclohexane ring[3].

Differentiating these chemically similar functional groups requires a meticulously designed orthogonal protecting group strategy. Orthogonality dictates that each protecting group in a chosen set can be removed under unique, highly specific reaction conditions without compromising the integrity of the others[4]. This guide provides an objective comparison of orthogonal protecting group sets, mechanistic insights into their selection, and self-validating experimental protocols for the regioselective functionalization of polyfunctional cyclohexanes.

Comparative Analysis of Orthogonal Sets

When designing a synthetic route for polyfunctional cyclohexanes, the choice of protecting groups dictates the overall yield and scalability. Ethers, acetals, and silyl groups are generally preferred over esters due to the specific mechanistic vulnerabilities of vicinal diol systems[4].

Table 1: Performance Comparison of Common Orthogonal Protecting Groups
Protecting GroupCleavage Reagent / ConditionOrthogonality ProfileMigration RiskPrimary Use Case in Cyclohexanes
Benzyl (Bn) H₂, Pd/C or Pd(OH)₂/CStable to acid, base, fluoride, and mild oxidation.NoneGlobal protection; late-stage hydrogenolytic cleavage[1].
Allyl (All) PdCl₂ or Ir(I) then I₂/H₂OStable to acid and base. Cleaved selectively in the presence of Bn and PMB.NoneTemporary masking for sequential, site-specific phosphorylation[5].
p-Methoxybenzyl (PMB) DDQ or TFAStable to base. Cleaved selectively via oxidation in the presence of Bn and Allyl.NoneEarly-stage differentiation of specific hydroxyls[1].
Fluorenylmethyl (Fm) DBU or PiperidineCleaved by mild base. Stable to acid and hydrogenolysis.NoneProtecting highly reactive phosphate groups during assembly[5].
Acetate (Ac) / Benzoate (Bz) NaOMe/MeOH or K₂CO₃Cleaved by base. Stable to acid.High Early-stage bulk protection where migration is structurally controlled[4].

Mechanistic Insights: Causality in Experimental Design

The Acyl Migration Problem: Why Ethers Trump Esters

A critical failure point in the synthesis of polyfunctional cyclohexanes is acyl migration . In vicinal diol systems, ester protecting groups (such as acetates or benzoates) are highly prone to base-catalyzed or even mild acid-catalyzed intramolecular migration[4]. This occurs via a cyclic orthoester intermediate, effectively scrambling the regioselectivity of the molecule. Because late-stage modifications (like phosphoramidite coupling) often require basic conditions, ether-based groups (Benzyl, Allyl, PMB) are the gold standard because they lack the carbonyl necessary to form this migratory intermediate[1].

Mechanism Start Vicinal Diol System (myo-Inositol) Acyl Ester Protection (e.g., Acetate/Benzoate) Start->Acyl Ether Ether Protection (e.g., Benzyl/Allyl) Start->Ether Base1 Mild Base Exposure Acyl->Base1 Base2 Mild Base Exposure Ether->Base2 Migrate Acyl Migration (Loss of Regioselectivity) Base1->Migrate Stable Stable Structure (Regioselectivity Maintained) Base2->Stable

Caption: Mechanistic divergence between ester and ether protecting groups under basic conditions.

The Desymmetrization Strategy

myo-Inositol is a meso compound with a plane of symmetry. To break this symmetry and differentiate the hydroxyl groups, chemists exploit the spatial arrangement of the axial C2 hydroxyl and the equatorial C4/C6 hydroxyls. By reacting myo-inositol with triethyl orthobenzoate under acidic conditions, a rigid 1,3,5-orthobenzoate bridge is formed[6]. This single step locks the conformation, leaving the C2, C4, and C6 positions available for orthogonal differentiation, effectively bypassing the need for complex chiral auxiliaries[5][6].

Experimental Workflows & Protocols

Protocol 1: Regioselective Desymmetrization via 1,3,5-Orthobenzoate Formation

Objective: To break the symmetry of myo-inositol and selectively mask the 1, 3, and 5 positions[6].

  • Reagent Preparation: Suspend myo-inositol (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Acid Catalysis: Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) followed by triethyl orthobenzoate (1.2 eq).

  • Thermal Activation: Heat the reaction mixture to 100 °C. The causality of heating is to drive off the ethanol byproduct, shifting the equilibrium toward the bridged orthoester.

  • Workup: Quench with triethylamine to neutralize the acid catalyst (preventing premature hydrolysis of the newly formed orthoester), concentrate under reduced pressure, and purify via silica gel chromatography.

  • Self-Validation: Confirm the product via ¹H NMR. The successful formation of the 1,3,5-orthobenzoate is validated by a distinct downfield shift of the C1, C3, and C5 protons, and the appearance of a sharp multiplet in the aromatic region (7.3–7.6 ppm) corresponding to the phenyl ring.

Protocol 2: Sequential Orthogonal Deprotection and Phosphorylation

Objective: To synthesize stereochemically defined inositol pyrophosphates using an Allyl/Fm/Bn orthogonal set[5].

  • Allyl Cleavage: Dissolve the fully protected inositol (bearing Bn ethers and a C5-Allyl ether) in methanol. Add PdCl₂ (0.2 eq). Stir at room temperature for 4 hours. The Pd(II) catalyst selectively isomerizes and hydrolyzes the allyl ether without affecting the robust benzyl ethers[5].

  • Phosphitylation: To the resulting free C5-hydroxyl, add Fm-phosphoramidite (1.5 eq) and 1H-tetrazole in anhydrous DCM.

  • Oxidation: Add mCPBA or t-BuOOH to oxidize the intermediate P(III) species to the P(V) phosphate triester.

  • Fm Cleavage (Pyrophosphate Generation): Treat the molecule with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DCM. DBU acts as a mild, non-nucleophilic base that selectively triggers the β-elimination of the fluorenylmethyl (Fm) group, leaving the benzyl groups intact[5].

  • Global Deprotection: Subject the intermediate to hydrogenolysis using H₂ gas and Pd(OH)₂/C catalyst in a H₂O/THF mixture to cleave all remaining benzyl groups, yielding the final polyphosphate[1][6].

  • Self-Validation: ³¹P NMR is critical here. The shift from a phosphoramidite intermediate (140 ppm) to a protected phosphate ( -1 to -5 ppm) validates the oxidation step. The disappearance of aromatic fluorenyl signals in ¹H NMR validates Step 4.

G A Fully Protected Inositol (Bn, Allyl, Fm) B PdCl2 / MeOH (Allyl Cleavage) A->B C Free OH at C5 (Ready for Phosphorylation) B->C D DBU / DCM (Fm Cleavage) C->D E Free Phosphate OH (Ready for Pyrophosphate) D->E F H2, Pd(OH)2/C (Global Bn Cleavage) E->F G Fully Deprotected Inositol Polyphosphate F->G

Caption: Orthogonal deprotection workflow for inositol polyphosphates.

Conclusion

The successful synthesis of polyfunctional cyclohexanes relies entirely on the strategic deployment of orthogonal protecting groups. By leveraging the stability of ether-based groups (Benzyl, PMB, Allyl) to circumvent acyl migration, and utilizing base-labile groups (Fm) exclusively for late-stage phosphate manipulation, researchers can achieve highly regioselective functionalization. Adhering to these validated protocols ensures high-fidelity synthesis of complex biological mediators like GPI anchors and inositol pyrophosphates.

References

  • Title: Expanding the Inositol Pyrophosphate Toolbox: Stereoselective Synthesis and Application of PP‐InsP4 Isomers in Plant Signaling Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: CHEMICAL SYNTHESIS OF GLYCOSYLPHOSPHATIDYLINOSITOL ANCHORS Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: PROTECTING GROUP STRATEGIES IN CARBOHYDRATE SYNTHESIS: Strategies and Applications Source: ResearchGate URL: [Link]

  • Title: Membrane plasticity induced by myo-inositol derived archaeal lipids: chemical synthesis and biophysical characterization Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Enantioselective Organocatalytic Desymmetric Acylation as an Access to Orthogonally Protected myo-Inositols Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Recent Advances in the Chemistry of Aminocyclitols Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

As a Senior Application Scientist, I emphasize that the safe handling and disposal of synthetic intermediates like Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is not just a regulatory formality—it is a critical component...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that the safe handling and disposal of synthetic intermediates like Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is not just a regulatory formality—it is a critical component of laboratory safety and environmental stewardship. Frequently utilized in medicinal chemistry and peptide synthesis, this carbamate derivative possesses specific biological activities and structural features that require stringent, self-validating safety protocols.

Below is the comprehensive operational and disposal plan designed to ensure your laboratory remains compliant, safe, and efficient.

Physicochemical and Hazard Profile

Before executing any disposal protocol, personnel must understand the physical and hazard characteristics of the compound. Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a solid organic intermediate that presents specific acute hazards.

Table 1: Physicochemical and Hazard Summary

Property / HazardDetail
Chemical Name Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate
CAS Number 955406-36-7
Molecular Weight 249.31 g/mol
Physical Form Solid
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Signal Word & Pictogram Warning / GHS07 (Exclamation mark)

Mechanistic Rationale for Disposal Protocols

Carbamate compounds require specialized disposal workflows due to their chemical reactivity. Under extreme pH conditions (strong acids or bases), the carbamate linkage can undergo hydrolysis, releasing the corresponding amine, alcohol, and carbon dioxide gas. If improperly disposed of in aqueous waste streams or mixed with incompatible chemicals, this degradation can lead to the generation of toxic byproducts and dangerous pressure buildup in sealed waste containers.

Furthermore, the Environmental Protection Agency (EPA) stringently regulates carbamate wastes under the [1]. The EPA's Land Disposal Restrictions (LDR) mandate that carbamate wastes be adequately treated—typically via Best Demonstrated Available Technology (BDAT) such as high-temperature incineration—to neutralize environmental toxicity before any land disposal can occur[1].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step verifies the safety of the previous one to prevent cascading failures during chemical handling.

Protocol A: Disposal of Pure Solid Waste (Powders & Consumables)

  • Segregation: Collect all solid waste (expired pure compound, contaminated weighing paper, and spatulas) in a chemically compatible, puncture-resistant solid waste container.

  • Labeling: Affix a GHS-compliant hazardous waste label. Mark the container explicitly as "Hazardous Solid Waste - Organic Carbamate (Toxic/Irritant)".

  • Sealing: Ensure the container is tightly sealed immediately after use to prevent the aerosolization of dust, which is a documented respiratory irritant (H335).

  • Accumulation: Transfer the sealed container to the designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is geographically separated from strong oxidizing agents.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & HPLC Effluents)

  • Solvent Assessment: Identify the solvent matrix. Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate dissolved in halogenated solvents (e.g., dichloromethane, chloroform) must be strictly segregated from non-halogenated mixtures (e.g., methanol, ethyl acetate).

  • Compatibility Verification: Never mix carbamate effluent with strong acids or bases. Verify the pH of the waste stream is near neutral to prevent exothermic hydrolysis and subsequent

    
     gas evolution.
    
  • Transfer: Inside a certified fume hood, use a safety funnel equipped with a flame arrester to pour the effluent into the appropriate "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Store the waste carboy in a secondary containment tray to capture accidental spills, adhering to EPA accumulation standards[1].

Protocol C: Spill Cleanup Procedure To maintain compliance with standards, any spill of this compound must be managed systematically to protect worker health[2].

  • Evacuation and PPE: Evacuate the immediate area. Responders must don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and an N95/P100 respirator if solid dust is airborne[2].

  • Containment: For solid spills, surround the area with damp absorbent pads to suppress dust. For liquid solutions, deploy an inert absorbent material such as vermiculite or sand.

  • Collection: Sweep the absorbed material gently using non-sparking tools to prevent static discharge. Deposit the material into a hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water as hazardous liquid waste, as it now contains trace carbamate residues.

Visualizing the Disposal Workflow

To ensure rapid decision-making on the laboratory floor, follow the logical segregation workflow mapped below.

CarbamateDisposal Start Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Consumables) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Effluents) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH) SolventCheck->NonHalogenated No Halogens HaloBin Halogenated Organic Waste Carboy Halogenated->HaloBin NonHaloBin Non-Halogenated Organic Waste Carboy NonHalogenated->NonHaloBin Incineration EPA/RCRA Compliant High-Temperature Incineration SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision tree for segregation and disposal of carbamate waste streams.

References

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes (76 FR 34147). Federal Register. Retrieved from:[Link]

  • CDMS / OSHA. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview (HAZWOPER Standards). Retrieved from: [Link]

Sources

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